2-Chloro-3-(1,3-dithian-2-YL)pyrazine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
2-chloro-3-(1,3-dithian-2-yl)pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2S2/c9-7-6(10-2-3-11-7)8-12-4-1-5-13-8/h2-3,8H,1,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBZGHDUHUNPBBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(SC1)C2=NC=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50725579 | |
| Record name | 2-Chloro-3-(1,3-dithian-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
874114-28-0 | |
| Record name | 2-Chloro-3-(1,3-dithian-2-yl)pyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50725579 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Chloro-3-(1,3-dithian-2-YL)pyrazine chemical structure and analysis
An In-depth Technical Guide to 2-Chloro-3-(1,3-dithian-2-yl)pyrazine: Synthesis, Analysis, and Applications
Abstract
This technical guide provides a comprehensive scientific overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. The pyrazine core is a key pharmacophore found in numerous biologically active molecules and approved drugs.[1][2] The incorporation of a 1,3-dithiane moiety introduces a versatile functional handle, enabling a wide range of subsequent chemical transformations. This document details the compound's physicochemical properties, outlines a robust synthetic protocol with mechanistic explanations, provides a thorough guide to its analytical characterization by modern spectroscopic and chromatographic techniques, and discusses its potential applications as a key intermediate in drug discovery. The protocols and analyses are presented with the explicit goal of providing researchers, scientists, and drug development professionals with a practical and authoritative resource.
Chemical Identity & Physicochemical Properties
This compound is a substituted pyrazine derivative. The structure features a pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, substituted with a chlorine atom and a 1,3-dithian-2-yl group at adjacent positions.
Chemical Structure
Caption: Chemical Structure of this compound.
Physicochemical Data
The key identifying and physical properties of the compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | [3] |
| CAS Number | 874114-28-0 | [3][4] |
| Molecular Formula | C₈H₉ClN₂S₂ | [3] |
| Molecular Weight | 232.75 g/mol | [3] |
| Appearance | Predicted: White to pale yellow solid | - |
| Purity | ≥97% (Commercially available) | [3] |
| InChI Key | OBZGHDUHUNPBBW-UHFFFAOYSA-N | [3] |
Synthesis and Mechanistic Insights
The synthesis of this compound is not widely reported in dedicated publications but can be effectively achieved through established organometallic chemistry principles. A logical and robust approach involves the nucleophilic addition of a 2-lithio-1,3-dithiane intermediate to a suitable dichloropyrazine precursor.
Synthetic Scheme
The proposed two-step synthesis begins with the deprotonation of 1,3-dithiane to form a potent nucleophile, which then attacks 2,3-dichloropyrazine.
Step 1: Generation of the Dithiane Nucleophile 1,3-dithiane is deprotonated at the C2 position using a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), at low temperatures (-78 °C) in an anhydrous aprotic solvent such as tetrahydrofuran (THF). This process generates the 2-lithio-1,3-dithiane anion.
-
Causality: The acidity of the C2 protons of the dithiane (pKa ≈ 31) is significantly enhanced due to the electron-withdrawing nature and polarizability of the adjacent sulfur atoms, which stabilize the resulting carbanion. The use of a very strong base like n-BuLi is essential to drive this deprotonation to completion. Low temperature is critical to prevent side reactions and decomposition of the organolithium reagent.
Step 2: Nucleophilic Aromatic Substitution The generated 2-lithio-1,3-dithiane anion is then added to a solution of 2,3-dichloropyrazine. The nucleophile selectively displaces one of the chlorine atoms on the electron-deficient pyrazine ring.
-
Causality: The pyrazine ring is electron-deficient due to the presence of two electronegative nitrogen atoms, making it susceptible to nucleophilic aromatic substitution.[5] The chlorine atoms are good leaving groups. The reaction proceeds via a Meisenheimer-type intermediate, where the negative charge is stabilized by the aromatic system and the nitrogen atoms. The substitution occurs preferentially over addition, leading to the restoration of aromaticity. Quenching the reaction with a proton source (e.g., water) yields the final product.
Experimental Workflow Diagram
Caption: General workflow for the synthesis and analysis of the target compound.
Spectroscopic and Chromatographic Analysis
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. A combination of NMR spectroscopy, mass spectrometry, and chromatography provides a self-validating system of analysis.
Predicted Spectroscopic Data
The following table summarizes the predicted key signals for the structural confirmation of this compound. These predictions are based on standard chemical shift values for pyrazine and dithiane moieties.[6]
| Technique | Predicted Signal / Value | Structural Assignment |
| ¹H NMR | δ 8.4-8.6 ppm (d, 1H, J ≈ 2.5 Hz) | Pyrazine CH (position 5 or 6) |
| δ 8.3-8.5 ppm (d, 1H, J ≈ 2.5 Hz) | Pyrazine CH (position 6 or 5) | |
| δ 5.5-5.7 ppm (s, 1H) | Dithiane CH (position 2) | |
| δ 2.9-3.2 ppm (m, 4H) | Dithiane -S-CH₂ - (axial/equatorial) | |
| δ 1.9-2.2 ppm (m, 2H) | Dithiane -CH₂-CH₂ -CH₂- | |
| ¹³C NMR | δ 150-155 ppm | Pyrazine C -Cl |
| δ 148-152 ppm | Pyrazine C -Dithiane | |
| δ 142-145 ppm | Pyrazine C H | |
| δ 141-144 ppm | Pyrazine C H | |
| δ 45-50 ppm | Dithiane C H | |
| δ 28-32 ppm | Dithiane -S-C H₂- | |
| δ 24-27 ppm | Dithiane -CH₂-C H₂-CH₂- | |
| Mass Spec (EI) | m/z 232/234 (M⁺, M⁺+2) | Molecular Ion (approx. 3:1 ratio for ³⁵Cl/³⁷Cl) |
| m/z 119 | Fragment: [C₄H₂ClN₂S]⁺ | |
| m/z 113 | Fragment: [Pyrazine-Cl]⁺ | |
| IR Spectroscopy | ~3100-3000 cm⁻¹ | Aromatic C-H stretch |
| ~2950-2850 cm⁻¹ | Aliphatic C-H stretch | |
| ~1550-1400 cm⁻¹ | C=C / C=N ring stretch | |
| ~850-750 cm⁻¹ | C-Cl stretch |
Detailed Experimental Protocols
The following protocols are designed to be self-validating, with clear checkpoints for confirming reaction progress and product identity.
Protocol: Synthesis
Materials:
-
1,3-Dithiane (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (1.1 eq, 2.5 M in hexanes)
-
2,3-Dichloropyrazine (1.2 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
Reactor Setup: Under a nitrogen atmosphere, add 1,3-dithiane to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet. Dissolve in anhydrous THF.
-
Anion Formation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium dropwise via syringe, ensuring the internal temperature does not exceed -70 °C.
-
Expertise Note: A faint yellow to orange color indicates the formation of the lithiated species. Stir the solution at -78 °C for 1-2 hours to ensure complete deprotonation.
-
-
Substrate Addition: In a separate flame-dried flask, dissolve 2,3-dichloropyrazine in anhydrous THF. Transfer this solution to the reaction mixture at -78 °C via cannula.
-
Reaction: Allow the reaction mixture to stir at -78 °C for 2-3 hours, then let it slowly warm to room temperature overnight.
-
Trustworthiness Check: Monitor the reaction progress by thin-layer chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The consumption of the starting material and the appearance of a new, more polar spot indicates product formation.
-
-
Quenching: Cool the mixture to 0 °C in an ice bath and slowly quench by adding saturated aqueous NH₄Cl.
-
Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Protocol: Purification and Analysis
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
-
Expertise Note: A gradient elution system, starting with 100% hexanes and gradually increasing the polarity with ethyl acetate (e.g., to a final concentration of 10-20% ethyl acetate in hexanes), is typically effective for separating the product from nonpolar impurities and unreacted starting materials.
-
-
Fractions Analysis: Collect fractions and analyze them by TLC. Combine fractions containing the pure product.
-
Final Product: Concentrate the combined pure fractions under reduced pressure to yield this compound as a solid. Determine the yield.
-
Structural Verification: Prepare samples of the purified product for analysis.
-
Dissolve ~5-10 mg in CDCl₃ for ¹H and ¹³C NMR spectroscopy.
-
Dissolve a small amount in a suitable solvent (e.g., methanol or dichloromethane) for mass spectrometry analysis.
-
The results should align with the predicted data in Section 3.1 to confirm the structure and purity.
-
Applications in Medicinal Chemistry
Pyrazine derivatives are a cornerstone in drug development, exhibiting a wide array of biological activities including anticancer, anti-inflammatory, and antibacterial properties.[1][2] this compound serves as a highly valuable and versatile synthetic intermediate.
-
Versatile Building Block: The dithiane group acts as a masked aldehyde (an "umpolung" synthon). It is stable to many reaction conditions but can be readily deprotected back to the aldehyde functionality using reagents like mercury(II) chloride or N-bromosuccinimide. This allows for the introduction of an aldehyde group late in a synthetic sequence.
-
Cross-Coupling Reactions: The chloro-substituent on the pyrazine ring is a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig). This enables the facile introduction of diverse aryl, heteroaryl, or alkyl groups at this position, rapidly building molecular complexity.
-
Scaffold for Drug Discovery: By leveraging the two distinct functional handles—the reactive chlorine atom and the masked aldehyde—drug development professionals can systematically synthesize libraries of complex pyrazine derivatives for screening against various biological targets. This dual functionality makes it an ideal scaffold for exploring structure-activity relationships (SAR).
Safety and Handling
-
General Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Reagent Hazards: n-Butyllithium is a highly pyrophoric reagent and must be handled with extreme care under an inert atmosphere. Anhydrous solvents are required.
-
Disposal: Dispose of all chemical waste according to institutional and local environmental regulations.
References
- 1. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Pyrazine, 2-chloro-3-(1,3-dithian-2-yl)- | 874114-28-0 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-Chloro-3-(1,3-dithian-2-yl)pyrazine: Properties and Synthetic Utility
Introduction
In the landscape of modern drug discovery and medicinal chemistry, the strategic use of novel heterocyclic building blocks is paramount for the efficient construction of diverse molecular scaffolds.[][2][3] These fragments are instrumental in exploring structure-activity relationships (SAR) and fine-tuning the physicochemical properties of lead compounds. Among these, 2-Chloro-3-(1,3-dithian-2-yl)pyrazine emerges as a particularly versatile intermediate. This guide provides a comprehensive technical overview of its core properties, reactivity, and strategic applications for researchers, scientists, and drug development professionals.
The molecule uniquely combines two key structural motifs: a halogenated pyrazine ring and a 1,3-dithiane group. The pyrazine core is a well-established pharmacophore found in numerous FDA-approved drugs, valued for its metabolic stability and ability to engage in hydrogen bonding. The chloro-substituent renders the pyrazine ring electron-deficient, priming it for specific chemical transformations.[4] Concurrently, the 1,3-dithiane moiety serves as a masked carbonyl group—a classic example of "umpolung" (polarity inversion)—offering a gateway to a plethora of subsequent chemical elaborations.[5] Understanding the interplay between these two functional groups is crucial to unlocking the full synthetic potential of this valuable building block.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a chemical entity dictate its behavior in both reactive and biological systems. While extensive experimental data for this compound is not widely published, we can deduce its key properties from its structure and data from analogous compounds.
Table 1: Core Identification and Physicochemical Properties
| Property | Value | Source(s) |
| IUPAC Name | This compound | - |
| Synonyms | Pyrazine, 2-chloro-3-(1,3-dithian-2-yl)- | [6] |
| CAS Number | 874114-28-0 | [6][7] |
| Molecular Formula | C₈H₉ClN₂S₂ | [6][7] |
| Molecular Weight | 232.75 g/mol | [8] |
| Purity | Typically ≥97% | [6] |
| Appearance | Predicted to be a white to off-white or pale yellow solid. | Inferred |
| Melting Point | Not experimentally reported. Likely higher than pyrazine (52°C) due to increased molecular weight and polarity. | Inferred from[9] |
| Boiling Point | Not experimentally reported. | [8] |
| Solubility | Predicted to be soluble in common organic solvents like dichloromethane, chloroform, ethyl acetate, and THF. Sparingly soluble in non-polar solvents like hexane and likely insoluble in water. | Inferred |
| InChI Key | OBZGHDUHUNPBBW-UHFFFAOYSA-N | [6] |
The structure features a planar, aromatic pyrazine ring connected to a non-planar, chair-conformation 1,3-dithiane ring. This combination of an electron-deficient aromatic system and a protected aldehyde function defines its chemical personality.
Caption: Chemical structure of this compound.
Chemical Reactivity and Synthetic Strategy
The primary value of this molecule lies in its predictable and orthogonal reactivity. The two main functional groups can be addressed under distinct reaction conditions, allowing for sequential and controlled molecular elaboration.
-
Nucleophilic Aromatic Substitution (SNAr) at C2: The chlorine atom on the electron-deficient pyrazine ring is a competent leaving group for SNAr reactions.[10] The two ring nitrogens act as powerful electron-withdrawing groups, stabilizing the negatively charged Meisenheimer intermediate that forms upon nucleophilic attack.[11] This allows for the facile introduction of a wide variety of nucleophiles (amines, alcohols, thiols, etc.), making it a cornerstone reaction for library synthesis. The reaction typically proceeds under thermal or base-catalyzed conditions.[12][13]
-
Deprotection of the 1,3-Dithiane at C3: The dithiane group is stable to many reaction conditions but can be efficiently cleaved to reveal the parent aldehyde. This transformation is crucial as it unmasks a reactive carbonyl functionality for subsequent reactions like Wittig olefination, reductive amination, or Grignard additions. A variety of reagents can effect this deprotection, often involving oxidative or mercury-based methods.[14] Modern, less toxic methods using reagents like ferric nitrate or hydrogen peroxide with an iodine catalyst are often preferred for their milder conditions and environmental advantages.[15][16]
Caption: Key orthogonal reaction pathways for the title compound.
Hypothetical Synthetic Protocol
While the direct synthesis of this compound is not explicitly detailed in readily available literature, a plausible and robust synthesis can be designed based on established organometallic chemistry of heterocyclic systems. The most logical approach involves the regioselective lithiation of 2-chloropyrazine followed by electrophilic trapping with a suitable dithiane-containing electrophile.
Recent studies have shown that 2-chloropyrazine can be successfully lithiated at the C3 position using a strong, non-nucleophilic base like Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).[17] This regioselectivity is driven by the inductive effect of the adjacent chlorine atom, which acidifies the C3 proton.
Protocol: Synthesis via Directed Ortho-Metalation
-
Objective: To synthesize this compound from 2-chloropyrazine.
-
Rationale: This protocol leverages the known ortho-directing effect of the chloro group in pyrazine to install a lithium atom at the C3 position, which can then be quenched with an appropriate electrophile. 2-Formyl-1,3-dithiane is chosen as the electrophile to directly install the desired side chain.
Step-by-Step Methodology:
-
Apparatus Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, a thermometer, and a rubber septum is assembled. The system is purged with dry nitrogen for 15-20 minutes.
-
Base Preparation: Anhydrous tetrahydrofuran (THF) is added to the flask via syringe, followed by 2,2,6,6-tetramethylpiperidine (1.1 equivalents). The solution is cooled to -78 °C in a dry ice/acetone bath.
-
Lithiation: n-Butyllithium (1.1 equivalents, typically 1.6 M in hexanes) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of LiTMP.
-
Substrate Addition: A solution of 2-chloropyrazine (1.0 equivalent) in anhydrous THF is added dropwise to the LiTMP solution. The reaction mixture is stirred at -78 °C for 1-2 hours. This step is critical for achieving regioselective deprotonation at the C3 position.[17]
-
Electrophilic Quench: 2-Formyl-1,3-dithiane (1.2 equivalents) in anhydrous THF is added dropwise to the reaction mixture. The solution is stirred at -78 °C for an additional 2 hours, then allowed to warm slowly to room temperature overnight.
-
Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The aqueous layer is extracted three times with ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.
Anticipated Spectroscopic Characterization
For any newly synthesized compound, rigorous structural confirmation is essential. The following are the expected spectroscopic signatures for this compound, based on the analysis of its constituent parts.[18][19][20]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Signals |
| ¹H NMR | - Pyrazine Protons: Two doublets in the aromatic region (δ ≈ 8.3-8.6 ppm), corresponding to the two non-equivalent protons on the pyrazine ring. - Dithiane Methine Proton: A key singlet (δ ≈ 5.0-5.5 ppm) for the C-H proton at the 2-position of the dithiane ring. - Dithiane Methylene Protons: Two multiplets in the aliphatic region (δ ≈ 2.0-3.5 ppm) corresponding to the six protons of the three CH₂ groups in the dithiane ring. |
| ¹³C NMR | - Pyrazine Carbons: Signals in the aromatic region (δ ≈ 140-155 ppm). The carbon bearing the chlorine (C2) and the carbon attached to the dithiane (C3) will be distinct from the other two pyrazine carbons. - Dithiane Carbons: A signal for the methine carbon (C-2' of dithiane) around δ ≈ 45-55 ppm, and signals for the methylene carbons around δ ≈ 25-35 ppm. |
| Mass Spec (ESI+) | - [M+H]⁺: Expected at m/z ≈ 233.0, showing a characteristic isotopic pattern for one chlorine atom (M+2 peak at ~33% intensity of the M peak). |
Applications in Medicinal Chemistry Programs
The true power of this compound is realized when it is employed as a scaffold in a drug discovery workflow. Its bifunctional nature allows for the systematic and divergent synthesis of compound libraries to probe biological targets.
A typical workflow might involve:
-
Scaffold Elaboration: Reacting the C2-chloro position with a library of diverse amines or alcohols to generate a first-generation library of substituted pyrazines. This step allows for rapid exploration of the SAR around one vector of the molecule.
-
Orthogonal Functionalization: Taking a promising hit from the first library and deprotecting the dithiane group to reveal the aldehyde.
-
Further Diversification: Using the newly formed aldehyde as a handle for a second diversification step, such as reductive amination with another library of amines. This allows for fine-tuning of properties and exploring a second vector of the molecule.
References
- 2. lifechemicals.com [lifechemicals.com]
- 3. researchwith.montclair.edu [researchwith.montclair.edu]
- 4. msesupplies.com [msesupplies.com]
- 5. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. This compound | 874114-28-0 | INDOFINE Chemical Company [indofinechemical.com]
- 8. 874114-28-0 | this compound - Moldb [moldb.com]
- 9. Pyrazine - Wikipedia [en.wikipedia.org]
- 10. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. zenodo.org [zenodo.org]
- 14. mdpi.com [mdpi.com]
- 15. tandfonline.com [tandfonline.com]
- 16. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Thieme E-Books & E-Journals [thieme-connect.de]
- 20. Synthesis, in vitro biological evaluation and molecular modelling of new 2-chloro-3-hydrazinopyrazine derivatives as potent acetylcholinesterase inhibitors on PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Core Reaction Mechanisms of Pyrazine Heterocycles
Introduction: The Strategic Importance of Pyrazine in Modern Chemistry
The pyrazine nucleus, a six-membered aromatic heterocycle containing two nitrogen atoms in a 1,4-arrangement, is a cornerstone scaffold in contemporary drug discovery and materials science.[1][2] Its prevalence in crucial biological molecules like folic acid and riboflavin, as well as in a multitude of approved pharmaceuticals such as the anti-tuberculosis agent Pyrazinamide and the proteasome inhibitor Bortezomib, underscores its significance.[2][3] The unique electronic nature of the pyrazine ring—characterized by its electron-deficient state—governs a distinct reactivity profile that presents both challenges and opportunities for synthetic chemists.[1][4]
This guide provides an in-depth exploration of the fundamental reaction mechanisms involving pyrazine heterocycles. Moving beyond a simple recitation of reactions, we will dissect the underlying electronic principles that dictate reactivity, explain the causal logic behind experimental choices, and provide field-proven protocols for the strategic functionalization of this vital heterocyclic system.
The Electronic Landscape of the Pyrazine Ring
The reactivity of pyrazine is a direct consequence of the two electronegative nitrogen atoms. Their inductive electron-withdrawing effects significantly reduce the electron density of the aromatic ring, making it profoundly electron-deficient. This has two major consequences:
-
Deactivation towards Electrophilic Aromatic Substitution (SEAr): The ring carbons are shielded from attack by electrophiles. Furthermore, in acidic conditions, the lone pairs on the nitrogen atoms are readily protonated, adding further deactivation and making classical SEAr reactions like nitration or Friedel-Crafts alkylation exceedingly difficult.[5][6]
-
Activation towards Nucleophilic Aromatic Substitution (SNAr): The electron-deficient carbons are highly susceptible to attack by nucleophiles. The nitrogen atoms can effectively stabilize the negative charge in the resulting Meisenheimer-type intermediate, facilitating the substitution.[5][7]
This duality is the central theme of pyrazine chemistry and dictates the strategic approach to its functionalization.
Electrophilic Aromatic Substitution: A Challenging Transformation
Direct electrophilic substitution on an unactivated pyrazine ring is generally not a viable synthetic strategy.[5] The severe deactivation by the two nitrogen atoms means that harsh conditions are required, which often lead to decomposition rather than substitution.
The N-Oxide Strategy: Activating the Ring
A proven and effective method to overcome this inherent lack of reactivity is the formation of a pyrazine N-oxide. The introduction of an N-oxide function has a profound electronic effect:
-
It acts as an electron-donating group through resonance, increasing the electron density on the ring carbons, particularly at the positions ortho and para to the N-oxide.
-
It provides a site for electrophilic attack, which can be followed by rearrangement.[8]
This activation makes electrophilic substitutions, such as nitration and halogenation, feasible.[5][6]
Diagram 1: General Mechanism of Electrophilic Substitution on a Pyrazine N-Oxide
Caption: SEAr mechanism on an activated pyrazine N-oxide ring.
Nucleophilic Aromatic Substitution (SNAr): The Favored Pathway
Nucleophilic substitution is the most common and synthetically useful reaction for functionalizing the pyrazine core.[9] Halogenated pyrazines, particularly chloropyrazines, are excellent substrates for SNAr reactions due to the electron-deficient nature of the ring, which stabilizes the anionic intermediate.[5][10]
The reaction proceeds via a two-step addition-elimination mechanism. The regioselectivity is analogous to that of pyridine, with nucleophilic attack favored at the positions ortho and para (positions 2, 3, 5, and 6) to the nitrogen atoms.[7]
The Chichibabin Reaction: Direct Amination
A classic example of nucleophilic substitution on a C-H bond is the Chichibabin reaction.[11] Treating pyrazine with a strong amide base, such as sodium amide (NaNH₂), in liquid ammonia leads to the direct introduction of an amino group, typically at the 2-position, with the evolution of hydrogen gas.[12][13]
Diagram 2: Mechanism of the Chichibabin Reaction on Pyrazine
Caption: The Chichibabin reaction introduces an amino group via SNAr.
Common nucleophiles used in SNAr reactions with halopyrazines include amines, alkoxides, and thiolates, providing straightforward access to a wide variety of substituted pyrazine derivatives.[9][14]
Metal-Catalyzed Cross-Coupling: The Modern Synthetic Workhorse
For drug development professionals, the ability to rapidly generate diverse libraries of compounds is paramount. Transition metal-catalyzed cross-coupling reactions have revolutionized the functionalization of pyrazines, enabling the formation of C-C and C-N bonds with remarkable efficiency and scope.[15][16][17] These methods typically require a pre-functionalized pyrazine, most commonly a chloropyrazine or bromopyrazine.
Suzuki-Miyaura Coupling
The palladium-catalyzed Suzuki-Miyaura coupling is a powerful tool for forming C-C bonds by reacting a halopyrazine with a boronic acid or ester.[15][18] This reaction is highly valued for its tolerance of a wide range of functional groups, mild reaction conditions, and the commercial availability of a vast array of boronic acids.[19][20]
Buchwald-Hartwig Amination
The formation of C-N bonds is critical in medicinal chemistry. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that couples an amine with a halopyrazine.[21] This reaction has largely replaced harsher classical methods and allows for the synthesis of a diverse range of N-arylated pyrazines under relatively mild conditions.[22][23]
Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrazine
This protocol is a representative example based on established methods for chloro-heterocycles.[24][25]
Objective: To synthesize 2-phenylpyrazine from 2-chloropyrazine and phenylboronic acid.
Reagents & Materials:
-
2-Chloropyrazine (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (Buchwald ligand) (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Degassed 1,4-Dioxane (5 mL)
-
Nitrogen or Argon gas supply (Schlenk line)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 2-chloropyrazine, phenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere. The rationale for this step is critical: the Pd(0) active catalyst is sensitive to oxygen, which can cause catalyst deactivation and lead to low yields.[25]
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the desired 2-phenylpyrazine.
Diagram 3: General Workflow for a Palladium-Catalyzed Cross-Coupling Reaction
Caption: Standard laboratory workflow for Suzuki or Buchwald-Hartwig reactions.
Summary of Pyrazine Reactivity
The choice of reaction mechanism is dictated by the desired transformation and the electronic nature of the pyrazine substrate. The following table summarizes the core reactivity patterns.
| Reaction Type | Substrate Requirement | Key Reagents/Conditions | Mechanistic Principle | Typical Outcome |
| Electrophilic Substitution | Activated Ring (e.g., N-oxide) | HNO₃/H₂SO₄, Br₂ | SEAr | Introduction of nitro, halo groups |
| Nucleophilic Substitution | Halopyrazine or unsubstituted | NaNH₂, NaOMe, R₂NH | SNAr | Introduction of amino, alkoxy, etc. |
| Suzuki-Miyaura Coupling | Halopyrazine | Arylboronic acid, Pd catalyst, Base | Catalytic Cross-Coupling | C-C Bond Formation (Biaryls) |
| Buchwald-Hartwig Amination | Halopyrazine | Amine, Pd catalyst, Base | Catalytic Cross-Coupling | C-N Bond Formation (Aryl Amines) |
Conclusion
The pyrazine heterocycle, while resistant to classical electrophilic attack, offers a rich landscape of reactivity for the discerning synthetic chemist. Understanding its fundamental electronic properties is key to strategically unlocking its potential. By employing ring activation strategies like N-oxide formation, chemists can access electrophilic substitution pathways. More commonly, the inherent electron deficiency of the ring is exploited through powerful nucleophilic substitution and, most significantly, a vast array of modern transition metal-catalyzed cross-coupling reactions. These methods provide reliable, versatile, and high-yielding routes to functionalized pyrazines, ensuring their continued prominence as privileged scaffolds in the development of new medicines and materials.[4][26]
References
- 1. mdpi.com [mdpi.com]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lifechemicals.com [lifechemicals.com]
- 4. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thieme E-Books & E-Journals [thieme-connect.de]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. baranlab.org [baranlab.org]
- 9. scribd.com [scribd.com]
- 10. Pyrazines. Part III. Some nucleophilic substitution reactions of chloropyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. Chichibabin Reaction | PPTX [slideshare.net]
- 12. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 13. youtube.com [youtube.com]
- 14. biosynce.com [biosynce.com]
- 15. researchgate.net [researchgate.net]
- 16. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 22. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 23. research.rug.nl [research.rug.nl]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Umpolung Reactivity of 1,3-Dithianes
A Senior Application Scientist's Perspective on Harnessing Acyl Anion Equivalents in Modern Organic Synthesis
Executive Summary
In the landscape of organic synthesis, the strategic formation of carbon-carbon bonds is paramount. Traditional retrosynthetic analysis often relies on the inherent electrophilicity of the carbonyl carbon. However, the concept of "umpolung," or polarity inversion, provides a powerful paradigm shift, enabling the carbonyl carbon to act as a nucleophile.[1][2][3] This guide offers an in-depth exploration of 1,3-dithianes as premier acyl anion equivalents, a cornerstone of umpolung chemistry first introduced by E.J. Corey and Dieter Seebach.[1][4] We will dissect the core principles, from the synthesis and deprotonation of dithianes to their reaction with a broad scope of electrophiles and subsequent deprotection to unveil the target carbonyl compound. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this robust methodology for the construction of complex molecular architectures.
The Principle of Umpolung: Inverting Carbonyl Reactivity
The carbonyl group is intrinsically electrophilic at the carbon atom due to the electronegativity of the adjacent oxygen.[3] This "normal" reactivity dictates that carbonyl carbons are susceptible to attack by nucleophiles. The German term "umpolung" describes the inversion of this polarity, transforming the electrophilic carbonyl carbon into a nucleophilic species.[1][5][6] This is achieved by temporarily masking the carbonyl group in a form that allows for the stabilization of a carbanion at the original carbonyl carbon.[1]
The 1,3-dithiane, a cyclic thioacetal formed from an aldehyde and 1,3-propanedithiol, is a highly effective "masked acyl anion".[7] The key to its utility lies in the moderate acidity of the C-2 protons (pKa ≈ 31), which can be abstracted by a strong base to generate a potent carbon nucleophile.[5][8][9]
Why Sulfur? The Key to Anion Stabilization
The ability of sulfur to stabilize an adjacent carbanion is crucial to the success of dithiane-based umpolung. This stabilization arises from a combination of factors:
-
Inductive Effect: The electronegativity of the two sulfur atoms withdraws electron density from the C-2 carbon, increasing the acidity of the attached protons.
-
Polarizability: Sulfur's large, diffuse valence electrons are more polarizable than those of oxygen, allowing for effective delocalization and stabilization of the negative charge on the adjacent carbon.[5]
-
C-S Bond Length: The longer carbon-sulfur bonds, compared to carbon-oxygen bonds, help to minimize steric hindrance and facilitate the approach of electrophiles.[5]
It is important to note that d-orbital participation, once thought to be a significant contributor to stabilization, is now considered to be less important.
Caption: Reversal of carbonyl reactivity (Umpolung) using a 1,3-dithiane.
The Corey-Seebach Reaction: A Three-Act Synthetic Play
The synthetic sequence involving the formation, alkylation, and deprotection of 1,3-dithianes is widely known as the Corey-Seebach reaction.[4][10] This powerful methodology provides access to a vast array of carbonyl compounds, including ketones, α-hydroxy ketones, and 1,2-diketones, which can be challenging to synthesize via traditional methods.[4][7]
Act I: Formation of the 1,3-Dithiane
The first step involves the protection of an aldehyde as a 1,3-dithiane. This is typically achieved by reacting the aldehyde with 1,3-propanedithiol in the presence of a Lewis or Brønsted acid catalyst.[11][12]
Caption: General scheme for the formation of a 1,3-dithiane.
Field-Proven Protocol: Synthesis of 2-Phenyl-1,3-dithiane
-
Setup: To a solution of benzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane) is added 1,3-propanedithiol (1.1 eq).
-
Catalysis: A catalytic amount of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is added dropwise at 0 °C.
-
Reaction: The reaction mixture is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC).
-
Workup: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography or recrystallization to yield the pure 2-phenyl-1,3-dithiane.
Act II: Deprotonation and Reaction with Electrophiles
The cornerstone of dithiane umpolung reactivity is the deprotonation at the C-2 position to form a nucleophilic carbanion.[3] This is typically accomplished using a strong base, most commonly n-butyllithium (n-BuLi), in an aprotic solvent like tetrahydrofuran (THF) at low temperatures.[1]
The resulting 2-lithio-1,3-dithiane is a potent nucleophile that can react with a wide variety of electrophiles.[4][7] This versatility is a key advantage of the Corey-Seebach reaction.
Table 1: Scope of Electrophiles in Corey-Seebach Reactions
| Electrophile Class | Product Type |
| Alkyl halides (R-X) | Ketones |
| Epoxides | β-Hydroxy ketones |
| Aldehydes & Ketones | α-Hydroxy ketones |
| Acyl halides (RCOCl) | 1,2-Diketones |
| Iminium salts | α-Amino ketones |
| Arenesulfonates | Ketones |
Data compiled from multiple sources.[4][7]
Field-Proven Protocol: Alkylation of 2-Lithio-1,3-dithiane
-
Anion Formation: A solution of 2-substituted-1,3-dithiane (1.0 eq) in anhydrous THF is cooled to a low temperature (typically -30 to -78 °C) under an inert atmosphere (e.g., argon or nitrogen). n-Butyllithium (1.05 eq) is added dropwise, and the mixture is stirred for 1-2 hours.
-
Electrophilic Quench: The electrophile (e.g., an alkyl bromide, 1.1 eq) is added to the solution of the lithiated dithiane.
-
Reaction: The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).
-
Workup: The reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified by chromatography.
Act III: Deprotection to Regenerate the Carbonyl Group
The final step in the Corey-Seebach sequence is the hydrolysis of the dithiane to unveil the newly formed carbonyl compound.[10] This step can be challenging due to the stability of the thioacetal.[5] A variety of methods have been developed, often employing reagents that have a high affinity for sulfur.[13]
Table 2: Common Methods for Dithiane Deprotection
| Reagent/Method | Conditions | Comments |
| Mercury(II) salts (e.g., HgCl₂/HgO) | Aqueous acetonitrile | Highly effective but toxic.[4][13] |
| o-Iodoxybenzoic acid (IBX) | DMSO or aqueous media | Mild and efficient.[12] |
| Bis(trifluoroacetoxy)iodobenzene (PIFA) | Aqueous solvent | Suitable for labile compounds.[12] |
| H₂O₂/Iodine catalyst | Aqueous micellar system | "Green" and mild conditions.[14] |
| Polyphosphoric acid (PPA)/Acetic acid | Mild heating | Inexpensive and convenient.[15] |
The choice of deprotection method is critical and depends on the overall molecular structure and the presence of other functional groups. The use of toxic heavy metals like mercury is increasingly being replaced by milder and more environmentally benign alternatives.[14][16]
Caption: The Corey-Seebach reaction workflow.
Synthetic Applications and Strategic Considerations
The umpolung reactivity of 1,3-dithianes has been instrumental in the total synthesis of numerous complex natural products.[11] Its ability to forge C-C bonds that are counterintuitive to traditional polar reactivity makes it an invaluable tool in retrosynthetic planning.
Strategic Advantages:
-
Access to "Illogical" Synthons: Dithiane chemistry provides a practical route to acyl anion synthons, enabling disconnections that would otherwise be considered "illogical".[6]
-
Versatility: The wide range of compatible electrophiles allows for the synthesis of a diverse array of functionalized carbonyl compounds.[17]
-
Robustness: 1,3-dithianes are stable to a variety of reaction conditions, allowing for manipulations elsewhere in the molecule before deprotection.[5][15]
Limitations and Considerations:
-
Multi-step Process: The three-step sequence (protection, alkylation, deprotection) can be lengthy and may impact overall yield.
-
Strong Base Requirement: The use of organolithium reagents requires anhydrous, inert conditions and may not be compatible with certain sensitive functional groups.
-
Deprotection Challenges: The deprotection step can be harsh and may require toxic reagents, although milder alternatives are continually being developed.[5][12]
Conclusion
The umpolung reactivity of 1,3-dithianes, epitomized by the Corey-Seebach reaction, represents a landmark achievement in synthetic organic chemistry. By providing a reliable method for generating and utilizing acyl anion equivalents, this chemistry has fundamentally expanded the toolkit available to synthetic chemists. For professionals in drug development and materials science, a thorough understanding of this methodology is not merely academic; it is a practical necessity for the innovative and efficient construction of novel molecular entities. As the field continues to evolve, the development of more efficient and environmentally friendly protocols for dithiane manipulation will further solidify its place as a cornerstone of modern synthesis.
References
- 1. rjstonline.com [rjstonline.com]
- 2. What is umpolung? Robert Morris breaks it down in Chemical Society Reviews | Department of Chemistry [chemistry.utoronto.ca]
- 3. benchchem.com [benchchem.com]
- 4. Corey–Seebach reaction - Wikipedia [en.wikipedia.org]
- 5. Corey-Seebach Reaction [organic-chemistry.org]
- 6. Synthesis of 1,3-dithianes. UMPOLUNG reactions [quimicaorganica.org]
- 7. jk-sci.com [jk-sci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. synarchive.com [synarchive.com]
- 11. mdpi.com [mdpi.com]
- 12. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 15. asianpubs.org [asianpubs.org]
- 16. mdpi.com [mdpi.com]
- 17. pubs.acs.org [pubs.acs.org]
Methodological & Application
Suzuki-Miyaura cross-coupling reactions with 2-Chloro-3-(1,3-dithian-2-YL)pyrazine
An Application Guide to Suzuki-Miyaura Cross-Coupling Reactions with 2-Chloro-3-(1,3-dithian-2-yl)pyrazine
Abstract
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Its application in pharmaceutical and materials science is extensive, particularly for constructing biaryl and heteroaryl-aryl scaffolds that are prevalent in biologically active molecules.[3][4][5] This guide provides a detailed protocol and in-depth analysis for the Suzuki-Miyaura coupling of a challenging and functionally rich substrate: this compound. We will explore the mechanistic underpinnings of the reaction, address the specific hurdles presented by this substrate—namely the low reactivity of the chloro-pyrazine moiety and the presence of a sulfur-containing dithianyl group—and present a systematic approach to protocol optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this powerful transformation with complex heterocyclic building blocks.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The reaction's success hinges on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[6] The generally accepted mechanism comprises three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[7][8]
-
Oxidative Addition: The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond (C-Cl in this case) of the electrophile. This step forms a square planar Pd(II) intermediate and is often the rate-limiting step, especially for less reactive aryl chlorides.[6][7]
-
Transmetalation: The organoboron nucleophile (e.g., an arylboronic acid) is activated by a base to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide. This step regenerates the base and forms a diorganopalladium(II) complex.[2][8]
-
Reductive Elimination: The two organic groups on the palladium center couple, forming the new C-C bond of the desired product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[6][7]
Critical Considerations for Coupling with this compound
The unique structure of this substrate introduces specific challenges that must be addressed for a successful coupling.
-
The Challenge of Heteroaryl Chlorides: The reactivity of aryl halides in the crucial oxidative addition step follows the trend I > Br > OTf >> Cl.[9] Aryl chlorides are significantly less reactive due to the strong C-Cl bond. Overcoming this hurdle requires highly active catalytic systems, typically employing electron-rich and sterically bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) that promote the formation of the active Pd(0) species and facilitate its insertion into the C-Cl bond.[3][10]
-
The Pyrazine Ring: As an electron-deficient heterocycle, the pyrazine ring can activate the C-Cl bond towards oxidative addition compared to electron-rich aromatics.[6] However, the nitrogen lone pairs can also coordinate to the palladium center, potentially leading to catalyst inhibition. The choice of ligand is critical to modulate the electronic properties and steric environment of the catalyst to favor productive coupling over catalyst deactivation.
-
The 1,3-Dithiane Moiety: The presence of sulfur introduces two primary considerations:
-
Catalyst Poisoning: Sulfur-containing functional groups are known to be potential poisons for palladium catalysts.[11] However, modern, robust catalysts have been developed that show increased tolerance. For example, the Pd(Amphos)₂Cl₂ complex has been shown to be effective for coupling substrates with sulfur functional groups.
-
Steric Hindrance: The bulky dithianyl group at the 3-position, adjacent to the reaction center at C-2, creates significant steric hindrance. This can impede the approach of the bulky palladium catalyst for oxidative addition. Catalytic systems with carefully tuned steric profiles are necessary to overcome this challenge.
-
Protocol Development & Optimization
A systematic screening approach is essential for identifying the optimal conditions for this specific transformation. The following workflow provides a logical progression for optimization.
Materials & Reagents
| Reagent/Material | Purpose | Supplier Recommendation |
| This compound | Electrophile | Custom synthesis |
| Arylboronic Acid / Ester | Nucleophile | Commercial |
| Palladium Precatalyst (e.g., XPhos Pd G3) | Catalyst Source | Commercial |
| Ligand (if not using a precatalyst) | Modulates catalyst activity/stability | Commercial |
| Base (e.g., K₃PO₄, Cs₂CO₃) | Activates boronic acid | Commercial |
| Anhydrous Solvent (e.g., 1,4-Dioxane, Toluene) | Reaction Medium | Commercial |
| Degassed Water | Co-solvent, aids base solubility | Lab prepared |
| Inert Gas (Argon or Nitrogen) | Prevents catalyst oxidation | Gas cylinder |
| Reaction Vessels (e.g., Schlenk tube, vial) | For conducting reaction under inert atm. | Glassware supplier |
Parameter Screening (Example Data)
The following tables illustrate a hypothetical screening process to determine optimal conditions. Reactions are typically run on a small scale (0.1 mmol) and monitored by LC-MS or GC-MS for conversion.
Table 1: Catalyst/Ligand Screening Conditions: this compound (1.0 eq), Phenylboronic Acid (1.2 eq), K₂CO₃ (2.0 eq), 1,4-Dioxane/H₂O (4:1), 100 °C, 12 h.
| Entry | Catalyst (2 mol%) | Ligand (4 mol%) | Conversion (%) | Notes |
| 1 | Pd₂(dba)₃ | PPh₃ | < 5 | Standard conditions ineffective for chloro-heterocycles. |
| 2 | Pd(OAc)₂ | SPhos | 65 | Bulky phosphine shows significant improvement. |
| 3 | XPhos Pd G3 | - | 95 | Pre-formed catalyst shows excellent activity.[3] |
| 4 | PEPPSI-IPr | - | 88 | N-Heterocyclic Carbene (NHC) catalyst is also highly effective.[12] |
Table 2: Base Screening Conditions: As above, using XPhos Pd G3 (2 mol%).
| Entry | Base (2.0 eq) | Conversion (%) | Notes |
| 1 | K₂CO₃ | 95 | Effective, but stronger bases may improve rate. |
| 2 | K₃PO₄ | >99 | Often superior for challenging couplings. |
| 3 | Cs₂CO₃ | >99 | Highly effective but more expensive.[4] |
| 4 | CsF | 85 | Can be effective, especially in anhydrous conditions.[4] |
Table 3: Solvent Screening Conditions: As above, using XPhos Pd G3 (2 mol%) and K₃PO₄ (2.0 eq).
| Entry | Solvent (v/v ratio with H₂O if applicable) | Conversion (%) | Notes |
| 1 | 1,4-Dioxane / H₂O (4:1) | >99 | Excellent performance, common for Suzuki reactions.[6] |
| 2 | Toluene / H₂O (4:1) | 92 | Good alternative, can be run at higher temperatures. |
| 3 | 2-MeTHF / H₂O (4:1) | 94 | Greener solvent alternative to THF/Dioxane. |
| 4 | DMF | 75 | Can be effective but may lead to side reactions at high temp.[13] |
Detailed Experimental Protocol (Optimized)
This protocol is based on the findings from the optimization study above.
Reagents:
-
This compound (e.g., 232.7 mg, 1.0 mmol, 1.0 eq)
-
Arylboronic Acid (1.2 mmol, 1.2 eq)
-
XPhos Pd G3 (17.9 mg, 0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄), finely ground (424.4 mg, 2.0 mmol, 2.0 eq)
-
Anhydrous 1,4-Dioxane (4.0 mL)
-
Degassed, deionized water (1.0 mL)
Procedure:
-
Vessel Preparation: To a dry 10 mL oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound, the arylboronic acid, K₃PO₄, and the XPhos Pd G3 catalyst.
-
Inert Atmosphere: Seal the tube with a rubber septum. Evacuate the tube and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Using a syringe, add the anhydrous 1,4-dioxane followed by the degassed water.
-
Reaction: Place the sealed tube in a preheated oil bath or heating block set to 100 °C. Stir the reaction mixture vigorously for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking small aliquots (via syringe) and analyzing by TLC or LC-MS to confirm the consumption of the starting material.[14][15]
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Transfer the mixture to a separatory funnel. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Low Reaction | 1. Inactive catalyst (oxidized).2. Insufficiently anhydrous solvents.3. Base is not strong enough or is insoluble.4. Low reaction temperature. | 1. Ensure proper inert atmosphere technique; use a fresh catalyst or a glovebox.2. Use freshly distilled or sparged solvents.3. Use a stronger base (e.g., Cs₂CO₃) or grind the base to a fine powder.4. Increase temperature to 110-120 °C (if solvent allows). |
| Protodeboronation | 1. Boronic acid is unstable.2. Presence of excess water or acidic impurities.3. Reaction is too slow, allowing decomposition. | 1. Switch to a more stable boronic ester (e.g., pinacol ester).[16]2. Ensure the base is sufficiently strong and solvents are of high quality.3. Use a more active catalyst to increase the rate of coupling vs. decomposition. |
| Homocoupling of Boronic Acid | 1. Presence of oxygen in the reaction.2. Catalyst system promotes homocoupling. | 1. Thoroughly degas all solvents and maintain a strict inert atmosphere.2. Screen different catalyst/ligand combinations. |
| Difficult Purification | 1. Incomplete reaction.2. Formation of palladium black.3. Presence of hard-to-remove byproducts. | 1. Drive the reaction to completion by increasing time or temperature.2. Filter the crude reaction mixture through a pad of Celite® before concentration.3. Optimize reaction conditions to minimize side reactions. |
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a challenging yet highly valuable transformation for the synthesis of complex, functionalized pyrazines. Success relies on overcoming the inherent low reactivity of the C-Cl bond and mitigating potential catalyst inhibition from the heterocyclic nitrogen and dithiane sulfur atoms. By employing modern, highly active palladium precatalysts such as XPhos Pd G3, in combination with a strong inorganic base like K₃PO₄ and a suitable solvent system, this reaction can be performed with high efficiency. The systematic optimization and detailed protocol provided in this guide offer a robust framework for researchers to successfully implement this methodology and access novel chemical matter for drug discovery and materials science.
References
- 1. organicreactions.org [organicreactions.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 5. mdpi.com [mdpi.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. youtube.com [youtube.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. shoko-sc.co.jp [shoko-sc.co.jp]
- 15. vapourtec.com [vapourtec.com]
- 16. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
Application Note: Buchwald-Hartwig Amination of 2-Chloro-3-(1,3-dithian-2-YL)pyrazine
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis, particularly for the formation of carbon-nitrogen (C-N) bonds.[1][2] Its significance is underscored by the prevalence of arylamines in pharmaceuticals, natural products, and materials science.[3] This reaction offers a powerful and versatile method for synthesizing these motifs, often overcoming the limitations of traditional methods like nucleophilic aromatic substitution or Ullmann condensation, which can require harsh conditions and exhibit limited substrate scope.[3]
This application note provides a comprehensive guide to the Buchwald-Hartwig amination of 2-chloro-3-(1,3-dithian-2-yl)pyrazine. This substrate presents specific challenges due to the presence of the electron-deficient pyrazine ring and the dithiane moiety, which contains sulfur atoms that can potentially poison the palladium catalyst. Therefore, careful optimization of the reaction parameters, including the choice of catalyst, ligand, base, and solvent, is crucial for a successful transformation. The resulting aminated pyrazine derivatives are valuable intermediates in medicinal chemistry, offering a scaffold for further functionalization.
Reaction Mechanism
The catalytic cycle of the Buchwald-Hartwig amination is generally understood to proceed through a sequence of elementary steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][4][5]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, this compound) to form a Pd(II) complex.[1][4]
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[5][6]
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][4]
A potential side reaction is β-hydride elimination, which can lead to the formation of a hydrodehalogenated arene and an imine.[1][7] The choice of a suitable ligand is critical to favor the desired reductive elimination pathway.[1]
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the Buchwald-Hartwig amination of this compound.
Materials and Reagents
-
This compound
-
Amine (e.g., morpholine, piperidine, aniline derivative)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Base (e.g., NaOtBu, K₂CO₃, Cs₂CO₃)[6]
-
Anhydrous solvent (e.g., toluene, dioxane, THF)[5]
-
Schlenk flask or sealed reaction tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
-
Standard glassware for workup and purification
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Optimized Reaction Conditions
The following table summarizes a set of generally effective conditions for this transformation. Optimization may be required for specific amine substrates.
| Parameter | Recommended Condition | Rationale and Key Considerations |
| Palladium Source | Pd₂(dba)₃ (1-3 mol%) | A common and effective Pd(0) source. Pd(OAc)₂ can also be used, which is reduced in situ. |
| Ligand | Xantphos (2-6 mol%) | The wide bite angle of Xantphos can facilitate reductive elimination.[5] For challenging couplings, more sterically hindered biaryl phosphine ligands like XPhos or RuPhos may be beneficial.[3] |
| Base | NaOtBu (1.5-2.0 equiv.) | A strong, non-nucleophilic base is often required.[6] For base-sensitive substrates, weaker bases like K₂CO₃ or Cs₂CO₃ can be screened.[6] |
| Solvent | Toluene or Dioxane | These are common solvents for Buchwald-Hartwig reactions.[5] Ensure the solvent is anhydrous. |
| Temperature | 80-110 °C | Elevated temperatures are typically necessary to drive the reaction to completion.[5] |
| Amine | 1.1-1.5 equiv. | A slight excess of the amine is generally used. |
Step-by-Step Procedure
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, ligand, and base to a dry Schlenk flask or reaction tube equipped with a magnetic stir bar.
-
Reagent Addition: Add the this compound and the amine to the reaction vessel.
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Reaction: Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature. Stir the mixture vigorously for the required reaction time (typically 2-24 hours).
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride or water.
-
Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Characterize the purified product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS) to confirm its identity and purity.
Caption: A typical experimental workflow for the Buchwald-Hartwig amination.
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst or ligand.- Insufficiently anhydrous conditions.- Inappropriate base or solvent.[8]- Aryl chlorides can be challenging substrates.[5][9] | - Use fresh catalyst and ligand.- Ensure all glassware is oven-dried and use freshly distilled, anhydrous solvents.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., THF, t-BuOH).[4][9]- Consider using a more active ligand system (e.g., a dialkylbiaryl phosphine ligand).[1] |
| Side Product Formation (e.g., Hydrodehalogenation) | - β-Hydride elimination competing with reductive elimination.[1]- Decomposition of starting material or product at high temperatures. | - Use a bulkier ligand to sterically disfavor β-hydride elimination.[1]- Lower the reaction temperature and/or shorten the reaction time.- Screen different palladium sources and ligands. |
| Difficulty in Product Isolation/Purification | - Product is volatile or unstable on silica gel.- Byproducts have similar polarity to the desired product. | - Use alternative purification methods such as preparative HPLC or crystallization.- Optimize the chromatographic conditions (different solvent systems or stationary phases). |
Conclusion
The Buchwald-Hartwig amination of this compound provides a reliable and efficient route to a variety of substituted pyrazine derivatives. Careful consideration of the ligand, base, and solvent system is essential to overcome the challenges associated with this specific substrate. The protocol and troubleshooting guide presented in this application note offer a solid foundation for researchers to successfully employ this powerful C-N bond-forming reaction in their synthetic endeavors.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. research.rug.nl [research.rug.nl]
- 4. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. reddit.com [reddit.com]
The Strategic Utility of 2-Chloro-3-(1,3-dithian-2-yl)pyrazine in Medicinal Chemistry: A Guide for Researchers
In the landscape of modern medicinal chemistry, the efficient construction of complex molecular architectures is paramount. The pyrazine core, a six-membered aromatic heterocycle with two nitrogen atoms, is a privileged scaffold found in numerous biologically active compounds and approved drugs, exhibiting a wide array of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1] This guide delves into the application of a highly versatile, yet specific, building block: 2-Chloro-3-(1,3-dithian-2-yl)pyrazine . We will explore its strategic importance, provide detailed protocols for its use, and illuminate the chemical logic behind its application in the synthesis of advanced intermediates for drug discovery.
The Molecule at a Glance: A Bifunctional Linchpin
This compound (CAS 874114-28-0) is a tailored building block designed for sequential and regioselective functionalization. Its utility stems from the orthogonal reactivity of its two key functional groups: the chloro substituent and the 1,3-dithiane moiety.
-
The Chloro Group: This halogen atom activates the pyrazine ring for nucleophilic aromatic substitution (SNAr) and serves as a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination. This allows for the introduction of a wide range of aryl, heteroaryl, and amino substituents at the C2 position of the pyrazine ring.
-
The 1,3-Dithiane Group: This moiety is a stable protecting group for a carbonyl functionality, specifically an aldehyde. The dithiane protects the aldehyde from reacting under conditions used to modify the chloro-substituent. More importantly, it allows for "umpolung" or reverse polarity chemistry. The acidic proton at C2 of the dithiane ring can be abstracted by a strong base to generate a nucleophilic acyl anion equivalent, which can then react with various electrophiles. Subsequently, the dithiane can be deprotected to unveil the aldehyde, which can then be used in a plethora of synthetic transformations.
This bifunctional nature allows for a modular and convergent approach to the synthesis of highly substituted pyrazine derivatives, which are of significant interest in the development of novel therapeutics.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 874114-28-0 |
| Molecular Formula | C₈H₉ClN₂S₂ |
| Molecular Weight | 232.75 g/mol |
| Appearance | Typically a solid |
| Solubility | Soluble in common organic solvents such as dichloromethane, chloroform, and tetrahydrofuran. |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances. Keep container tightly closed. |
Safety Precautions: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
Synthetic Applications and Protocols
The primary application of this compound in medicinal chemistry is as a precursor to 3-chloropyrazine-2-carbaldehyde, a key intermediate for the synthesis of more complex molecules, including fluorescent chromophores with potential applications in diagnostics.[2]
Protocol 1: Deprotection to 3-Chloropyrazine-2-carbaldehyde
This protocol describes the unmasking of the aldehyde functionality from the dithiane-protected precursor. This transformation is crucial as it reveals a highly reactive group for subsequent synthetic elaborations.
Reaction Scheme:
Caption: Oxidative deprotection of the dithiane to reveal the aldehyde.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Silver nitrate (AgNO₃)
-
2,6-Lutidine
-
Acetonitrile (MeCN)
-
Water (H₂O)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of acetonitrile and water (e.g., 4:1 v/v).
-
Addition of Reagents: To the stirred solution, add N-bromosuccinimide (4.0 eq), silver nitrate (4.0 eq), and 2,6-lutidine (4.0 eq). The reaction is typically carried out at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any remaining NBS.
-
Filter the mixture through a pad of Celite® to remove insoluble silver salts, washing the pad with dichloromethane.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude 3-chloropyrazine-2-carbaldehyde can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Causality and Insights:
-
The combination of NBS and a silver salt is a common and effective method for the deprotection of dithianes. Silver ions coordinate to the sulfur atoms, facilitating the oxidative cleavage by NBS.
-
2,6-Lutidine is used as a non-nucleophilic base to neutralize the acidic byproducts generated during the reaction, preventing potential side reactions with the acid-sensitive pyrazine ring.
-
The aqueous acetonitrile solvent system is chosen to facilitate the solubility of both the organic substrate and the inorganic reagents.
Protocol 2: Subsequent Derivatization - Reductive Amination
The resulting 3-chloropyrazine-2-carbaldehyde is a versatile intermediate. One of its key reactions is reductive amination to introduce an aminomethyl side chain, a common motif in bioactive molecules.
Reaction Scheme:
Caption: Two-step, one-pot reductive amination workflow.
Materials:
-
3-Chloropyrazine-2-carbaldehyde
-
Primary or secondary amine (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
Imine Formation: Dissolve 3-chloropyrazine-2-carbaldehyde (1.0 eq) and the desired amine (1.1 eq) in DCE or THF in a round-bottom flask. Add a catalytic amount of acetic acid to facilitate imine formation. Stir the mixture at room temperature for 1-2 hours.
-
Reduction: To the reaction mixture, add sodium triacetoxyborohydride (1.5 eq) in one portion. Stir at room temperature and monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Once the reaction is complete, quench carefully with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by crystallization to obtain the desired substituted (3-chloropyrazin-2-yl)methanamine.
-
Causality and Insights:
-
Sodium triacetoxyborohydride is a mild and selective reducing agent, ideal for reductive aminations. It is less reactive towards aldehydes and ketones than sodium borohydride, allowing for the in-situ formation and reduction of the iminium ion.
-
The catalytic amount of acetic acid protonates the carbonyl oxygen, activating the aldehyde towards nucleophilic attack by the amine and promoting the dehydration to the imine.
Future Perspectives and Applications
The strategic placement of the chloro and protected aldehyde functionalities on the pyrazine ring of this compound opens up a vast chemical space for the synthesis of novel compounds. The chloro group can be further functionalized using a variety of cross-coupling reactions to introduce diverse substituents, while the aldehyde can participate in reactions such as Wittig olefination, aldol condensation, and the formation of various heterocycles. This modularity makes it an invaluable tool in the construction of libraries of pyrazine derivatives for high-throughput screening in drug discovery programs targeting a range of diseases.
References
Synthesis and Screening of Novel Pyrazine Derivatives: A Technical Guide for Drug Discovery Professionals
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis of novel pyrazine derivatives and their subsequent biological screening. Pyrazine, a six-membered heterocyclic aromatic compound with two nitrogen atoms at positions 1 and 4, serves as a critical scaffold in medicinal chemistry.[1] Its derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties, making them a focal point in the quest for new therapeutic agents.[2][3][4] This document delves into the foundational synthetic methodologies, provides detailed, field-proven protocols for synthesis and biological evaluation, and offers insights into the causal relationships between chemical structures and biological outcomes.
I. The Pyrazine Scaffold: A Privileged Structure in Medicinal Chemistry
The pyrazine ring is an electron-deficient system, a characteristic that influences its chemical reactivity and biological interactions.[5] This inherent electronic nature, combined with the structural rigidity and the capacity for hydrogen bonding via its nitrogen atoms, allows pyrazine derivatives to bind to a variety of biological targets with high affinity and specificity.[2] The versatility of the pyrazine core allows for substitution at its carbon positions, enabling the generation of large, diverse chemical libraries for high-throughput screening.[6] Marketed drugs containing the pyrazine moiety, such as the antitubercular agent Pyrazinamide and the anticancer drug Gilteritinib, underscore the therapeutic potential of this heterocyclic system.[3]
II. Synthetic Methodologies for Pyrazine Derivatives
The synthesis of the pyrazine core is a well-established area of organic chemistry, with several reliable methods at the disposal of medicinal chemists. The choice of synthetic route often depends on the desired substitution pattern, the scale of the reaction, and the availability of starting materials.
A. Classical Condensation Reactions: The Cornerstone of Pyrazine Synthesis
The most traditional and widely employed method for constructing the pyrazine ring is the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine.[7][8] This approach is valued for its simplicity and the ready availability of a wide range of precursors.
The mechanism proceeds through the formation of a dihydropyrazine intermediate, which is subsequently oxidized to the aromatic pyrazine.[7] Common oxidizing agents include manganese dioxide (MnO₂) or simply exposure to air. This method's robustness allows for the synthesis of a diverse array of substituted pyrazines by varying the substituents on both the dicarbonyl and diamine starting materials.
Below is a generalized workflow for this classical synthesis:
Caption: Classical Pyrazine Synthesis Workflow.
B. Microwave-Assisted Synthesis: A Modern Approach for Rapid Library Generation
In recent years, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction times, increasing yields, and improving product purity.[9][10] The application of microwave irradiation to pyrazine synthesis can dramatically reduce reaction times from hours to minutes.[11] This is particularly advantageous for the rapid generation of compound libraries for biological screening.
The underlying principle of MAOS lies in the efficient heating of polar molecules through dipole rotation and ionic conduction, leading to a rapid increase in temperature and reaction rate.[9]
III. Protocols for Synthesis
The following protocols are provided as a starting point for the synthesis of novel pyrazine derivatives. It is crucial that all reactions are performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Classical Synthesis of a Tetrasubstituted Pyrazine
This protocol describes the synthesis of 2,3,5,6-tetraphenylpyrazine from benzil and ammonia, following the principles of the Staedel–Rugheimer pyrazine synthesis.[12]
Materials:
-
Benzil
-
Ammonium acetate
-
Glacial acetic acid
-
Ethanol
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
In a 250 mL round-bottom flask, dissolve benzil (e.g., 5 g, 23.8 mmol) and ammonium acetate (e.g., 18.3 g, 238 mmol) in glacial acetic acid (100 mL).
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 2 hours.
-
Allow the reaction mixture to cool to room temperature. The product will precipitate out of solution.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and impurities.
-
Recrystallize the crude product from a suitable solvent (e.g., xylene or nitrobenzene) to obtain pure 2,3,5,6-tetraphenylpyrazine.
-
Dry the purified product under vacuum.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Microwave-Assisted Synthesis of a Disubstituted Pyrazine
This protocol outlines a general procedure for the rapid synthesis of a disubstituted pyrazine from a 1,2-dicarbonyl and a 1,2-diamine using a dedicated microwave reactor.
Materials:
-
A 1,2-dicarbonyl compound (e.g., benzil)
-
A 1,2-diamine (e.g., ethylenediamine)
-
Ethanol
-
Microwave reaction vial with a stir bar
-
Microwave synthesizer
Procedure:
-
To a 10 mL microwave reaction vial, add the 1,2-dicarbonyl compound (e.g., 1 mmol), the 1,2-diamine (e.g., 1 mmol), and ethanol (5 mL).
-
Seal the vial with a cap.
-
Place the vial in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 120 °C) for a specified time (e.g., 10-30 minutes).[9] The optimal conditions may need to be determined empirically.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purify the crude product using column chromatography on silica gel, eluting with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Combine the fractions containing the pure product and remove the solvent to yield the desired pyrazine derivative.
-
Characterize the product by NMR and mass spectrometry.
IV. Biological Screening of Novel Pyrazine Derivatives
Once a library of novel pyrazine derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. A well-designed screening cascade is essential for efficiently identifying promising lead compounds.[13][14]
Caption: Biological Screening Cascade.
A. Anticancer Activity Screening
Pyrazine derivatives have shown significant potential as anticancer agents by targeting various cellular pathways involved in cancer progression.[15][16] A common initial step in screening for anticancer activity is to assess the cytotoxicity of the compounds against a panel of cancer cell lines.[17]
Protocol 3: MTT Assay for Cytotoxicity Screening
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer)[2]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the pyrazine derivatives in cell culture medium. The final concentration of DMSO should be kept below 0.5%.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds. Include wells with untreated cells (negative control) and cells treated with a known anticancer drug (positive control).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified CO₂ incubator.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
B. Antimicrobial Activity Screening
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[18] Pyrazine derivatives have emerged as a promising class of compounds with activity against a range of bacteria and fungi.[19][20][21]
Protocol 4: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a widely used technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.[20][22]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative))[22]
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Standard antibiotic (e.g., ampicillin)[22]
Procedure:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[20]
-
Prepare two-fold serial dilutions of the pyrazine derivatives in MHB in a 96-well plate.
-
Add the bacterial inoculum to each well. Include a positive control (bacteria with a standard antibiotic), a negative control (broth only), and a growth control (bacteria in broth).
-
Incubate the plates at 37 °C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[20]
C. Anti-inflammatory Activity Screening
Chronic inflammation is implicated in a wide range of diseases.[23] Pyrazine derivatives have been shown to possess anti-inflammatory properties, often by modulating key inflammatory pathways such as NF-κB and MAPK.[2][23][24]
Protocol 5: Griess Assay for Nitric Oxide (NO) Inhibition
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by lipopolysaccharide (LPS)-stimulated macrophages.[25][26]
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Griess reagent
-
96-well plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the pyrazine derivatives for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production.[27]
-
After incubation, collect the cell culture supernatant.
-
Mix the supernatant with an equal volume of Griess reagent and incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the amount of nitrite.
-
Calculate the percentage of NO inhibition compared to the LPS-only treated cells. A concurrent cytotoxicity assay (e.g., MTT) should be performed to ensure that the observed NO reduction is not due to cell death.[26]
V. Data Presentation and Interpretation
The systematic collection and clear presentation of data are paramount in drug discovery. The following tables provide templates for organizing the results from the synthesis and biological screening of novel pyrazine derivatives.
Table 1: Synthesized Pyrazine Derivatives and Their Physicochemical Properties
| Compound ID | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) |
| PZ-001 | [Insert 2D Structure] | C₂₈H₂₀N₂ | 384.48 | 85 |
| PZ-002 | [Insert 2D Structure] | C₁₀H₁₀N₂ | 158.20 | 72 |
| ... | ... | ... | ... | ... |
Table 2: Biological Activity of Novel Pyrazine Derivatives
| Compound ID | Anticancer (MCF-7) IC₅₀ (µM)[2] | Antimicrobial (S. aureus) MIC (µg/mL)[22] | Anti-inflammatory (NO Inhibition) IC₅₀ (µM)[2] |
| PZ-001 | 5.2 | >128 | 12.5 |
| PZ-002 | >100 | 16 | 2.8 |
| ... | ... | ... | ... |
VI. Conclusion and Future Directions
The pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The synthetic methodologies and biological screening protocols detailed in this guide provide a robust framework for researchers to design, synthesize, and evaluate new pyrazine derivatives. The interplay between classical synthetic chemistry and modern techniques such as microwave-assisted synthesis allows for the efficient generation of diverse compound libraries. A systematic approach to biological screening, employing a cascade of in vitro assays, is crucial for the identification of promising lead candidates.
Future efforts in this field will likely focus on the development of more stereoselective and regioselective synthetic methods, the exploration of novel biological targets for pyrazine derivatives, and the use of computational tools to guide the design of compounds with improved potency and pharmacokinetic properties. The structure-activity relationship (SAR) studies derived from the screening of these novel compounds will be instrumental in optimizing lead structures and ultimately advancing new pyrazine-based therapeutics into clinical development.[28][29][30]
References
- 1. benchchem.com [benchchem.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benthamdirect.com [benthamdirect.com]
- 5. irjmets.com [irjmets.com]
- 6. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A [pubs.rsc.org]
- 10. Microwave-Assisted Synthesis of Some 3,5-Arylated 2-Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Pyrazine - Wikipedia [en.wikipedia.org]
- 13. international-biopharma.com [international-biopharma.com]
- 14. international-biopharma.com [international-biopharma.com]
- 15. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benthamdirect.com [benthamdirect.com]
- 17. mdpi.com [mdpi.com]
- 18. benchchem.com [benchchem.com]
- 19. Synthesis and preliminary evaluation of some pyrazine containing thiazolines and thiazolidinones as antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Synthesis and Antimicrobial Activity of Pyrazine-2-Carboxylic Acid With Various Sulfonamide Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 22. mdpi.com [mdpi.com]
- 23. benchchem.com [benchchem.com]
- 24. Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. benchchem.com [benchchem.com]
- 27. Discovery and evaluation of novel anti-inflammatory derivatives of natural bioactive curcumin - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 29. pubs.acs.org [pubs.acs.org]
- 30. pubs.acs.org [pubs.acs.org]
Experimental Procedure for the Synthesis of Pyrazinamide Derivatives: Strategies, Protocols, and Characterization
An Application Guide for Drug Development Professionals
Abstract
Pyrazinamide (PZA) is an indispensable first-line drug for treating tuberculosis (TB), uniquely effective against semi-dormant mycobacteria. The escalating threat of drug-resistant TB strains necessitates the development of novel PZA analogues with enhanced efficacy, improved safety profiles, and the ability to overcome existing resistance mechanisms. This application note provides a comprehensive guide for researchers in drug development, detailing robust experimental procedures for the synthesis of pyrazinamide derivatives. We delve into the core synthetic strategies, offering field-proven insights into the rationale behind methodological choices. The guide includes detailed, step-by-step protocols for key reactions, data presentation for comparative analysis, and a complete workflow for the structural verification of novel compounds.
Introduction: The Rationale for Pyrazinamide Derivatization
Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZAse).[1] POA disrupts membrane potential and inhibits trans-translation in Mycobacterium tuberculosis, processes essential for bacterial survival in the acidic, low-oxygen environment of granulomas. Resistance to PZA often arises from mutations in the pncA gene, which encodes for PZAse, preventing the activation of the prodrug.
The synthesis of PZA derivatives is primarily driven by two strategic goals:
-
Overcoming Resistance: Designing analogues that either do not require activation by PZAse or can circumvent resistance mechanisms. This often involves creating ester or hydrazide prodrugs of POA, which can be hydrolyzed by other mycobacterial esterases.[1][2]
-
Enhancing Potency and Pharmacokinetics: Modifying the core pyrazine scaffold to improve its antimycobacterial activity, solubility, and overall drug-like properties.[3] Structural modifications with various alkyl chains, and cyclic or heterocyclic rings have shown promising results in yielding derivatives with lower Minimum Inhibitory Concentrations (MICs) than the parent drug.[3][4]
Core Synthetic Strategies: From Concept to Compound
The majority of synthetic routes toward PZA derivatives utilize pyrazine-2-carboxylic acid (pyrazinoic acid, POA) as the primary starting material.[4][5] The central transformation is the formation of an amide bond between the carboxylic acid of POA and a selected amine. The choice of coupling method is critical and depends on factors such as substrate scope, reaction conditions, and desired purity.
Pathway A: The Classical Acid Chloride Route
This is a traditional and robust method for amide bond formation. It involves a two-step process:
-
Activation of Pyrazinoic Acid: The carboxylic acid is converted to a highly reactive acyl chloride intermediate, typically using thionyl chloride (SOCl₂) or oxalyl chloride. A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate this conversion.[5][6]
-
Amination: The resulting pyrazine-2-carbonyl chloride is then reacted with the desired primary or secondary amine to form the final amide derivative.
Causality: While effective, the use of thionyl chloride is a key consideration. It is highly corrosive and releases toxic gases (SO₂ and HCl).[7] Therefore, this reaction must be performed in a well-ventilated fume hood with appropriate safety precautions. This method is favored for its low cost and high reactivity, making it suitable for a wide range of amine nucleophiles.
Pathway B: Modern Coupling Reagent-Mediated Synthesis
To circumvent the harsh conditions of the acid chloride method, various peptide coupling reagents have been adapted for PZA derivative synthesis. These reagents activate the carboxylic acid in situ under milder conditions.
A notable example is the Yamaguchi Reaction , which utilizes 2,4,6-trichlorobenzoyl chloride as the activating agent in the presence of a base like triethylamine (TEA) and a nucleophilic catalyst, 4-dimethylaminopyridine (DMAP).[8] The amine is subsequently added to the activated intermediate to form the amide.
Causality: The Yamaguchi protocol is advantageous as it avoids the use of thionyl chloride and generally proceeds at room temperature or with gentle heating, offering broad functional group tolerance and often resulting in higher yields and cleaner reaction profiles.[8] Other common coupling agents include HATU, HOBt, and EDC, which are staples in medicinal chemistry for their efficiency and mild reaction conditions.[9]
Alternative Strategies and Starting Materials
-
Ester and Hydrazide Derivatives: To create prodrugs that bypass PZAse, POA can be esterified with various alcohols.[2][10] A common method involves reacting POA with an alcohol in the presence of thionyl chloride.[10] These esters are designed to be hydrolyzed by other mycobacterial lipases or esterases to release the active POA. Similarly, hydrazide-hydrazone derivatives can be synthesized, often starting from an ester intermediate which is first converted to a hydrazide with hydrazine hydrate.[11][12]
-
Substitution on the Pyrazine Ring: Instead of starting with POA, derivatives can be built from a pre-functionalized pyrazine core. For instance, 3-chloropyrazine-2-carboxamide can undergo nucleophilic aromatic substitution with various benzylamines, often facilitated by microwave irradiation to reduce reaction times and improve yields.[13][14][15]
Experimental Workflow and Visualization
The overall process from starting material to a fully characterized novel compound follows a logical progression. This workflow ensures that each synthesized derivative is pure and its structure is unambiguously confirmed before biological evaluation.
Caption: General workflow for the synthesis and characterization of pyrazinamide derivatives.
Detailed Experimental Protocols
The following protocols are presented as self-validating systems. Successful execution, followed by characterization that matches the reference data, confirms the integrity of the procedure.
Protocol 1: Synthesis of N-substituted Pyrazinamide via the Acid Chloride Method
This protocol is adapted from the general procedures outlined by Zhou et al.[3][5] for the synthesis of N-(piperidin-1-ylmethyl)pyrazine-2-carboxamide.
Step 1: Synthesis of Pyrazine-2-carbonyl chloride
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add pyrazinoic acid (12.4 g, 0.1 mol).
-
Working in a fume hood, add 100 mL of toluene, followed by 5 drops of N,N-dimethylformamide (DMF) to catalyze the reaction.[5]
-
Slowly add thionyl chloride (11.0 mL, 0.15 mol) to the suspension.
-
Heat the mixture to reflux (approx. 80-90 °C) and stir for 2-3 hours, or until the solution becomes clear and gas evolution ceases.
-
Allow the reaction to cool to room temperature. Remove the excess toluene and unreacted thionyl chloride under reduced pressure using a rotary evaporator. The resulting solid is pyrazine-2-carbonyl chloride, which is often used in the next step without further purification.
Step 2: Synthesis of N-(piperidin-1-ylmethyl)pyrazine-2-carboxamide (Example Derivative 1a) [3]
-
Dissolve the crude pyrazine-2-carbonyl chloride (0.1 mol) in 100 mL of a suitable anhydrous solvent like toluene or dichloromethane in a 250 mL flask.
-
Cool the flask in an ice bath (0 °C).
-
In a separate beaker, dissolve 1-(aminomethyl)piperidine (or a desired amine) (0.11 mol) and a base such as triethylamine (0.12 mol) in 50 mL of the same solvent.
-
Add the amine solution dropwise to the cooled acyl chloride solution with vigorous stirring over 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride salt. Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., toluene or ethanol) or by column chromatography on silica gel to yield the pure product.[3][16]
Protocol 2: Synthesis of Pyrazinamide Analogs via Yamaguchi Reaction
This protocol is based on the method described by Zulqurnain et al.[8] for a milder, more modern amidation.
-
In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve pyrazinoic acid (10 mmol, 1 eq) in 30 mL of anhydrous tetrahydrofuran (THF).
-
Add triethylamine (10 mmol, 1 eq) to the solution, followed by 2,4,6-trichlorobenzoyl chloride (10 mmol, 1 eq).
-
Stir the reaction mixture at room temperature for 20 minutes. An asymmetric acid anhydride intermediate is formed.[8]
-
Add 4-dimethylaminopyridine (DMAP) (10 mmol, 1 eq) and the desired amine or aniline (10 mmol, 1 eq).
-
Heat the mixture to reflux (approx. 66 °C) and stir for 1-2 hours. Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into 100 mL of water and extract with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to obtain the pure pyrazinamide analog.
Structural Characterization and Data
Unambiguous structural confirmation is paramount. A combination of spectroscopic techniques should be employed.
-
¹H and ¹³C NMR: Provides detailed information about the proton and carbon framework of the molecule. The characteristic signals for the pyrazine ring protons typically appear in the deshielded region (δ 8.5-9.5 ppm).[3][17]
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, which can be used to confirm the elemental composition.[3][8]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the amide C=O stretch (typically ~1680-1640 cm⁻¹) and N-H stretch (~3300 cm⁻¹).[13]
-
Elemental Analysis: Determines the percentage composition of C, H, and N, providing further validation of the compound's empirical formula.[3][13]
Table 1: Comparative Data of Selected Pyrazinamide Derivatives
| Compound ID | Structure / Name | Yield (%) | M.p. (°C) | MIC vs M. tb H37Rv (µg/mL) | Reference |
| PZA | Pyrazinamide (Parent Drug) | - | 189-191 | 12.5 - 100 | [18] |
| 1f | N-(2-morpholinoethyl)pyrazine-2-carboxamide | 91.2% | 202-204 | 8.0 | [3] |
| 8 | 3-[(4-methylbenzyl)amino]pyrazine-2-carboxamide | ~70% (MW) | - | ~1.7 (6 µM) | [18][13] |
| 5d | N-(4-chlorophenyl)pyrazine-2-carboxamide | 86% | - | < 6.25 | [8] |
| PAE | Propyl Pyrazinoate | High | - | Active vs PZA-resistant strains | [2][19] |
Conclusion
The synthetic strategies outlined in this guide provide robust and versatile pathways for the generation of novel pyrazinamide derivatives. The classical acid chloride method remains a cost-effective and powerful tool, while modern coupling reactions like the Yamaguchi amidation offer milder conditions and broader substrate applicability. The choice of synthetic route should be guided by the specific target molecule, available resources, and safety considerations. Through systematic synthesis, purification, and characterization, researchers can efficiently develop new candidates in the critical fight against tuberculosis.
References
- 1. Pyrazinamide and Pyrazinoic Acid Derivatives Directed to Mycobacterial Enzymes Against Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Esters of Pyrazinoic Acid Are Active against Pyrazinamide-Resistant Strains of Mycobacterium tuberculosis and Other Naturally Resistant Mycobacteria In Vitro and Ex Vivo within Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. growingscience.com [growingscience.com]
- 10. Synthesis and evaluation of a pyrazinoic acid prodrug in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
- 14. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. A dry powder combination of pyrazinoic acid and its n-propyl ester for aerosol administration to animals - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 2-Chloro-3-(1,3-dithian-2-yl)pyrazine as a Versatile Synthetic Building Block
Introduction
The pyrazine scaffold is a cornerstone in medicinal chemistry and materials science, appearing in numerous FDA-approved drugs and functional materials.[1][2] The strategic functionalization of the pyrazine ring is therefore of paramount importance. 2-Chloro-3-(1,3-dithian-2-yl)pyrazine emerges as a highly valuable and versatile building block for this purpose. Its unique structure combines two key reactive centers with orthogonal reactivity: an electrophilic carbon at the C-2 position bearing a chlorine atom, and a masked aldehyde at the C-3 position protected as a 1,3-dithiane.
This dithiane moiety is the key to unlocking "Umpolung" or polarity inversion chemistry.[3][4] While a carbonyl carbon is inherently electrophilic, its conversion to a dithiane allows for deprotonation of the adjacent C-H bond, transforming this position into a potent nucleophilic acyl anion equivalent.[5][6] This guide provides an in-depth exploration of the synthetic utility of this building block, complete with detailed protocols and expert insights into reaction mechanisms and strategic choices.
Caption: Dual reactivity of the target building block.
Part 1: Leveraging the Electrophilic C-2 Position
The electron-deficient nature of the pyrazine ring, combined with the chloro-substituent, makes the C-2 position susceptible to both transition metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
Chloropyrazines are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds. The Sonogashira coupling, which joins a terminal alkyne to an aryl halide, is particularly effective.[7][8]
Caption: General workflow for Sonogashira coupling.
Protocol 1: Sonogashira Coupling of this compound
-
Rationale: This protocol utilizes a standard Pd/Cu catalytic system. The copper(I) iodide co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation to the palladium center. A phosphine ligand stabilizes the palladium catalyst, and a base neutralizes the HX byproduct.
-
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)
-
Copper(I) iodide (CuI) (0.06 eq)
-
Triethylamine (Et₃N) (3.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂ and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous THF via syringe, followed by triethylamine and the terminal alkyne.
-
Heat the reaction mixture to 60 °C and stir for 6-12 hours, monitoring progress by TLC.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove catalyst residues, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 2-alkynyl-3-(1,3-dithian-2-yl)pyrazine.
-
| Catalyst System | Base | Typical Yields | Reference |
| PdCl₂(PPh₃)₂ / CuI | Et₃N, DIPA | 70-95% | [7] |
| Pd(PPh₃)₄ | Et₃N | 65-90% | [7] |
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing pyrazine ring sufficiently activates the C-2 position for direct displacement of the chloride by strong nucleophiles like primary or secondary amines. This often proceeds without the need for a metal catalyst, providing a straightforward route to 2-aminopyrazine derivatives.[8][9]
Protocol 2: Direct Amination via SNAr
-
Rationale: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized intermediate whose formation is the rate-determining step. The stability of this intermediate is enhanced by the nitrogen atoms in the pyrazine ring. A base is used to scavenge the HCl generated.
-
Materials:
-
This compound (1.0 eq)
-
Amine (e.g., Morpholine) (2.0 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethyl sulfoxide (DMSO)
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound in DMSO.
-
Add the amine and potassium carbonate to the solution.
-
Heat the mixture to 80-100 °C and stir for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture, pour it into water, and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
-
Part 2: Umpolung Reactivity at the C-3 Position
The dithiane group serves as a robust protecting group for an aldehyde, but its true power lies in its ability to invert the polarity of the carbonyl carbon.[5][10]
Caption: The Umpolung (polarity inversion) concept.
Protocol 3: Lithiation and Electrophilic Quench (Corey-Seebach Reaction)
-
Rationale: The protons on the carbon between the two sulfur atoms are sufficiently acidic (pKa ≈ 30) to be removed by a strong, non-nucleophilic base like n-butyllithium (n-BuLi).[5] The resulting carbanion is a powerful nucleophile. The reaction must be conducted at low temperatures (-78 °C) under strictly anhydrous conditions to prevent side reactions and ensure the stability of the organolithium intermediate.
-
Materials:
-
Product from Part 1 (e.g., 2-alkynyl-3-(1,3-dithian-2-yl)pyrazine) (1.0 eq)
-
n-Butyllithium (n-BuLi) (1.6 M in hexanes) (1.1 eq)
-
Electrophile (e.g., Benzyl bromide or Ethylene oxide) (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the dithiane-substituted pyrazine in anhydrous THF in a flame-dried, three-neck flask equipped with a thermometer and under an argon atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. A color change (often to deep red or brown) indicates anion formation.
-
Stir the solution at -78 °C for 1 hour.
-
Add the electrophile dropwise, again maintaining the low temperature.
-
Allow the reaction to stir at -78 °C for 2-4 hours, then warm slowly to room temperature overnight.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify via column chromatography.
-
Part 3: Deprotection and Unmasking the Carbonyl
The final step in many synthetic sequences is the hydrolysis of the dithiane to reveal the aldehyde functionality. This requires specific reagents as dithianes are stable to many standard hydrolytic conditions.[5]
Protocol 4: Oxidative Deprotection with Bis(trifluoroacetoxy)iodobenzene (BTI / PIFA)
-
Rationale: Hypervalent iodine reagents are highly effective for dithiane deprotection. They are proposed to act as potent Lewis acids that coordinate to the sulfur atoms, facilitating nucleophilic attack by water and subsequent cleavage.[11] This method is often preferred for complex molecules due to its high efficiency and relatively mild conditions.
-
Materials:
-
Dithiane-protected pyrazine (1.0 eq)
-
Bis(trifluoroacetoxy)iodobenzene (PIFA) (1.5 eq)
-
Aqueous Acetonitrile (e.g., 9:1 CH₃CN:H₂O)
-
-
Procedure:
-
Dissolve the dithiane substrate in aqueous acetonitrile.
-
Add PIFA in one portion and stir the reaction at room temperature.
-
Monitor by TLC. The reaction is typically complete within 1-3 hours.
-
Quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract with dichloromethane or ethyl acetate (3x).
-
Combine organics, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography to yield the pyrazine-3-carboxaldehyde derivative.
-
Table of Common Deprotection Methods
| Reagent(s) | Pros | Cons | Reference(s) |
| HgCl₂ / HgO | Highly effective, classical method | Highly toxic (mercury salts) | [12] |
| PIFA / BTI | Fast, high yielding, mild | Expensive, stoichiometric oxidant | [3][11] |
| TMSCl / NaI | Metal-free, inexpensive reagents | Slower reaction times, may require heat | [13] |
| N-Bromosuccinimide (NBS) | Readily available | Can have issues with other sensitive groups | [14] |
Part 4: Strategic Application Workflow
The orthogonal reactivity of this compound allows for its use in multi-step, convergent syntheses to rapidly build molecular complexity.
Caption: Strategic synthetic pathways using the building block.
This workflow demonstrates how a researcher can choose the order of reactions based on the stability of the reagents and intermediates, showcasing the true modularity offered by this building block in constructing libraries of complex pyrazine derivatives for drug discovery and materials science.[15]
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Umpolung - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Corey-Seebach Reaction [organic-chemistry.org]
- 6. Synthesis of 1,3-dithianes. UMPOLUNG reactions [quimicaorganica.org]
- 7. Cross-Coupling Reaction of Chloropyrazines with Acetylenes [jstage.jst.go.jp]
- 8. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 9. Bench-Stable 2-Halopyridinium Ketene Hemiaminals as Reagents for the Synthesis of 2-Aminopyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Deprotecting Dithiane-Containing Alkaloids [organic-chemistry.org]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. mdpi.org [mdpi.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-3-(1,3-dithian-2-YL)pyrazine
Welcome to the technical support center for the synthesis of 2-Chloro-3-(1,3-dithian-2-YL)pyrazine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this critical intermediate. The following information is curated from established synthetic protocols and field-proven insights to ensure scientific integrity and experimental success.
Troubleshooting Guide: Overcoming Low Yields
This section addresses specific issues that can lead to low yields and provides actionable solutions.
Question 1: Why is my yield of this compound consistently low?
Low yields in this synthesis can often be traced back to several critical factors in the reaction sequence, which typically involves the nucleophilic substitution of a chlorine atom on 2,3-dichloropyrazine with 2-lithio-1,3-dithiane. The primary reasons for low yields include incomplete lithiation of 1,3-dithiane, degradation of the lithiated intermediate, side reactions, and inefficient purification.
Core Causality and Solutions:
-
Incomplete Deprotonation of 1,3-Dithiane: The generation of the 2-lithio-1,3-dithiane anion is a crucial step. The pKa of the C-2 proton of 1,3-dithiane is approximately 31, necessitating a strong, non-nucleophilic base for complete deprotonation.[1][2]
-
Troubleshooting:
-
Base Selection: n-Butyllithium (n-BuLi) is the standard base for this deprotonation.[3][4] Ensure the n-BuLi solution is fresh and properly titrated, as its concentration can decrease over time with improper storage.
-
Temperature Control: The deprotonation should be carried out at low temperatures, typically between -20 °C and -40 °C, to ensure the stability of the organolithium reagent and the resulting dithiane anion.[3]
-
Solvent Choice: Anhydrous tetrahydrofuran (THF) is the preferred solvent. Ensure the THF is thoroughly dried, as any trace of water will quench the n-BuLi and the lithiated dithiane.
-
-
-
Degradation of 2-Lithio-1,3-dithiane: The 2-lithio-1,3-dithiane anion is a potent nucleophile but can be unstable at higher temperatures.
-
Troubleshooting:
-
Maintain Low Temperatures: After its formation, the solution of 2-lithio-1,3-dithiane should be kept at a low temperature (ideally below -20 °C) until the addition of the 2,3-dichloropyrazine.[3]
-
Prompt Usage: Use the freshly prepared 2-lithio-1,3-dithiane solution immediately. Prolonged storage, even at low temperatures, can lead to degradation.
-
-
-
Inefficient Nucleophilic Substitution: The reaction between 2-lithio-1,3-dithiane and 2,3-dichloropyrazine can be sluggish or incomplete if not performed under optimal conditions.
-
Troubleshooting:
-
Reaction Temperature: The addition of 2,3-dichloropyrazine to the lithiated dithiane solution should be done at a very low temperature, typically -78 °C (dry ice/acetone bath), and then allowed to slowly warm to a slightly higher temperature (e.g., -40 °C to -20 °C) to facilitate the reaction without promoting side reactions.
-
Stoichiometry: A slight excess of the lithiated dithiane (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion. However, a large excess should be avoided to minimize the formation of di-substituted byproducts.
-
-
Question 2: What are the common side products in this reaction and how can I minimize them?
Several side products can form during the synthesis, leading to a complex reaction mixture and a lower yield of the desired product.
Common Side Products and Mitigation Strategies:
| Side Product | Formation Mechanism | Mitigation Strategy |
| 2,3-bis(1,3-dithian-2-yl)pyrazine | Reaction of the desired product with a second equivalent of 2-lithio-1,3-dithiane. | Use a controlled stoichiometry of 2-lithio-1,3-dithiane (1.0-1.2 equivalents). Add the 2,3-dichloropyrazine solution slowly to the lithiated dithiane to avoid localized high concentrations of the pyrazine. |
| Unreacted 2,3-dichloropyrazine | Incomplete reaction due to insufficient nucleophile or non-optimal reaction conditions. | Ensure complete formation of the lithiated dithiane. Use a slight excess of the lithiated species and allow the reaction to proceed for an adequate amount of time at the optimized temperature. |
| Products from reaction with solvent | The highly reactive 2-lithio-1,3-dithiane can react with certain solvents, especially if the temperature is not well-controlled. | Use anhydrous THF as the solvent and maintain low temperatures throughout the reaction.[3] |
| Homocoupling of 1,3-dithiane (2,2'-bi(1,3-dithiane)) | Can occur in the presence of oxidizing impurities. | Ensure all reagents and solvents are pure and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). |
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the synthesis of this compound.
1. What is the role of 1,3-dithiane in this synthesis?
1,3-Dithiane serves as a masked acyl anion equivalent. This concept, known as "umpolung" or polarity inversion, allows the carbon at the 2-position of the dithiane, which is electrophilic in a carbonyl group, to be converted into a nucleophile after deprotonation.[1][2] This nucleophilic carbon can then attack an electrophilic center, such as a carbon atom on the pyrazine ring, to form a new carbon-carbon bond.
2. How critical is the temperature control during the reaction?
Temperature control is arguably the most critical parameter in this synthesis.
-
Deprotonation Step: Low temperatures (around -20 °C to -40 °C) are necessary to prevent the degradation of n-BuLi and the newly formed 2-lithio-1,3-dithiane.[3]
-
Nucleophilic Substitution Step: The addition of 2,3-dichloropyrazine should be performed at a very low temperature (e.g., -78 °C) to control the exothermic reaction and prevent side reactions. Allowing the reaction to warm up too quickly can lead to a decrease in selectivity and the formation of byproducts.
3. What are the best practices for the work-up and purification of this compound?
A careful work-up and purification procedure is essential to isolate the product in high purity.
-
Quenching: The reaction is typically quenched by the slow addition of a proton source, such as saturated aqueous ammonium chloride solution, at low temperature.
-
Extraction: The product can be extracted from the aqueous layer using an organic solvent like ethyl acetate or dichloromethane.
-
Purification: Column chromatography on silica gel is the most common method for purifying the final product. A gradient elution system, for example, starting with hexane and gradually increasing the polarity with ethyl acetate, is often effective in separating the desired product from unreacted starting materials and byproducts.
4. Can I use other strong bases instead of n-butyllithium?
While other strong bases like lithium diisopropylamide (LDA) can also deprotonate 1,3-dithiane, n-butyllithium is generally preferred due to its commercial availability, ease of handling (as a solution), and well-documented success in this type of reaction.[3] The use of other bases may require re-optimization of the reaction conditions.
5. How can I confirm the identity and purity of my final product?
Standard analytical techniques should be used to confirm the structure and purity of the synthesized this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will provide definitive structural information.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Thin-Layer Chromatography (TLC): To assess the purity of the product and monitor the progress of the column chromatography.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
1,3-Dithiane
-
n-Butyllithium (n-BuLi) in hexanes (concentration to be determined by titration)
-
2,3-Dichloropyrazine
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
Under an inert atmosphere (argon or nitrogen), dissolve 1,3-dithiane (1.0 equivalent) in anhydrous THF in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel.
-
Cool the solution to -40 °C using a dry ice/acetonitrile bath.
-
Slowly add a solution of n-BuLi in hexanes (1.1 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below -30 °C.
-
Stir the resulting mixture at -30 °C for 1-2 hours to ensure complete formation of the 2-lithio-1,3-dithiane.
-
In a separate flame-dried flask, dissolve 2,3-dichloropyrazine (1.0 equivalent) in anhydrous THF.
-
Cool the 2-lithio-1,3-dithiane solution to -78 °C (dry ice/acetone bath).
-
Slowly add the solution of 2,3-dichloropyrazine to the 2-lithio-1,3-dithiane solution dropwise, keeping the internal temperature below -70 °C.
-
After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, and then allow it to slowly warm to -20 °C over 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench the reaction by slowly adding saturated aqueous NH4Cl solution at -20 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate).
Visualizations
Reaction Mechanism
Caption: Reaction mechanism for the synthesis of this compound.
Troubleshooting Workflow
Caption: A workflow for troubleshooting low yields in the synthesis.
References
Technical Support Center: Cross-Coupling of Electron-Deficient Pyrazines
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of electron-deficient pyrazines. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. The electron-deficient nature of the pyrazine ring presents unique challenges in transition metal-catalyzed cross-coupling reactions, often leading to a variety of side reactions that can diminish yields and complicate purification.[1][2] This resource aims to equip you with the knowledge to anticipate, diagnose, and resolve these issues effectively.
Troubleshooting Guide: Common Side Reactions and Solutions
This section addresses specific problems you may encounter during your experiments, offering explanations for their occurrence and actionable solutions.
Question 1: My Suzuki-Miyaura coupling reaction is producing significant amounts of homocoupled boronic acid byproduct. What's causing this and how can I prevent it?
Answer:
Homocoupling of the boronic acid is a prevalent side reaction in Suzuki-Miyaura couplings, particularly with electron-deficient heteroaryl halides like chloropyrazines.[3][4][5] This unwanted reaction, where two molecules of the boronic acid couple to form a symmetrical biaryl, can arise from several factors.
Underlying Causes:
-
Oxidative Homocoupling: The presence of oxygen can promote the oxidative homocoupling of the boronic acid, catalyzed by the palladium(0) species.[6] Inadequate degassing of your reaction mixture is a common culprit.
-
Reductive Elimination from a Diarylpalladium(II) Intermediate: If the transmetalation of the boronic acid to the palladium center is faster than the reductive elimination of the desired product, a second transmetalation can occur, leading to a diarylpalladium(II) species that then reductively eliminates the homocoupled product.
-
Disproportionation of Arylpalladium(II) Halide: This intermediate can disproportionate to a diarylpalladium(II) species and a palladium(II) dihalide, which then leads to the homocoupled product.
Troubleshooting Strategies:
| Strategy | Rationale |
| Thorough Degassing | Remove dissolved oxygen by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using the freeze-pump-thaw method (at least three cycles).[7] |
| Optimize the Base | A weaker base may slow down the transmetalation step, allowing reductive elimination to compete more effectively. However, the base must be strong enough to activate the boronic acid. A screening of bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is often necessary.[8] |
| Ligand Selection | Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) can accelerate the reductive elimination step, minimizing the lifetime of the arylpalladium(II) halide intermediate and thus suppressing homocoupling.[9][10][11] |
| Control Reagent Stoichiometry | Using a slight excess of the chloropyrazine can help to ensure that the arylpalladium(II) halide intermediate preferentially reacts with the boronic acid rather than undergoing side reactions. |
| Change the Order of Reagent Addition | In some cases, mixing the palladium catalyst with the aryl halide before adding the boronic acid and base can suppress homocoupling.[1] |
Question 2: I'm observing significant protodehalogenation of my starting chloropyrazine. What reaction parameters should I investigate to minimize this side reaction?
Answer:
Protodehalogenation, the replacement of the halogen atom with a hydrogen atom, is a common byproduct in cross-coupling reactions involving electron-deficient heteroaryl halides.[12][13] This side reaction consumes your starting material and reduces the overall yield of the desired coupled product.
Underlying Causes:
-
β-Hydride Elimination: If your coupling partner contains a β-hydrogen, the palladium intermediate can undergo β-hydride elimination, forming a palladium hydride species. This palladium hydride can then reductively eliminate with the chloropyrazine to generate the protodehalogenated byproduct.[12][14]
-
Reaction with Solvent or Base: The palladium catalyst can react with certain solvents (e.g., alcohols) or bases to form a palladium hydride, which then leads to protodehalogenation.
-
Hydrodehalogenation: Trace amounts of water in the presence of a base can lead to the hydrolysis of the C-Cl bond, followed by reduction.
Troubleshooting Strategies:
| Strategy | Rationale |
| Choice of Base | Avoid using alkoxide bases if your solvent is an alcohol. Weaker, non-nucleophilic bases like carbonates or phosphates are often preferred. |
| Anhydrous Conditions | Ensure all reagents and solvents are thoroughly dried to minimize water-induced side reactions. |
| Ligand Effects | Bulky ligands can sterically hinder β-hydride elimination.[11] |
| Temperature Control | Higher temperatures can sometimes promote protodehalogenation. Running the reaction at the lowest effective temperature can help to minimize this side reaction.[9] |
Question 3: My Buchwald-Hartwig amination of a chloropyrazine is giving low yields and a complex mixture of byproducts. What are the likely side reactions and how can I improve the outcome?
Answer:
The Buchwald-Hartwig amination of electron-deficient pyrazines can be challenging due to the pyrazine ring's susceptibility to nucleophilic attack and the potential for catalyst inhibition.
Underlying Causes and Byproducts:
-
β-Hydride Elimination: If the amine coupling partner has a β-hydrogen, β-hydride elimination from the palladium amide intermediate can occur, leading to the formation of an imine and the protodehalogenated pyrazine.[12][14][15]
-
Competitive Nucleophilic Aromatic Substitution (SNAAr): The highly electron-deficient nature of the pyrazine ring can make it susceptible to direct nucleophilic attack by the amine, especially at elevated temperatures.[1] This reaction is uncatalyzed and leads to the desired product but can also generate other isomers if multiple reactive sites exist.
-
Catalyst Deactivation: The pyrazine nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or decomposition.[16]
Troubleshooting Strategies:
| Strategy | Rationale |
| Ligand Selection | Use bulky, electron-rich ligands (e.g., tBuXPhos, RuPhos) to promote the desired reductive elimination and disfavor β-hydride elimination.[8][17] These ligands also help to stabilize the active palladium catalyst. |
| Base Selection | A strong, non-nucleophilic base like NaOtBu or K₃PO₄ is typically required. The choice of base can significantly impact the reaction rate and selectivity.[16] |
| Temperature Optimization | Lowering the reaction temperature can help to suppress competitive SNAr. Microwave heating can sometimes provide the necessary energy for the desired reaction while minimizing the time at high temperatures, thus reducing byproduct formation.[17] |
| Amine Protecting Groups | If the amine is particularly nucleophilic, consider using a protecting group that can be removed after the coupling reaction. |
Question 4: In my Sonogashira coupling of a chloropyrazine with a terminal alkyne, I'm observing a significant amount of Glaser-Hay homocoupling of the alkyne. How can I favor the cross-coupling product?
Answer:
Glaser-Hay homocoupling, the oxidative dimerization of terminal alkynes, is a common side reaction in Sonogashira couplings, particularly when using copper(I) as a co-catalyst.[18]
Underlying Causes:
-
Oxidative Coupling of Copper Acetylides: In the presence of oxygen, the copper(I) acetylide intermediate can undergo oxidative coupling to form a diacetylene.
-
Slow Transmetalation to Palladium: If the transmetalation of the copper acetylide to the palladium center is slow, the concentration of the copper acetylide increases, favoring the homocoupling pathway.
Troubleshooting Strategies:
| Strategy | Rationale |
| Strictly Anaerobic Conditions | Thoroughly degas all solvents and reagents and maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. |
| Copper-Free Conditions | While traditionally used, the copper co-catalyst can sometimes be omitted, especially with more reactive aryl halides or specialized palladium catalysts.[19] |
| Use of an Amine Base/Solvent | Amines such as triethylamine or diisopropylamine can act as both a base and a solvent, and they can help to suppress Glaser-Hay coupling. |
| Ligand Choice | The choice of phosphine ligand on the palladium catalyst can influence the rate of transmetalation. Screening different ligands may be beneficial. |
| Slow Addition of the Alkyne | Adding the alkyne slowly to the reaction mixture can help to keep its concentration low, thereby disfavoring the bimolecular homocoupling reaction. |
Frequently Asked Questions (FAQs)
Q1: Why is cross-coupling on a pyrazine ring more challenging than on a simple benzene ring?
A1: The two nitrogen atoms in the pyrazine ring make it highly electron-deficient.[1][20] This has several consequences:
-
Slower Oxidative Addition: The electron-withdrawing nature of the pyrazine ring can make the oxidative addition of the chloropyrazine to the palladium(0) catalyst slower compared to less electron-deficient aryl chlorides.
-
Increased Susceptibility to Nucleophilic Attack: The electron-deficient ring is more prone to nucleophilic attack by bases, amines, or other nucleophiles present in the reaction mixture, leading to side reactions.[1]
-
Catalyst Inhibition: The lone pairs on the pyrazine nitrogens can coordinate to the palladium catalyst, potentially leading to catalyst deactivation.
Q2: What is the general reactivity order for halogens on a pyrazine ring in cross-coupling reactions?
A2: The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl. This trend is primarily due to the bond dissociation energies of the carbon-halogen bond, with the C-I bond being the weakest and most easily cleaved during oxidative addition. While chloropyrazines are often used due to their commercial availability, iodo- or bromopyrazines will generally react under milder conditions and may give higher yields.[1]
Q3: How does the choice of solvent affect my pyrazine cross-coupling reaction?
A3: The solvent can have a profound impact on the outcome of a cross-coupling reaction by influencing solubility, reaction rates, and even selectivity.[21][22][23]
-
Polar Aprotic Solvents: Solvents like DMF, DMAc, and NMP are often good choices as they can dissolve a wide range of reagents and help to stabilize the charged intermediates in the catalytic cycle.
-
Ethereal Solvents: THF and 1,4-dioxane are also commonly used, often in combination with water when using inorganic bases.
-
Aromatic Solvents: Toluene and xylene are less polar options that can be useful, particularly at higher temperatures. It is important to ensure that the chosen solvent is anhydrous and thoroughly degassed to prevent side reactions.[24]
Q4: Can I use microwave irradiation to improve my pyrazine cross-coupling reactions?
A4: Yes, microwave irradiation can be a very effective tool for pyrazine cross-coupling reactions. The rapid and efficient heating provided by microwaves can lead to significantly shorter reaction times, which can help to minimize the formation of thermally induced byproducts.[7] It can also improve yields, sometimes with lower catalyst loadings.
Visualizing Reaction Pathways
To aid in understanding the key transformations and potential pitfalls, the following diagrams illustrate the catalytic cycles for common cross-coupling reactions and highlight where side reactions can occur.
Caption: Suzuki-Miyaura catalytic cycle with key side reactions.
Caption: Buchwald-Hartwig amination cycle and potential side reactions.
References
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Homocoupling Reactions of Azoles and Their Applications in Coordination Chemistry [mdpi.com]
- 4. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Phosphine Ligands [Cross-coupling Reaction using Transition Metal Catalysts] | TCI Deutschland GmbH [tcichemicals.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes [organic-chemistry.org]
- 14. youtube.com [youtube.com]
- 15. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 17. researchgate.net [researchgate.net]
- 18. Sonogashira Couplings Catalyzed by Collaborative (N-Heterocyclic Carbene)-Copper and -Palladium Complexes [organic-chemistry.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. mdpi.com [mdpi.com]
- 21. par.nsf.gov [par.nsf.gov]
- 22. chemrxiv.org [chemrxiv.org]
- 23. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 24. arodes.hes-so.ch [arodes.hes-so.ch]
Pyrazine Functionalization Technical Support Center: Troubleshooting & Optimization Guide
Welcome to the Technical Support Center for Pyrazine Functionalization. This guide is designed for researchers, medicinal chemists, and process scientists who are navigating the complexities of modifying the pyrazine scaffold. Pyrazines are a cornerstone in pharmaceuticals and functional materials, yet their unique electronic properties can present significant synthetic challenges.[1][2]
This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reaction conditions effectively.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions
This section addresses the most common initial hurdles encountered during pyrazine functionalization.
Q1: My palladium-catalyzed cross-coupling reaction on a chloropyrazine is not working (low or no conversion). Where do I start troubleshooting?
A1: This is a very common issue, as the C-Cl bond on an electron-deficient ring like pyrazine is notoriously difficult to activate. The rate-limiting step is typically the oxidative addition to the Pd(0) catalyst.[3] Here’s a prioritized checklist:
-
Evaluate Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ are often insufficient. You need a more robust system.
-
Ligand Choice is Critical: Switch to bulky, electron-rich biarylphosphine ligands. These enhance the electron density on the palladium center, facilitating oxidative addition. Proven options include RuPhos, BrettPhos, or DavePhos.[3]
-
Use a Pre-catalyst: Instead of Pd(OAc)₂, which can be unreliable, use a well-defined palladacycle pre-catalyst (e.g., G3 or G4 pre-catalysts). These form the active Pd(0) species more cleanly and efficiently.[3]
-
-
Increase Reaction Temperature: High temperatures (often 100-120 °C) are usually necessary to overcome the high activation energy of C-Cl bond cleavage.[3]
-
Check Your Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the go-to choice for these challenging couplings.[3][4] If your substrate is base-sensitive, you can try weaker bases like K₃PO₄ or Cs₂CO₃, but this will likely require a more active catalyst/ligand system and even higher temperatures.[3][5]
-
Ensure Strictly Inert Conditions: The Pd(0) catalyst is highly sensitive to oxygen. Ensure your solvent is thoroughly degassed and the reaction is maintained under a positive pressure of argon or nitrogen.[3][4]
Q2: I'm observing significant hydrodehalogenation (replacement of my halide with -H) in my Suzuki-Miyaura coupling. How can I minimize this side reaction?
A2: Hydrodehalogenation is a frequent competing pathway, especially with electron-rich boronic acids or when the desired reductive elimination is slow.[3][6]
-
Cause 1: Protodeboronation of the Boronic Acid. Pyridine and pyrazine boronic acids are particularly prone to hydrolysis, which removes the boronic acid from the reaction.[7][8]
-
Solution: Use a slight excess (1.2-1.5 equiv.) of the boronic acid. Consider using the corresponding boronate ester (e.g., a pinacol ester), which is more stable and less prone to protodeboronation.[7]
-
-
Cause 2: Competing Reduction Pathway. This can happen if the catalytic cycle is inefficient.
Q3: How do I control regioselectivity when functionalizing a di-substituted pyrazine (e.g., 2,5-dichloropyrazine)?
A3: Achieving regioselectivity is a major challenge and depends on the reaction type.
-
For Cross-Coupling Reactions: The relative reactivity of the positions is influenced by both electronic and steric effects. For a 2,5-dichloropyrazine, the positions are electronically equivalent. Steric hindrance from an adjacent group can direct the reaction to the less hindered position. If electronic directing groups are present (e.g., an amino or methoxy group), they can strongly influence the site of reaction.[7] A careful choice of catalyst and ligand that is sensitive to these small differences is key.
-
For C-H Functionalization: This is even more complex. The inherent acidity of the C-H bonds plays a major role. The C-H bonds on a pyrazine ring are electron-deficient and more acidic than on a benzene ring.[9][10] Directing groups are often necessary to achieve high regioselectivity. Without a directing group, you will likely get a mixture of products.[11][12]
Part 2: In-Depth Troubleshooting Guides
This section provides detailed protocols and decision-making workflows for specific, challenging functionalization reactions.
Guide 1: Optimizing Buchwald-Hartwig Amination of Halopyrazines
The Buchwald-Hartwig amination is a powerful tool for forming C-N bonds, but its application to electron-deficient pyrazines requires careful optimization.[13]
Problem: Low Yield in the Amination of 2-Chloropyrazine with a Primary Amine.
You've tried a standard Pd₂(dba)₃/Xantphos system with K₂CO₃ in dioxane at 100 °C and see only 15% conversion after 24 hours.
Troubleshooting Workflow & Protocol
The following workflow illustrates a systematic approach to optimizing this reaction.
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Detailed Optimization Protocol
Step 1: Initial Reaction Setup (The Failed Experiment)
-
To an oven-dried vial, add 2-chloropyrazine (1.0 equiv.), primary amine (1.2 equiv.), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and K₂CO₃ (2.0 equiv.).
-
Evacuate and backfill the vial with argon (3 cycles).
-
Add degassed 1,4-dioxane.
-
Heat at 100 °C for 24 hours.
-
Result: 15% conversion by LC-MS.
Step 2: Recommended Optimization Protocol
This protocol incorporates a more active catalyst system to address the challenging C-Cl activation.
-
Preparation: To an oven-dried vial containing a stir bar, add the RuPhos-G3 pre-catalyst (2 mol%) and sodium tert-butoxide (1.4 equiv.).
-
Inert Atmosphere: Cap the vial with a septum, and purge with argon for 10 minutes.[4]
-
Reagent Addition: Under argon, add 2-chloropyrazine (1.0 equiv.) followed by the primary amine (1.2 equiv.). Finally, add degassed toluene to achieve a concentration of ~0.2 M.
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS at 1h, 4h, and 12h intervals.
-
Workup: After completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify by column chromatography.
Data Summary: Catalyst & Base Screening
| Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Causality & Rationale |
| Pd₂(dba)₃ / Xantphos | K₂CO₃ | Dioxane | 100 | 15 | Standard conditions; insufficient for activating the electron-deficient C-Cl bond. |
| RuPhos-G3 | NaOtBu | Toluene | 120 | >95 | The combination of a highly active, bulky ligand and a strong base overcomes the high activation energy for oxidative addition. [3][5] |
| RuPhos-G3 | K₃PO₄ | Toluene | 120 | 45 | Weaker base is less effective at promoting the catalytic cycle, even with an active catalyst.[5] |
| Pd(PPh₃)₄ | NaOtBu | Toluene | 120 | <5 | PPh₃ is not electron-rich enough to facilitate the difficult oxidative addition step.[3] |
Guide 2: Direct C-H Functionalization - Navigating Regioselectivity
Direct C-H functionalization is an atom-economical strategy but achieving regioselectivity on pyrazines is a significant hurdle due to the presence of multiple, similarly activated C-H bonds.[1][14]
Problem: Unselective C-H Arylation of a Substituted Pyrazine.
You are attempting a Pd-catalyzed direct arylation of 2-methylpyrazine with 4-bromotoluene and observe a mixture of products arylated at the 3, 5, and 6 positions.
Conceptual Approach: The Role of Directing Groups
Without a directing group, selectivity is governed by the intrinsic electronic and steric properties of the pyrazine ring, often leading to mixtures.[11] A common strategy to enforce regioselectivity is the installation of a directing group (DG) that coordinates to the metal catalyst, delivering it to a specific C-H bond, typically at the ortho position.
Caption: Strategy for achieving regioselective C-H functionalization.
Why this works:
The nitrogen atoms in the pyrazine ring itself can act as coordinating atoms, but this often leads to catalyst poisoning or undesired cyclometalation pathways.[15] By introducing a stronger, well-defined directing group, you can override the intrinsic reactivity of the heterocycle. The catalyst will preferentially coordinate with the directing group, and through the formation of a stable 5- or 6-membered metallacycle, activate the C-H bond ortho to the directing group's attachment point.
Guide 3: Hydrolysis of Cyanopyrazines to Carboxylic Acids
Converting a pyrazine nitrile to a carboxylic acid can be problematic, as the electron-deficient nature of the ring can make the nitrile resistant to hydrolysis or lead to decomposition under harsh conditions.
Problem: My cyanopyrazine does not hydrolyze under standard acidic conditions (refluxing 6M HCl), and I only recover starting material.
A1: The nitrogen atoms in the pyrazine ring become protonated in strong acid. This places a positive charge on the ring, which strongly deactivates the nitrile group toward nucleophilic attack by water, effectively shutting down the hydrolysis reaction.[16][17]
Recommended Protocol: Base-Mediated Hydrolysis
Alkaline hydrolysis avoids the deactivation issue seen under acidic conditions.[18]
-
Reaction Setup: In a round-bottom flask, dissolve the cyanopyrazine (1.0 equiv.) in ethanol. Add a 6M aqueous solution of sodium hydroxide (NaOH, 5-10 equiv.).
-
Heating: Heat the mixture to reflux (typically 80-100 °C). The reaction can be slow, so monitor by TLC or LC-MS every 4-6 hours.
-
Monitoring: The reaction first forms the intermediate amide, then the carboxylate salt.
-
Workup: After the reaction is complete (disappearance of starting material and amide intermediate), cool the mixture in an ice bath.
-
Acidification: Carefully acidify the cooled solution to pH ~2-3 with cold 6M HCl. The pyrazine carboxylic acid will precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
Why this works: The hydroxide ion (OH⁻) is a strong nucleophile that directly attacks the electrophilic carbon of the nitrile. This process is not impeded by ring protonation, making it far more effective for electron-deficient heterocyclic nitriles.[17][18]
References
- 1. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 2. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. Late-Stage C–H Functionalization of Azines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. bristol.ac.uk [bristol.ac.uk]
- 14. Opportunities and challenges for direct C–H functionalization of piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 17. organicchemistrytutor.com [organicchemistrytutor.com]
- 18. chemguide.co.uk [chemguide.co.uk]
Technical Support Center: Purification of Substituted Pyrazine Isomers
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the significant challenges encountered during the purification of substituted pyrazine isomers.
Introduction: The Isomer Separation Challenge
Substituted pyrazines are a critical class of N-heterocyclic compounds, forming the core scaffold of numerous pharmaceuticals, agrochemicals, and flavorants.[1] The synthesis of these molecules often results in a mixture of constitutional (positional) isomers or regioisomers, which possess the same molecular formula but differ in the arrangement of substituents on the pyrazine ring.[2][3]
The core challenge in their purification stems from the profound similarity in the physicochemical properties of these isomers—such as polarity, solubility, and boiling point. These similarities frequently lead to difficulties in separation using standard laboratory techniques like chromatography and crystallization, demanding highly optimized and tailored approaches.[4] This guide is designed to provide both the foundational principles and actionable protocols to overcome these purification hurdles.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental reasons why substituted pyrazine isomers are so difficult to separate?
A1: The difficulty is rooted in the subtle structural differences between isomers. Positional isomers often exhibit very similar dipole moments, molecular shapes, and intermolecular force capabilities. This leads to:
-
Minimal Polarity Differences: Substituents in different positions can result in nearly identical overall molecular polarity, causing them to interact very similarly with chromatographic stationary phases.[5]
-
Similar Solubility Profiles: Isomers often have comparable solubilities in common organic solvents, making separation by crystallization challenging.[6]
-
Co-elution in Chromatography: In both gas chromatography (GC) and high-performance liquid chromatography (HPLC), the peaks corresponding to different isomers often overlap, a phenomenon known as co-elution, which complicates isolation and quantification.[7]
-
Indistinguishable Mass Spectra: Particularly with alkylpyrazines, positional isomers can fragment in nearly identical ways in a mass spectrometer, making unambiguous identification by GC-MS difficult without chromatographic separation.[8][9]
Q2: Which analytical techniques are essential for both identifying and confirming the purity of separated pyrazine isomers?
A2: A multi-technique approach is crucial for unambiguous identification and purity assessment.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most widely used technique for analyzing volatile pyrazine derivatives.[8] However, due to similar mass spectra among isomers, confident identification often relies on comparing Gas Chromatographic Retention Indices (RIs) with established databases or authentic standards.[8][9]
-
High-Performance Liquid Chromatography (HPLC/UPLC): HPLC, particularly when coupled with mass spectrometry (LC-MS), is highly effective for less volatile or thermally sensitive pyrazine derivatives.[10][11] Method development is key to achieving baseline separation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful for structural elucidation. The chemical shifts and coupling patterns of the protons on the pyrazine ring are highly sensitive to the substituent positions. For regioisomers where assignment is ambiguous, 2D NMR techniques like NOESY can confirm through-space proximity of protons, definitively establishing the isomeric structure.[2][12]
Q3: How do different substituents (e.g., alkyl, amino, carboxyl) on the pyrazine ring affect purification strategy?
A3: The nature of the substituent dictates the molecule's properties and thus the purification strategy.
-
Alkyl Groups: These generally decrease polarity and increase volatility. Separation of alkylpyrazine isomers is a classic challenge often tackled with GC, where column choice is critical.[8]
-
Amino/Amide Groups: These groups significantly increase polarity and the potential for hydrogen bonding. This makes them more suitable for normal-phase or reversed-phase HPLC. Their basicity (or lack thereof) can be exploited using ion-pairing agents or by adjusting the mobile phase pH.[10]
-
Carboxyl/Ester Groups: These add polarity and an acidic handle. The carboxyl group allows for potential purification via acid-base extraction or derivatization. For HPLC, these polar groups provide strong interaction points with polar stationary phases.
-
Halogens: Halogens like bromine or chlorine modify the molecule's polarity and provide a reactive site for further synthesis. Their presence can sometimes enhance separation on specific chromatography phases.[13]
Troubleshooting Guide: Column Chromatography
Column chromatography, including flash, HPLC, and GC, is the workhorse for isomer separation. When baseline separation is not achieved, a systematic approach to method optimization is required.
Problem: Co-elution or Poor Resolution of Isomers in HPLC/Flash Chromatography
This is the most common issue, where two or more isomer peaks overlap significantly.
Workflow for Optimizing Isomer Separation by Chromatography
Caption: Troubleshooting workflow for poor chromatographic separation.
Detailed Solutions & Causality
-
Possible Cause 1: Incorrect Stationary Phase Selection
-
Explanation: The primary separation mechanism relies on differential interactions between the isomers and the stationary phase. If the chosen phase (e.g., standard C18) does not recognize the subtle electronic or steric differences between the isomers, they will elute together.
-
Solution: Screen Multiple Column Chemistries. Do not rely on a single stationary phase. For pyrazine isomers, subtle differences in pi-electron density can be exploited.
-
Phenyl-Hexyl or Biphenyl Phases (Reversed-Phase): These phases offer pi-pi interactions, which can be highly selective for aromatic isomers where substituent positions alter the ring's electron distribution.
-
Silica or Diol Phases (Normal-Phase): For polar pyrazines, the hydrogen bonding capabilities of silica can provide excellent selectivity. A study on pyrazole regioisomers demonstrated successful separation using silica column chromatography with ethyl acetate as the eluent.[2][3]
-
Mixed-Mode Columns: Columns with both hydrophobic and ion-exchange characteristics can offer unique selectivity, especially for isomers with ionizable functional groups.[10]
-
-
-
Possible Cause 2: Suboptimal Mobile Phase Composition
-
Explanation: The mobile phase strength determines the retention time, but its composition dictates selectivity. Using a simple two-solvent system (e.g., acetonitrile/water) may not be sufficient to resolve closely-eluting isomers.
-
Solution: Systematically Vary the Mobile Phase.
-
Change the Organic Modifier: Switching from acetonitrile to methanol (or vice-versa) in reversed-phase HPLC changes the solvent's hydrogen bonding and dipole characteristics, which can dramatically alter selectivity.
-
Introduce a Third Solvent (Ternary Gradient): Adding a small amount of a third solvent, like isopropanol or THF, can fine-tune interactions and improve resolution.
-
Adjust pH: For pyrazines with basic nitrogen atoms (pKa ~0.65) or acidic/basic substituents, adjusting the mobile phase pH with additives like formic acid, TFA, or ammonium hydroxide can change the ionization state of the isomers, leading to significant changes in retention and selectivity.[14]
-
-
Experimental Protocol: HPLC Method Development for Pyrazine Isomers
-
Initial Scouting:
-
Dissolve the isomer mixture in a suitable solvent (e.g., 50:50 Acetonitrile:Water).
-
Perform initial runs on two different columns: a standard C18 and a Phenyl-Hexyl column.
-
Use a fast generic gradient (e.g., 5% to 95% Acetonitrile in water w/ 0.1% Formic Acid over 10 minutes).
-
-
Evaluation:
-
Identify the column that shows the best "potential" for separation (e.g., peak shouldering or partial resolution).
-
-
Optimization on the Best Column:
-
Gradient Modification: If peaks are clustered, flatten the gradient slope in the region where the isomers elute. For example, if they elute at 40% Acetonitrile, change the gradient to run from 30% to 50% over 20 minutes.
-
Solvent Substitution: Re-run the optimized gradient but replace Acetonitrile with Methanol to see if selectivity improves.
-
Isocratic Hold: If a flattened gradient provides good separation, convert to an isocratic method (a constant mobile phase composition) for simplicity and robustness. This involves holding the mobile phase composition at the percentage where the isomers were best resolved in the gradient run.
-
Troubleshooting Guide: Recrystallization
Recrystallization is a powerful and cost-effective purification technique for solid compounds, but it is highly dependent on finding a solvent system where the solubility of the isomers is sufficiently different.
Problem: Isomers Co-crystallize or Oiling Out Occurs
This happens when the isomers have very similar solubility profiles or when the compound's melting point is lower than the boiling point of the solvent.
Diagram: Rational Solvent Selection for Recrystallization
Caption: Workflow for developing a recrystallization method.
Detailed Solutions & Causality
-
Possible Cause 1: Poor Single-Solvent Choice
-
Explanation: An ideal recrystallization solvent should dissolve the compound completely at its boiling point but very poorly at low temperatures (e.g., 0-4 °C). For isomers, the goal is to find a solvent where one isomer is significantly less soluble than the other at low temperatures, allowing it to crystallize selectively.
-
Solution: Systematic Solvent Screening. Test a range of solvents with varying polarities. Use small amounts of your isomer mixture (~10-20 mg) in test tubes. Common choices include:
-
Non-polar: Hexanes, Toluene
-
Intermediate: Ethyl Acetate, Acetone, Dichloromethane (DCM)
-
Polar: Isopropanol, Ethanol, Water
-
Record observations: Insoluble, Sparingly Soluble, Soluble (at room temp), Soluble (when hot).
-
-
-
Possible Cause 2: Isomers Have Nearly Identical Solubility
-
Explanation: This is common and makes single-solvent systems ineffective. A mixed-solvent system can create a more finely-tuned solubility environment.
-
Solution: Employ a Mixed-Solvent System. This involves a "solvent" (in which the compound is soluble) and an "anti-solvent" (in which it is insoluble). The two solvents must be miscible.[6]
-
Dissolve the crude isomer mixture in the minimum amount of the hot "good" solvent.
-
While hot, add the "poor" anti-solvent dropwise until persistent cloudiness (turbidity) is observed.
-
Add a few more drops of the "good" solvent to re-clarify the solution.
-
Allow the solution to cool slowly. The subtle differences in how each isomer interacts with this specific solvent/anti-solvent ratio can lead to selective crystallization. Common pairs include Hexane/Ethyl Acetate and Hexane/Acetone.[6]
-
-
Data Table: Solubility of Pyrazine Derivatives
This table provides a starting point for solvent selection based on literature data. Note that solubility is highly dependent on the specific substituents.
| Compound | Solvent | Temperature | Solubility ( g/100 mL) | Reference |
| Pyrazine | Water | Room Temp. | ~1.0 | [6] |
| Pyrazine | Methanol | Room Temp. | ~20 | [6] |
| Pyrazine | Tetrahydrofuran (THF) | Room Temp. | ~15 | [6] |
| Pyrazine | Hexane | Room Temp. | Very Low | [6] |
| Pyrazine-2-carboxylic acid | Water | Not Specified | Soluble | [6] |
| Pyrazine-2-carboxylic acid | Ethanol | Not Specified | Soluble | [6] |
| Pyrazine-2-carboxylic acid | Hexane | Not Specified | Low to negligible | [6] |
| Pyrazinamide | Dimethyl sulfoxide | 45 °C | High (mole fraction = 0.0816) | [6] |
References
- 1. Efficient Approaches to the Design of Six-Membered Polyazacyclic Compounds—Part 1: Aromatic Frameworks | MDPI [mdpi.com]
- 2. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 3. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 4. benchchem.com [benchchem.com]
- 5. Effects of Pyrazine Derivatives and Substituted Positions on the Photoelectric Properties and Electromemory Performance of D–A–D Series Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrazine | SIELC Technologies [sielc.com]
- 11. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting 1,3-dithiane deprotection under harsh conditions
Technical Support Center: 1,3-Dithiane Deprotection
Welcome to the technical support center for 1,3-dithiane deprotection. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize dithianes as protecting groups for carbonyl functionalities. Given their stability to a wide range of nucleophiles and basic/acidic conditions, 1,3-dithianes are invaluable tools in complex multistep syntheses.[1][2] However, this same stability can render their removal (deprotection) a significant challenge, particularly when the substrate is sterically hindered or contains sensitive functional groups.[3][4]
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format. It moves beyond simple protocols to explain the underlying chemical principles, empowering you to diagnose issues and rationally select an effective deprotection strategy.
Frequently Asked Questions & Troubleshooting Guide
Q1: My dithiane deprotection has stalled. TLC analysis shows only starting material, even after extended reaction times. What are the primary causes and next steps?
This is the most common issue encountered. The inertness of the dithiane moiety means that the reaction conditions are likely not potent enough to initiate cleavage. The stability of S,S-acetals is significantly higher than their O,O-acetal counterparts due to the reduced basicity of sulfur and a higher energy barrier for forming the key thiocarbenium intermediate.[5]
Initial Diagnostic Steps:
-
Re-evaluate Your Reagent Choice: The deprotection mechanism hinges on making one of the sulfur atoms a better leaving group. This is typically achieved via three main pathways: coordination with a soft metal, alkylation, or oxidation.[5] If your current method is failing, it's time to consider a different mechanistic approach.
-
Confirm Reagent Quality: Many deprotection reagents are sensitive to air or moisture. For instance, oxidative reagents like N-bromosuccinimide (NBS) or 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can degrade over time. Ensure your reagents are fresh and handled under appropriate conditions.
-
Increase Thermal Energy: For robust substrates, increasing the reaction temperature can often overcome the activation energy barrier. However, proceed with caution if your molecule contains thermally labile groups.
Troubleshooting Workflow: No Reaction
Caption: Troubleshooting workflow for a stalled deprotection reaction.
Q2: My reaction is messy, showing multiple spots on TLC, and my desired carbonyl product is low-yielding. What side reactions should I be aware of?
A messy reaction profile often indicates that the deprotection conditions are too harsh for your substrate, leading to decomposition or unwanted side reactions with other functional groups.
Common Side Reactions & Causality:
-
Over-oxidation: Potent oxidative reagents, especially under prolonged reaction times or elevated temperatures, can oxidize sensitive functionalities. Aldehyd products are particularly susceptible to oxidation to carboxylic acids.[1]
-
Acid/Base-Mediated Degradation: Many deprotection methods generate acidic byproducts. If your substrate contains acid-labile groups (e.g., acetals, silyl ethers like TBS, or Boc-protected amines), they may be cleaved.
-
Epimerization: If the carbonyl group is adjacent to a stereocenter, the harsh conditions (acidic or basic) required for some deprotection methods can lead to epimerization via enolization.
-
Rearrangement: Substrates prone to carbocation rearrangements may not be stable to strongly Lewis acidic conditions.
Strategic Solutions:
-
Switch to Milder, Neutral Conditions: If you suspect substrate sensitivity, move away from classic harsh methods. Modern oxidative systems operating under neutral conditions are excellent alternatives. For example, a system using catalytic iodine with hydrogen peroxide in an aqueous micellar solution has proven effective for sensitive substrates, tolerating groups like phenolic acetates, benzyl ethers, and carbamates.[6][7][8]
-
Buffer the Reaction: When using reagents that generate acid (e.g., HgCl₂), adding a solid buffer like calcium carbonate (CaCO₃) can neutralize the acid as it's formed, protecting sensitive groups.
-
Lower the Temperature: Running the reaction at 0 °C or even lower can often temper the reactivity of the deprotection agent, improving selectivity for the dithiane over other functional groups.
Q3: I am working with a complex molecule and need to avoid toxic heavy metals like mercury. What are the most reliable mercury-free deprotection methods?
Concerns over the toxicity and environmental impact of heavy metals have driven the development of numerous effective mercury-free deprotection methods.[8][9] The choice depends on the substrate's tolerance for oxidative or acidic conditions.
Comparison of Leading Mercury-Free Deprotection Methods
| Method Class | Reagent System | Typical Conditions | Strengths | Potential Issues |
| Hypervalent Iodine | Bis(trifluoroacetoxy)iodobenzene (PIFA) or o-Iodoxybenzoic acid (IBX) | CH₂Cl₂/H₂O or DMSO, rt | Fast, efficient, good for labile compounds like alkaloids.[7] | Can be aggressive; PIFA is moisture-sensitive. |
| Halogen-Based | N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS) | Acetone/H₂O or CH₃CN/H₂O, 0 °C to rt | Readily available, generally reliable. | Can cause unwanted bromination/iodination on electron-rich aromatics. |
| Quinone-Based | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | CH₃CN/H₂O, rt | Mild, good for acid-sensitive substrates.[9] | Stoichiometric amounts needed; purification from DDQ byproducts can be tricky. |
| Peroxide-Based | H₂O₂ with catalytic Iodine (I₂) in SDS/H₂O | H₂O, rt | "Green" method, neutral conditions, tolerates many protecting groups.[6] | May not be effective for highly deactivated or sterically hindered dithianes. |
| Photoredox | Eosin Y, Visible Light (CFL bulb) | CH₃CN/H₂O, rt, open air | Extremely mild, metal-free, high functional group tolerance.[10] | Requires photochemical setup; may not be suitable for all substrates. |
Recommendation for a Starting Point: For a sensitive, complex substrate, the catalytic Iodine/H₂O₂ system is an excellent first choice due to its mild, neutral conditions and environmental compatibility.[6][8]
Q4: The dithiane on my sterically hindered ketone refuses to come off using standard methods. How can I approach this challenge?
Steric hindrance dramatically slows the rate of deprotection by impeding the approach of the reagent to the sulfur atoms. This requires a shift to either more aggressive reagents or conditions that favor the reaction equilibrium.
Strategies for Hindered Substrates:
-
High-Affinity Metal Salts: This is a classic case where mercury(II) salts excel. Despite toxicity concerns, the high affinity of the soft Hg²⁺ ion for the soft sulfur atoms can drive the reaction where other methods fail.[11] A solid-state method using Hg(NO₃)₂·3H₂O ground with the substrate can be exceptionally fast (1-4 minutes) and effective.[1][2]
-
Forced Oxidative Conditions: Using a more potent oxidative system like m-chloroperoxybenzoic acid (m-CPBA) followed by trifluoroacetic acid can sometimes succeed.[1] The initial oxidation to a sulfoxide or sulfone dramatically increases the leaving group ability of the sulfur moieties.
-
Acid-Driven Methods: For substrates that can tolerate strong acids, a mixture of polyphosphoric acid (PPA) and acetic acid at elevated temperatures (25-45 °C) has been shown to deprotect even challenging thioketals.[3]
Decision Diagram for Reagent Selection
Caption: Decision tree for selecting a deprotection reagent.
Detailed Experimental Protocols
Protocol 1: Mild & "Green" Oxidative Deprotection (Iodine/H₂O₂)[6][12]
This method is ideal for substrates with sensitive functional groups and avoids the use of toxic metals.
-
Materials:
-
1,3-Dithiane derivative (1.0 mmol)
-
Sodium dodecyl sulfate (SDS)
-
Deionized water
-
Iodine (I₂) (0.05 mmol, 5 mol%)
-
Hydrogen peroxide (30% aqueous solution)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate and brine
-
-
Procedure:
-
To a round-bottom flask, add the 1,3-dithiane derivative (1.0 mmol) and SDS (0.1 mmol) in water (10 mL) to form a micellar solution.
-
Add the catalytic amount of iodine (5 mol%).
-
To this stirring mixture, add 30% aqueous H₂O₂ (4.0 mmol) dropwise at room temperature.
-
Stir the reaction vigorously. Monitor progress by TLC (reaction is often complete within 30-60 minutes).
-
Upon completion, quench the reaction by adding saturated aqueous Na₂S₂O₃ solution until the orange/brown color of iodine disappears.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Rapid Solid-State Deprotection for Hindered Substrates (Hg(NO₃)₂)[1][12]
Caution: Mercury compounds are highly toxic. Perform this procedure in a well-ventilated fume hood with appropriate personal protective equipment (gloves, lab coat, safety glasses).
-
Materials:
-
1,3-Dithiane derivative (1.0 mmol)
-
Mercury(II) nitrate trihydrate (Hg(NO₃)₂·3H₂O) (2.0 mmol)
-
Mortar and pestle
-
Acetonitrile
-
-
Procedure:
-
In a clean, dry mortar, combine the 1,3-dithiane derivative (1.0 mmol) and mercury(II) nitrate trihydrate (2.0 mmol).
-
Grind the solid mixture firmly with the pestle at room temperature. The reaction is often accompanied by a color change to dark brown and then back to a whitish solid.
-
Monitor the reaction by taking a small aliquot, dissolving it in solvent, and spotting on a TLC plate. The reaction is typically complete within 1-4 minutes.[1]
-
Upon completion, add acetonitrile (~5 mL) to the mortar and triturate the solid.
-
Filter the mixture through a pad of celite to remove the mercury salts, washing the solid with additional acetonitrile.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
References
- 1. Highly Efficient, and Fast Solid State Deprotection of 1,3-Dithianes and 1,3-Dithiolanes using Mercury(II) Nitrate Trihydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. asianpubs.org [asianpubs.org]
- 4. benchchem.com [benchchem.com]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. A Facile Mild Deprotection Protocol for 1,3-Dithianes and 1,3-Dithiolanes with 30% Hydrogen Peroxide and Iodine Catalyst in Aqueous Micellar System [organic-chemistry.org]
- 7. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]
Improving the selectivity of nucleophilic substitution on the pyrazine ring
This guide provides in-depth troubleshooting and practical advice for researchers, chemists, and drug development professionals encountering challenges with the selective nucleophilic substitution on pyrazine rings. It is designed to move beyond simple protocols and explain the underlying principles that govern success in these often-recalcitrant reactions.
Introduction: The Challenge of Pyrazine Selectivity
The pyrazine core is a vital scaffold in pharmaceuticals, agrochemicals, and materials science. However, its functionalization via nucleophilic aromatic substitution (SNAr) is frequently plagued by issues of low reactivity and poor selectivity. The two nitrogen atoms significantly deactivate the ring, making it less susceptible to nucleophilic attack than other diazines like pyridazine and pyrimidine. Furthermore, in unsymmetrically substituted pyrazines, controlling the position of incoming nucleophiles (regioselectivity) is a significant synthetic hurdle. This guide addresses the most common failure points in these reactions and provides actionable, evidence-based solutions.
Troubleshooting Guide: Common Problems & Solutions
This section is structured to address specific experimental failures.
Q1: My reaction is yielding a mixture of isomers. How can I improve regioselectivity?
This is the most common challenge. Getting a mixture of, for example, C-2 and C-3 substitution products on a monosubstituted pyrazine is a typical outcome when the reaction is not properly controlled.
Potential Causes & Actionable Solutions:
-
Electronic & Steric Ambiguity: The inherent electronic properties and the steric profile of your starting material may not be different enough to favor one position.
-
Solution A: Leverage N-Oxidation for Activation and Direction. The formation of a pyrazine N-oxide is a powerful strategy to both activate the ring and direct substitution. The N-oxide group is a strong electron-withdrawing group, activating the alpha (C-2/6) and gamma (C-4, which is the other N) positions. More importantly, it can electronically differentiate previously similar positions. For instance, in a 3-substituted pyrazine, N-oxidation at N-1 strongly activates the C-2 position for nucleophilic attack.
-
Solution B: Directed ortho-Metalation (DoM). If your pyrazine contains a directing metalation group (DMG) such as an amide, carbamate, or sulfoxide, you can use a strong base (e.g., LDA, n-BuLi) to selectively deprotonate the ortho position. Trapping the resulting anion with an electrophile allows for precise functionalization, which can then set the stage for a subsequent SNAr reaction at a different, now-activated site.
-
-
Kinetic vs. Thermodynamic Control: Your reaction conditions (especially temperature) may favor the formation of a thermodynamically stable mixture rather than a single, kinetically favored product.
-
Solution: Low-Temperature Reactions. Running the reaction at very low temperatures (e.g., -78 °C) often favors the kinetically controlled product. This is because the transition state with the lowest activation energy will be overwhelmingly favored, even if the resulting product is not the most thermodynamically stable isomer.
-
Experimental Protocol: Selective Amination via N-Oxidation
This protocol details the selective amination of 2-chloropyrazine at the C-6 position, a challenging transformation without activation.
-
N-Oxide Formation:
-
Dissolve 2-chloropyrazine (1.0 eq) in dichloromethane (DCM).
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench with aqueous sodium thiosulfate solution and extract the product. This yields 2-chloro-pyrazine 1-oxide.
-
-
Nucleophilic Substitution:
-
Dissolve the 2-chloro-pyrazine 1-oxide (1.0 eq) in a suitable solvent like DMSO.
-
Add the desired amine (e.g., morpholine, 1.5 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq).
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS. The N-oxide group strongly activates the C-6 position for substitution.
-
-
Deoxygenation (if required):
-
Once the substitution is complete, the N-oxide can be removed by treating the product with a reducing agent like PCl3 or H2/Raney Ni.
-
Q2: My reaction has stalled, or the yield is unacceptably low. What are the primary causes?
Low reactivity is a hallmark of the electron-deficient pyrazine ring. Overcoming this inertia is key.
Potential Causes & Actionable Solutions:
-
Insufficient Ring Activation: The pyrazine ring itself is a weak substrate for SNAr. The presence of a good leaving group (like a halogen) is often not enough.
-
Solution: Install an Electron-Withdrawing Group (EWG). The rate of SNAr is dramatically accelerated by the presence of EWGs (e.g., -CN, -NO2, -CO2R) on the ring. These groups stabilize the negative charge that develops in the Meisenheimer intermediate, lowering the activation energy of the reaction. If your synthesis allows, plan to have an EWG present during the substitution step.
Table 1: Qualitative Effect of Substituents on SNAr Reactivity
Substituent Group Type Effect on Reaction Rate -Cl, -Br, -I Leaving Group Enables reaction -NO2, -CN Strong EWG Strong Acceleration -CO2R, -SO2R Moderate EWG Moderate Acceleration -CH3, -OR Electron-Donating Deactivation | -N-oxide | Strong EWG | Strong Acceleration |
-
-
Poor Leaving Group: Not all leaving groups are created equal.
-
Solution: Leaving Group Modification. Fluoride is often the best leaving group in SNAr reactions due to the high electronegativity of fluorine stabilizing the intermediate, even though it is a poor leaving group in SN1/SN2 reactions. If you have a chloro- or bromo-pyrazine, consider a halogen exchange (Halex) reaction to install a fluoro group prior to your key substitution step.
-
-
Inappropriate Solvent: The solvent plays a critical role in stabilizing the charged intermediate.
-
Solution: Use Polar Aprotic Solvents. Solvents like DMSO, DMF, NMP, and DMAc are ideal for SNAr reactions. They are highly polar and can solvate the charged Meisenheimer complex effectively, but they do not have acidic protons that can protonate the nucleophile and reduce its reactivity.
-
Workflow: Troubleshooting Low Yield
Caption: A decision-making workflow for troubleshooting low-yield SNAr reactions on pyrazine rings.
Frequently Asked Questions (FAQs)
Q3: What is the underlying mechanism of nucleophilic substitution on pyrazines?
The reaction proceeds via a stepwise Nucleophilic Aromatic Substitution (SNAr) mechanism. It is not a concerted SN2-type displacement.
-
Step 1: Nucleophilic Attack. The nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This forms a resonance-stabilized, negatively charged intermediate called a Meisenheimer complex . This step is typically the rate-determining step.
-
Step 2: Restoration of Aromaticity. The leaving group departs, taking its pair of electrons with it. This collapses the intermediate and restores the aromaticity of the pyrazine ring, yielding the final product.
Mechanism: The SNAr Pathway on a Pyrazine Ring
Caption: The two-step SNAr mechanism for nucleophilic substitution on a pyrazine ring.
Q4: How do I choose the right catalyst for my reaction?
While many SNAr reactions on pyrazines are thermally driven and do not require a catalyst, certain transformations, especially C-C and C-N bond formations, can be significantly improved with catalysis.
-
Palladium Catalysis (Buchwald-Hartwig/Suzuki type): For aminating or arylating pyrazine halides, palladium catalysis is the state-of-the-art. A typical system involves a palladium precursor (e.g., Pd2(dba)3, Pd(OAc)2), a specialized phosphine ligand (e.g., Xantphos, SPhos, RuPhos), and a base (e.g., Cs2CO3, K3PO4). The choice of ligand is crucial and often requires screening to find the optimal one for a specific substrate and nucleophile combination.
-
Copper Catalysis (Ullmann type): For reactions with O- or N-nucleophiles that are sluggish under thermal conditions, copper catalysts (e.g., CuI with a diamine ligand) can be effective, though they often require higher temperatures than palladium systems.
Q5: Can I use Grignard or organolithium reagents as nucleophiles?
Direct addition of highly reactive organometallics like Grignard or organolithium reagents to halopyrazines is often problematic. These reagents are strongly basic and can cause side reactions, such as deprotonation or complex addition pathways, rather than clean SNAr displacement.
Recommended Approach: Convert the organometallic reagent into a less reactive organozinc or organocuprate species in situ. Alternatively, use the halopyrazine in a cross-coupling reaction (like Suzuki, Stille, or Negishi) where the organometallic component is coupled catalytically, which offers much greater control and functional group tolerance.
Technical Support Center: Preventing Catalyst Deactivation in Pyrazine Coupling Reactions
Welcome to the technical support center for palladium-catalyzed pyrazine coupling reactions. Pyrazine and its derivatives are critical structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][2] However, their synthesis via cross-coupling reactions is often plagued by catalyst deactivation, leading to inconsistent yields, stalled reactions, and downstream purification challenges.
This guide is designed for researchers, scientists, and drug development professionals to diagnose, troubleshoot, and proactively prevent common catalyst deactivation pathways. We move beyond simple procedural lists to explain the chemical principles behind these phenomena, empowering you to make informed decisions in your experimental design.
Part 1: Troubleshooting Guide — When Reactions Go Wrong
This section addresses common problems encountered during pyrazine coupling reactions in a question-and-answer format. Each answer provides a diagnostic workflow and actionable solutions grounded in mechanistic understanding.
Q1: My reaction started, but it stalled before reaching completion. What is the likely cause?
A1: A stalling reaction is a classic symptom of catalyst deactivation during the catalytic cycle. The initial turnover is successful, but the catalyst loses activity over time. The two most probable culprits are product inhibition and ligand degradation.
-
Product Inhibition: Pyrazines are electron-deficient, N-heterocyclic compounds.[3] The nitrogen atoms in the pyrazine product can act as Lewis bases and coordinate strongly to the palladium center. This coordination can block the catalyst's open sites, preventing it from re-entering the catalytic cycle. This is particularly problematic in Buchwald-Hartwig aminations where the product is an even more Lewis basic aminopyrazine.[4]
-
Ligand Degradation: Phosphine ligands, crucial for stabilizing the active Pd(0) species, are susceptible to oxidation or degradation under reaction conditions, especially at elevated temperatures.[5] Once the ligand is compromised, the palladium center is no longer adequately protected, leading to deactivation.
Troubleshooting Workflow:
-
Analyze Reaction Profile: Use in-situ monitoring (e.g., UPLC, GC-MS) to observe the reaction rate. A sharp drop-off in product formation after an initial period of activity points towards catalyst deactivation rather than an inherently slow reaction.[6]
-
Test for Product Inhibition: Run a control experiment where a molar equivalent of the final product is added at the beginning of the reaction. If the initial reaction rate is significantly slower compared to the standard reaction, product inhibition is a major factor.
-
Evaluate Ligand Choice: If product inhibition is not the primary issue, consider the ligand's stability. Are you using a simple, less bulky phosphine like PPh₃ at high temperatures? It may be degrading.
Solutions:
-
Switch to More Sterically Hindered Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig-type ligands like SPhos, XPhos, or RuPhos) are designed to favor the formation of monoligated palladium species.[4][5] This steric bulk can prevent the pyrazine product from binding effectively to the palladium center and also enhances the rate of the final reductive elimination step, minimizing the time the catalyst spends in a vulnerable state.[4]
-
Consider N-Heterocyclic Carbene (NHC) Ligands: NHC ligands form very strong bonds with palladium and offer high thermal stability, making them an excellent alternative to phosphines in challenging coupling reactions where ligand degradation is a concern.[7]
Q2: I see a black precipitate forming in my reaction flask. What is it and how do I stop it?
A2: The black precipitate is almost certainly palladium black , which consists of aggregated, inactive Pd(0) nanoparticles.[8] This is a clear visual indicator of catastrophic catalyst deactivation. It forms when the ancillary ligands fail to stabilize the Pd(0) species generated in the catalytic cycle, causing them to crash out of solution.
Primary Causes & Prevention Strategies:
| Cause | Explanation | Prevention Strategy |
| Insufficient Ligand Stabilization | The ligand-to-palladium ratio is too low, or the chosen ligand is not bulky or electron-donating enough to protect the Pd(0) center. | Increase the ligand-to-palladium ratio (a common starting point is 2:1 or 3:1). Switch to a bulkier, more electron-rich phosphine ligand (e.g., cataCXium® A, Buchwald ligands) which are known to prevent aggregation.[8][9] |
| High Reaction Temperature | Elevated temperatures accelerate both the desired reaction and deactivation pathways. High heat can increase the rate of ligand dissociation, leaving the Pd(0) "naked" and prone to aggregation. | Optimize the temperature. Run a screen to find the lowest possible temperature that still affords a reasonable reaction rate. |
| Poor Pre-catalyst Reduction | If starting with a Pd(II) source (like Pd(OAc)₂ or PdCl₂), its reduction to the active Pd(0) must be efficient and controlled.[10] Inefficient reduction can lead to the formation of unstable palladium species that aggregate. | Ensure your reduction protocol is robust. The use of well-defined Pd(II) pre-catalysts designed for rapid reduction can minimize side reactions.[11] Adding a mild reducing agent can sometimes help maintain the palladium in the Pd(0) state.[12] |
| Presence of Oxidants (Air) | Oxygen in the reaction headspace can oxidize the active Pd(0) to Pd(II).[13] This can disrupt the catalytic cycle and lead to side reactions that promote the formation of palladium black. | Implement rigorous inert atmosphere techniques. Degas solvents thoroughly and maintain a positive pressure of argon or nitrogen.[9] |
Q3: My reaction is clean but gives a low yield, even with fresh catalyst. What could be wrong?
A3: When you observe low conversion without significant byproduct formation or visible catalyst decomposition, the issue often lies with the "hidden" components of the reaction: the atmosphere, reagents, or the base.
-
Atmosphere Integrity: Many palladium-catalyzed reactions are highly sensitive to oxygen.[9] Even trace amounts of O₂ can oxidize phosphine ligands to phosphine oxides (rendering them ineffective) or oxidize the Pd(0) catalyst itself.[5][13]
-
Reagent Purity: Impurities in starting materials or solvents can act as catalyst poisons. Water, for example, can hydrolyze boronic acids in Suzuki couplings, while other nucleophilic impurities can compete for sites on the catalyst.
-
Base and Solvent Choice: The base is not just a stoichiometric reagent; it plays a critical role in the catalytic cycle (e.g., in the transmetallation step of a Suzuki-Miyaura coupling). The wrong base or solvent can hinder catalyst turnover or even contribute to its degradation.[14]
Diagnostic and Corrective Actions:
-
Verify Your Inert Atmosphere Technique: Do not assume a simple nitrogen balloon is sufficient for highly sensitive reactions.[15] The best practice involves using a Schlenk line to perform multiple vacuum/inert gas backfill cycles (at least 3-5 cycles) on the reaction vessel containing the substrates before adding the solvent and catalyst.[9][15]
-
Degas Your Solvents: Solvents must be rigorously deoxygenated. This can be achieved by sparging with an inert gas (like argon) for 30-60 minutes or through several freeze-pump-thaw cycles.[9]
-
Purify Starting Materials: If you suspect impurities, re-purify your pyrazine halide and coupling partner (e.g., by recrystallization or column chromatography). Ensure solvents are anhydrous and of high purity.
-
Screen Bases and Solvents: The optimal base and solvent are highly substrate-dependent. For a Suzuki-Miyaura coupling, for instance, a weaker base like K₂CO₃ might be effective in one case, while a stronger base like Cs₂CO₃ or K₃PO₄ is needed in another. Run a small screen of different bases (e.g., carbonates, phosphates) and solvents (e.g., Toluene, Dioxane, 2-MeTHF) to find the optimal conditions.
Part 2: Proactive Prevention & Best Practices (FAQ)
This section provides answers to frequently asked questions, focusing on proactive measures to design robust and reproducible pyrazine coupling reactions from the outset.
Q: How do I choose the right catalyst system for my specific pyrazine coupling?
A: The choice depends on the coupling type (e.g., Suzuki, Buchwald-Hartwig) and the steric/electronic properties of your substrates.
-
For Suzuki-Miyaura Couplings: Start with a Pd(II) precatalyst like Pd(OAc)₂ or a pre-formed complex like Pd(dppf)Cl₂. For challenging, sterically hindered, or electron-deficient pyrazines, bulky, electron-rich phosphine ligands are a good starting point.[3][5]
-
For Buchwald-Hartwig Aminations: This reaction is highly sensitive to the ligand.[16] The "Buchwald ligands" (e.g., SPhos, XPhos, RuPhos) and "Hartwig ligands" (e.g., Josiphos-type) are specifically designed for this transformation and often give superior results, especially with challenging substrates like pyrazines.[4][5]
Q: What is the best way to set up a reaction under an inert atmosphere without a glovebox?
A: A Schlenk line is the standard equipment for this. The following protocol ensures a robustly inert environment:
-
Dry Glassware: Flame-dry or oven-dry all glassware and stir bars to remove adsorbed moisture.[17]
-
Assemble and Purge: Assemble the glassware (e.g., round-bottom flask with a condenser) while hot and immediately place it under a positive pressure of inert gas (argon is denser than air and often preferred).[15]
-
Add Solids: Briefly remove the septum or stopper to add your solid reagents (pyrazine halide, boronic acid, base).
-
Vacuum/Backfill Cycles: Seal the flask and connect it to a Schlenk line. Carefully evacuate the flask under vacuum (while stirring if possible) and then backfill with high-purity argon or nitrogen. Repeat this cycle 3-5 times to remove residual air.[9]
-
Add Liquids: Add your degassed solvent via cannula or syringe, followed by liquid reagents.
-
Add Catalyst: The catalyst is often added last, sometimes as a solution in degassed solvent, to the fully assembled and inerted reaction mixture.
Q: Can catalyst deactivation be reversible?
A: In some cases, yes, but often it is irreversible.
-
Irreversible Deactivation: The formation of palladium black is irreversible.[8] Similarly, the oxidative degradation of a phosphine ligand to a phosphine oxide cannot be reversed under typical reaction conditions.
-
Potentially Reversible Deactivation: Product inhibition, where the product coordinates to the catalyst, is a form of reversible deactivation. Changing reaction conditions (e.g., increasing temperature) might favor dissociation of the product and free up the catalyst, but this often comes at the cost of accelerating irreversible deactivation pathways. A better strategy is to use a ligand system that prevents this inhibition from the start.
Part 3: Visualizing Deactivation and Troubleshooting
Understanding the complex interplay of factors in a catalytic cycle is key to effective troubleshooting. The following diagrams illustrate the main catalytic cycle for a Suzuki-Miyaura coupling and a decision-making workflow for diagnosing a failed reaction.
Catalytic Cycle and Deactivation Pathways
Caption: The Pd(0)/Pd(II) catalytic cycle and key deactivation points.
Troubleshooting Workflow Diagram
Caption: A decision tree for troubleshooting failed pyrazine couplings.
References
- 1. Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery [mdpi.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. m.youtube.com [m.youtube.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 10. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Yoneda Labs [yonedalabs.com]
- 14. ikm.org.my [ikm.org.my]
- 15. researchgate.net [researchgate.net]
- 16. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 17. m.youtube.com [m.youtube.com]
Technical Support Center: Addressing Common Pitfalls in Pyrazine Synthesis and Purification
Welcome to the Technical Support Center for Pyrazine Synthesis and Purification. This guide is designed for researchers, scientists, and drug development professionals who work with this critical class of N-heterocycles. Pyrazines are foundational scaffolds in pharmaceuticals, agrochemicals, and flavor chemistry, yet their synthesis and purification are often fraught with challenges that can impede research progress.
As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic and field-proven insights to overcome these hurdles. This resource is structured in a question-and-answer format to directly address the specific, practical issues encountered in the lab.
Section 1: Troubleshooting Pyrazine Synthesis
The construction of the pyrazine ring can be deceptively complex. Low yields, unexpected side products, and difficulty in achieving desired substitution patterns are common complaints. This section tackles issues related to the most prevalent synthetic routes.
1.1 The Gutknecht Synthesis
The Gutknecht synthesis, which relies on the self-condensation of α-amino ketones, is a cornerstone method for preparing symmetrically substituted pyrazines.[1][2][3] The α-amino ketone is typically generated in situ from a more stable precursor, like an α-oximino ketone.[4][5]
A1: Low yields in the Gutknecht synthesis almost always trace back to one of two critical stages: the formation of the α-amino ketone intermediate or its subsequent dimerization and oxidation.[4]
Causality & Troubleshooting:
-
Incomplete Reduction of the α-Oximino Ketone: The conversion of the α-oximino ketone to the α-amino ketone is the lynchpin of the entire sequence. If this reduction is sluggish or incomplete, you simply won't have enough of the key intermediate to dimerize.
-
Solution: The choice of reducing agent is critical. While catalytic hydrogenation is an option, a more robust and common method is the use of zinc dust in acetic acid.[5] Ensure the zinc is activated and used in sufficient excess to drive the reaction to completion. Monitor this step by TLC until the α-oximino ketone starting material is fully consumed.
-
-
Inefficient Dimerization/Oxidation: The α-amino ketone intermediate is often unstable and must efficiently dimerize to form the dihydropyrazine. This dihydropyrazine then requires oxidation to the final aromatic pyrazine.[6][7] If this process is slow, side reactions can consume the intermediate.
-
Solution: The dimerization is often spontaneous or base-catalyzed. The subsequent oxidation is crucial. While air oxidation can be sufficient in some cases, it is often slow and unreliable. Using a dedicated oxidizing agent like copper(II) sulfate or mercury(I) oxide ensures a rapid and complete conversion of the dihydropyrazine intermediate to the aromatic product.[5][8]
-
Experimental Protocol: General Procedure for Gutknecht Pyrazine Synthesis
-
Step 1: Formation of the α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent (e.g., ethanol, acetic acid). Cool the solution in an ice bath. Add a solution of sodium nitrite in water dropwise, followed by the slow addition of a mineral acid (e.g., HCl) to generate nitrous acid in situ. Stir until the reaction is complete (monitor by TLC).
-
Step 2: Reduction to the α-Amino Ketone: To the crude α-oximino ketone, add an excess of activated zinc dust and a solvent like acetic acid. Stir vigorously. The reaction can be exothermic. Monitor carefully until the starting material is consumed.
-
Step 3: Dimerization and Oxidation: Filter off the excess zinc. The filtrate containing the α-amino ketone is then gently heated. Often, the dimerization occurs readily. To ensure full aromatization, add an oxidizing agent like a solution of copper(II) sulfate and continue heating until the reaction is complete.
-
Step 4: Workup and Purification: Cool the reaction mixture, neutralize, and extract the pyrazine product with an organic solvent. The crude product can then be purified via distillation, recrystallization, or chromatography.
Diagram: Workflow and Key Pitfalls in the Gutknecht Synthesis
Caption: Workflow of the Gutknecht pyrazine synthesis highlighting critical failure points.
1.2 Condensation of 1,2-Diketones with 1,2-Diamines
This is arguably the most direct and versatile route to pyrazines, including unsymmetrical ones. It involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine to form a dihydropyrazine, which is then oxidized.[9][10]
A2: This is a classic issue of byproduct formation and/or incomplete oxidation. The dark coloration suggests polymerization or degradation, which can be caused by harsh reaction conditions.[4]
Causality & Troubleshooting:
-
Harsh Reaction Conditions: Many older procedures call for high temperatures and strong acid or base catalysts, which can promote side reactions like aldol condensations or decomposition of the starting materials.[4][10]
-
Solution: Modern, milder methods are often more effective. A highly efficient protocol involves using a catalytic amount of potassium tert-butoxide (t-BuOK) in aqueous methanol at room temperature.[9] This approach avoids high heat and strong acids, minimizing degradation and leading to higher yields.
-
-
The Oxidation Step is Failing: The initial condensation forms a dihydropyrazine. This intermediate must be oxidized to the aromatic pyrazine. If this step is inefficient, you may isolate the dihydropyrazine, or it may remain in the complex mixture, contributing to the low yield of the desired product.
-
Solution: While vigorous methods like bubbling oxygen through a refluxing solution exist, the t-BuOK-catalyzed method in aqueous methanol often achieves sufficient oxidation via dissolved air at room temperature, making it a much greener and more straightforward "one-pot" route.[9][10] If you suspect incomplete oxidation, you can add a mild oxidant post-condensation.
-
Diagram: Troubleshooting Logic for Low Pyrazine Yield
Caption: A logical decision tree for troubleshooting low yields in pyrazine synthesis.
Section 2: Troubleshooting Pyrazine Purification
Isolating a pure pyrazine from a complex reaction mixture can be as challenging as its synthesis. The basicity of the nitrogen atoms and the presence of structurally similar impurities require a well-designed purification strategy.
2.1 Liquid-Liquid Extraction (LLE)
A3: This is a very common problem, especially in syntheses involving sugars and ammonia sources.[11][12] Imidazoles are often co-produced and have similar solubility profiles to pyrazines in moderately polar solvents like ethyl acetate or MTBE.[11][12]
Causality & Troubleshooting:
-
Solvent Choice: The polarity of your extraction solvent is key. Ethyl acetate is polar enough to extract the slightly polar pyrazines effectively, but it also readily extracts the more polar imidazole byproducts.
-
Solution 1 (Solvent Change): Switch to a less polar extraction solvent. Hexane is often effective at extracting pyrazines while leaving the more polar imidazole derivatives in the aqueous layer.[11][12] Note that this may require multiple extractions to achieve a good recovery of your pyrazine product.
-
Solution 2 (Chromatographic Removal): If you must use a solvent like ethyl acetate, you can pass the crude organic extract through a short plug of silica gel. Silica is polar and will strongly retain the polar imidazole impurities, allowing the less polar pyrazine to elute.[11][12] A simple flush with your extraction solvent or a slightly less polar mixture (e.g., 90:10 hexane/ethyl acetate) is usually sufficient.[11][12]
-
2.2 Column Chromatography
A4: The heterocyclic nature of pyrazines can lead to challenging separation kinetics on silica gel.[13] When dealing with structurally similar analogs, standard conditions may not provide adequate resolution.
Causality & Troubleshooting:
-
Insufficient Stationary Phase Interaction: Standard flash silica may not have a high enough surface area to differentiate between compounds with very similar functional groups and polarities.[13]
-
Solution: Use a higher-performance stationary phase. Silica gels with a higher surface area (>700 m²/g compared to the standard ~500 m²/g) provide more interaction sites, which can significantly enhance retention and improve the separation of closely related compounds.[13]
-
-
Suboptimal Mobile Phase: A standard hexane/ethyl acetate gradient may not be the ideal choice for all pyrazine separations.
-
Solution: Systematically screen different solvent systems using TLC. Consider introducing a different solvent to modulate selectivity. For example, replacing ethyl acetate with dichloromethane or adding a small percentage of methanol (if your compounds are more polar) can alter the interactions and improve separation.
-
Data Table: Recommended Starting Points for Pyrazine Chromatography
| Compound Polarity | Stationary Phase | Recommended Mobile Phase System | Key Considerations |
| Low to Medium | Standard Silica Gel | Hexane / Ethyl Acetate | Most common starting point.[13] |
| Low to Medium | High Surface Area Silica | Hexane / Ethyl Acetate | For resolving closely-eluting, similar isomers.[13] |
| Medium to High | Standard Silica Gel | Dichloromethane / Methanol | Good for more functionalized pyrazines. |
| Polar / Basic | C18-Bonded Silica (Reverse Phase) | Water / Acetonitrile (with buffer) | Useful for separating polar byproducts or water-soluble pyrazines.[11][12][14] |
2.3 Recrystallization & Distillation
A5: This is a common scenario for low-molecular-weight or alkyl-substituted pyrazines. When classical methods fail, you must turn to alternatives.
Causality & Troubleshooting:
-
Thermal Sensitivity/Azeotropes: Poor recovery during distillation can be due to thermal degradation at high temperatures or the formation of an azeotrope with residual solvents or impurities.[15]
-
Solution (Distillation): Always perform distillation under reduced pressure (vacuum distillation) to lower the boiling point and minimize thermal stress on the compound.[16] If an impurity is forming an azeotrope (e.g., residual alkanolamines from synthesis), consider azeotropic distillation with a non-reactive co-distillation agent to remove the impurity.[15]
-
-
Inability to Form a Crystal Lattice: If the compound is a persistent oil, it lacks the ability to form a stable crystal lattice under normal conditions.
-
Solution (Chromatography): This is the ideal scenario for purification by flash column chromatography, as described in Q4. It does not rely on crystallization and is highly effective for purifying oils.
-
Solution (Salt Formation): If your pyrazine is sufficiently basic, you can attempt to form a crystalline salt (e.g., a hydrochloride or picrate salt). React the crude pyrazine oil with an appropriate acid (e.g., HCl in ether). The resulting salt is often a solid that can be purified by recrystallization. The pure freebase pyrazine can then be regenerated by neutralizing the salt and extracting.
-
Section 3: General FAQs
Q6: Why is the synthesis of unsymmetrically substituted pyrazines so challenging? A6: The challenge lies in controlling the regiochemistry. Most classical methods, like the Gutknecht synthesis, involve the self-condensation of a single α-amino ketone, which inherently leads to a symmetrically substituted product.[17] Synthesizing an unsymmetrical pyrazine requires the controlled condensation of two different precursor molecules (e.g., two different α-amino ketones or an α-amino ketone and an α-diketone), which can lead to a statistical mixture of products (two symmetrical and one unsymmetrical) that are difficult to separate. To overcome this, specialized methods have been developed, such as reacting α-diazo oxime ethers with 2H-azirines or using a stepwise approach involving epoxide opening followed by oxidation and condensation.[18][19][20][21]
Q7: My final pyrazine product is pure by NMR, but it has a faint yellow color. Is this a problem? A7: Not necessarily. While many simple pyrazines are colorless or white solids, trace impurities that are highly chromophoric can impart a yellow tint without being detectable by NMR (which is not quantitative for trace components).[19] If the compound's identity and purity are confirmed by NMR, GC-MS, and elemental analysis, a faint coloration is often considered acceptable for many applications. However, if absolute colorlessness is required (e.g., for certain pharmaceutical applications), you may need to perform an additional purification step, such as passing the material through a small plug of activated carbon followed by filtration.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrazine - Wikipedia [en.wikipedia.org]
- 3. ir.nbu.ac.in [ir.nbu.ac.in]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. youtube.com [youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jasco.hu [jasco.hu]
- 14. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 15. US3033864A - Purification of pyrazine - Google Patents [patents.google.com]
- 16. benchchem.com [benchchem.com]
- 17. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. Synthesis of unsymmetrical pyrazines based on α-diazo oxime ethers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A Synthesis of Symmetrical and Unsymmetrical Pyrazines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of Unsymmetrical Pyrazines Based on α-Diazo Oxime Ethers [organic-chemistry.org]
- 21. Synthesis of symmetrical and unsymmetrical pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
How to avoid imidazole byproducts in pyrazine synthesis
Introduction
Welcome to the technical support center for pyrazine synthesis. This guide is designed for researchers, chemists, and process development professionals who are encountering challenges with the formation of imidazole-based impurities during the synthesis of pyrazine derivatives. As a Senior Application Scientist, my goal is to provide you with not only actionable troubleshooting steps but also the underlying chemical principles to empower your synthetic strategy. This document is structured in a question-and-answer format to directly address the common issues and provide robust, validated solutions.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant imidazole byproduct in my pyrazine synthesis. What is the fundamental reason for this?
The co-formation of imidazoles in pyrazine syntheses, particularly in the widely used reaction between α-dicarbonyl compounds and 1,2-diamines, is a classic example of competing reaction pathways. The outcome is often dictated by the specific nature of the reactants and the reaction conditions.
The core of the issue lies in the initial condensation step. The reaction proceeds through a dihydropyrazine intermediate. However, if the α-dicarbonyl compound is an α-ketoaldehyde, a competitive reaction can occur where the diamine reacts in a manner that, following condensation and cyclization, leads to an imidazole ring system instead of the desired pyrazine.
To be more specific, the key branch point is the intramolecular cyclization of the mono-imine intermediate formed from the diamine and the dicarbonyl compound. Depending on which nitrogen and which carbonyl group participate in the cyclization, the reaction can be directed toward either the six-membered dihydropyrazine ring or a five-membered imidazole precursor.
Troubleshooting Guide: Minimizing Imidazole Impurities
This section provides detailed troubleshooting strategies to address the formation of imidazole byproducts.
Problem: My synthesis of a substituted pyrazine from an α-dicarbonyl and a 1,2-diamine is yielding more than 10% imidazole byproduct according to my GC-MS and NMR data. How can I improve the selectivity?
This is a common challenge. The solution often lies in a systematic optimization of your reaction parameters. Below are several strategies, starting with the least disruptive.
Solution A: Optimization of Reaction Conditions
The reaction environment plays a critical role in directing the synthesis towards the desired pyrazine product.
1. Solvent Selection:
The polarity and protic nature of the solvent can influence the stability of key intermediates.
-
Expert Insight: Aprotic solvents often favor pyrazine formation. Protic solvents, especially alcohols like methanol or ethanol, can facilitate proton transfer steps that may inadvertently lower the activation energy for the competing imidazole formation pathway. Consider switching from an alcoholic solvent to something less protic like THF, dioxane, or toluene.
-
Experimental Protocol: Solvent Screening
-
Set up parallel reactions in small vials.
-
In each vial, use the same molar equivalents of your α-dicarbonyl and 1,2-diamine.
-
Add a different solvent to each vial (e.g., Methanol, Ethanol, THF, Toluene).
-
Run the reactions at the same temperature for the same amount of time.
-
Quench the reactions and analyze the crude product ratio (Pyrazine:Imidazole) by GC-MS or ¹H NMR.
-
Table 1: Representative Effect of Solvent on Pyrazine/Imidazole Ratio
| Solvent | Dielectric Constant (Approx.) | Typical Pyrazine:Imidazole Ratio | Notes |
| Methanol | 33 | 70:30 | Protic, can stabilize imidazole precursors. |
| THF | 7.6 | 90:10 | Aprotic, less stabilization of charged intermediates. |
| Toluene | 2.4 | >95:5 | Non-polar, aprotic; often excellent for this synthesis. |
2. Temperature Control:
-
Expert Insight: Higher temperatures can sometimes provide enough energy to overcome the activation barrier for the undesired imidazole pathway. It is often beneficial to run the reaction at lower temperatures, even if it requires a longer reaction time. Start your optimization at room temperature or even 0 °C and monitor the progress.
3. pH and Acid/Base Catalysis:
-
Expert Insight: The pH of the reaction medium is a critical parameter. The initial condensation is often acid-catalyzed, but an excess of acid can promote side reactions. Conversely, in some systems, a mild base can facilitate the final aromatization to the pyrazine. If you are using an acid catalyst (like acetic acid), try reducing its concentration or switching to a weaker acid. Alternatively, if your system is neutral, consider adding a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to see if it favors the pyrazine pathway.
Solution B: Strategic Choice of Reagents and Catalysts
If optimizing conditions is insufficient, a more fundamental change to your reagents or catalyst system may be necessary.
1. Modifying the Dicarbonyl Component:
-
Expert Insight: If you are using an α-ketoaldehyde, this is a known risk factor for imidazole formation. If your synthetic plan allows, consider using a symmetrical α-diketone instead. The symmetry eliminates the regiochemical ambiguity that can lead to the imidazole byproduct.
2. The Use of Oxidizing Agents:
-
Expert Insight: The reaction proceeds via a dihydropyrazine intermediate, which must be oxidized to the final aromatic pyrazine. Sometimes, this oxidation step is slow, allowing for side reactions to occur. The inclusion of a mild oxidizing agent can trap the dihydropyrazine and drive the reaction to the desired product.
-
Experimental Protocol: In-Situ Oxidation
-
Set up your standard reaction.
-
In a parallel reaction, add a mild oxidizing agent. Common choices include:
-
Copper(II) salts (e.g., Cu(OAc)₂)
-
Mild atmospheric oxidation (running the reaction open to the air, sometimes with bubbling)
-
-
Monitor both reactions to see if the addition of the oxidant improves the yield of the pyrazine and reduces the imidazole byproduct.
-
Visualizing the Competing Pathways
To better understand the core chemical challenge, the following diagrams illustrate the reaction mechanisms.
Caption: Competing pathways in pyrazine synthesis.
Workflow for Troubleshooting
The following diagram outlines a logical workflow for addressing the imidazole byproduct issue.
Caption: Troubleshooting workflow for byproduct mitigation.
Technical Support Center: Optimizing Solvent and Base Selection for Coupling with Pyrazine Halides
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to serve as a resource for troubleshooting and optimizing palladium-catalyzed cross-coupling reactions involving pyrazine halides. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your own experiments. Pyrazine cores are vital scaffolds in pharmaceuticals, and mastering their functionalization is key to successful drug discovery programs.
Part 1: Frequently Asked Questions & Core Principles
This section addresses fundamental questions regarding the selection of solvents and bases, which are arguably two of the most critical and interdependent parameters in these reactions.
Q1: Why are solvent and base selection so critical for cross-coupling reactions with pyrazine halides?
The success of a palladium-catalyzed cross-coupling reaction hinges on a delicate balance of multiple factors within the catalytic cycle. Solvents and bases are not merely reaction media but active participants that profoundly influence reaction outcomes.[1][2]
-
Solvent Roles: The solvent must first and foremost solubilize the pyrazine halide, the coupling partner, the base, and the catalyst system. Beyond solubility, the solvent's polarity and coordinating ability are critical.[1][3] Polar solvents can stabilize charged intermediates and transition states, which can be particularly important for the oxidative addition of electron-deficient pyrazine halides.[2][4][5] However, highly coordinating solvents like DMF or DMSO can sometimes compete with the desired ligands for binding sites on the palladium center, potentially inhibiting catalysis.[1]
-
Base Functions: The base plays several indispensable roles. In Suzuki couplings, it activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[6] In Buchwald-Hartwig aminations, the base deprotonates the amine (or a Pd-amine complex) to generate the active amide nucleophile.[7] For Sonogashira couplings, the base (typically an amine) is crucial for generating the copper acetylide intermediate and neutralizing the HX byproduct.[8][9]
-
The Pyrazine Challenge: Pyrazine itself presents a unique challenge. The nitrogen atoms are Lewis basic and can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[10] The choice of solvent and base can modulate this interaction, influencing catalyst stability and turnover.
Q2: I'm observing no reaction or very low conversion. Could the pyrazine nitrogen be "poisoning" my catalyst?
Yes, catalyst poisoning is a frequent issue with nitrogen-containing heterocycles.[10][11] The lone pairs on the pyrazine nitrogens can act as ligands, binding to the palladium center and preventing it from participating in the catalytic cycle. This is especially problematic with unprotected, acidic N-H groups (e.g., in pyrazinones or amino-pyrazines), which can form stable, inactive Pd-azolyl complexes.[12]
Troubleshooting Strategies:
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands like XPhos, SPhos, or t-BuXPhos).[12][13][14][15][16] These ligands can sterically shield the palladium center, disfavoring coordination by the pyrazine nitrogen and promoting the desired catalytic cycle.
-
Base Selection: Use a base that is strong enough to facilitate the reaction but not so strong that it deprotonates the pyrazine ring itself, which could exacerbate catalyst inhibition. For substrates with acidic protons, a weaker base like K₃PO₄ or K₂CO₃ is often preferred over strong bases like NaOtBu.[6][12]
-
Protecting Groups: If possible, protecting the pyrazine nitrogens can be a highly effective strategy, though this adds steps to the synthesis.
Part 2: Troubleshooting Specific Coupling Reactions
Suzuki-Miyaura Coupling: The Workhorse C-C Bond Formation
Q3: My Suzuki coupling with a chloropyrazine is giving a low yield. What are the first parameters I should adjust?
Low yields in Suzuki couplings involving less reactive aryl chlorides are common.[17][18][19][20] A systematic approach is crucial.
-
Increase Solvent Polarity: The oxidative addition of an aryl chloride is often the rate-limiting step and is generally accelerated in more polar solvents.[2][4] If you are using a nonpolar solvent like toluene, consider switching to or including a polar aprotic solvent such as dioxane, THF, or DMF.[17][21] A mixture, such as dioxane/water, is often effective as water helps dissolve inorganic bases.[11][22]
-
Strengthen the Base: For challenging couplings, a stronger base may be required to promote the formation of the active boronate species. The general trend for base strength is Cs₂CO₃ > K₃PO₄ > K₂CO₃ > Na₂CO₃.[6] K₃PO₄ is often a good starting point for heteroaromatic couplings.[11][12]
-
Evaluate the Catalyst System: Chloropyrazines often require a highly active catalyst. Ensure you are using an electron-rich, bulky phosphine ligand like SPhos or XPhos in combination with a palladium source like Pd₂(dba)₃ or a pre-formed precatalyst.[12]
Q4: My main side product is the dehalogenated pyrazine. What causes this and how can I prevent it?
Dehalogenation occurs when the pyrazine halide is replaced by a hydrogen atom.[22] This side reaction can be promoted by certain bases and solvents.
-
Cause: The source of the hydride is often the solvent or impurities. Protic solvents (e.g., alcohols) in combination with a strong base can be a significant source of hydride.[22]
-
Solution:
-
Switch to an aprotic solvent system (e.g., dioxane/water or toluene).
-
Use a milder base if possible, such as KF or K₂CO₃.
-
Ensure all reagents and solvents are pure and anhydrous (unless water is an intended part of the solvent system).
-
Q5: I'm struggling with protodeboronation of my boronic acid. How can I minimize this?
Protodeboronation is the replacement of the C-B bond with a C-H bond, and it is a major pathway for boronic acid decomposition, especially with electron-deficient partners.[19]
-
Solution:
-
Use a Milder Base: Strong bases can accelerate this side reaction. Screen weaker bases like K₂CO₃ or even KF.
-
Anhydrous Conditions: While many Suzuki protocols use water, it can be a proton source for this side reaction.[22] Trying the reaction under strictly anhydrous conditions may help.
-
Use More Stable Boron Reagents: Boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts are generally more stable to protodeboronation than the corresponding acids.[19][22] They slowly release the active boronic acid in situ, keeping its concentration low and minimizing decomposition.
-
Buchwald-Hartwig Amination: Forging C-N Bonds
Q6: My Buchwald-Hartwig amination of a bromopyrazine is sluggish or fails completely. How can I improve it?
The Buchwald-Hartwig amination is sensitive to the choice of base, solvent, and ligand.[7][23][24]
-
Base is Key: This reaction typically requires a strong, non-nucleophilic base to deprotonate the amine or the palladium-amine complex.[7] Sodium or lithium tert-butoxide (NaOtBu, LiOtBu) and LHMDS are common choices.[13] Weaker bases like K₃PO₄ are generally insufficient unless a specialized ligand is used.
-
Solvent Choice: Aprotic solvents are standard. Toluene is often the best choice, providing excellent results in many systems.[13] Dioxane is also a good alternative.
-
Ligand Selection: The ligand choice is critical and substrate-dependent.[24] For pyrazine halides, bulky biarylphosphine ligands (e.g., XPhos, RuPhos) or ferrocenyl-based ligands (e.g., dppf) are often required to promote efficient reductive elimination.[7][13]
Q7: I am attempting to couple an amine that has a β-hydrogen, and my yields are very low. What is happening?
The primary competing side reaction in the Buchwald-Hartwig amination is β-hydride elimination.[7][25] This occurs when a hydrogen atom on the carbon beta to the nitrogen is transferred to the palladium center, leading to the formation of an imine and a hydrodehalogenated arene. This is a common issue with primary amines bearing a β-hydrogen.[26]
-
Solution:
-
Ligand Modification: Using very bulky ligands can sterically disfavor the conformation required for β-hydride elimination and promote the desired reductive elimination pathway.
-
Chelating Ligands: Bidentate ligands like BINAP or dppf can sometimes suppress this side reaction by enforcing a specific geometry around the metal center that is less prone to elimination.[7]
-
Sonogashira Coupling: Introducing Alkynes
Q8: My Sonogashira coupling of a chloropyrazine is not working. What are the critical parameters?
The Sonogashira reaction is an excellent method for synthesizing pyrazine-containing π-conjugated systems.[8]
-
The Role of Copper: The classic Sonogashira protocol uses a palladium catalyst in conjunction with a copper(I) co-catalyst (typically CuI).[8][27] The copper is essential for forming the reactive copper acetylide intermediate, which then transmetalates to the palladium center.[27] Ensure your CuI is fresh and active.
-
Base and Solvent: The reaction is typically run in the presence of an amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), which also often serves as the solvent or co-solvent with THF or toluene.[8][9][28]
-
For Unreactive Chlorides: Chloropyrazines are less reactive than their bromo or iodo counterparts.[8] This coupling may require higher temperatures and a more active catalyst system, such as one employing a bulky, electron-rich phosphine ligand.
Part 3: Practical Guides and Protocols
Data Presentation: Solvent and Base Selection Tables
Table 1: Common Solvents for Pyrazine Coupling Reactions
| Solvent | Type | Boiling Point (°C) | Polarity (Dielectric Constant) | Notes |
| Toluene | Aprotic, Nonpolar | 111 | 2.4 | Excellent for many Buchwald-Hartwig reactions; good for Suzuki.[13] |
| 1,4-Dioxane | Aprotic, Polar Ether | 101 | 2.2 | Very common for Suzuki couplings, often with water.[12][13] |
| Tetrahydrofuran (THF) | Aprotic, Polar Ether | 66 | 7.5 | Good general solvent, but lower boiling point limits reaction temperature. |
| N,N-Dimethylformamide (DMF) | Aprotic, Polar | 153 | 36.7 | Highly polar, can increase rates but may coordinate to Pd.[1][4] |
| Acetonitrile (MeCN) | Aprotic, Polar | 82 | 37.5 | Polar solvent, but its role can be complex and may alter selectivity.[4] |
Table 2: Common Bases for Pyrazine Coupling Reactions
| Base | Formula | pKa of Conjugate Acid | Type | Common Applications |
| Sodium tert-butoxide | NaOt-Bu | ~19 | Strong, Non-nucleophilic | Buchwald-Hartwig Amination.[13] |
| Potassium Phosphate | K₃PO₄ | 12.3 | Inorganic | Versatile for Suzuki, especially with N-heterocycles.[6][12] |
| Cesium Carbonate | Cs₂CO₃ | 10.3 | Inorganic | Highly effective, strong base for challenging Suzuki couplings.[6] |
| Potassium Carbonate | K₂CO₃ | 10.3 | Inorganic | Common, cost-effective base for Suzuki.[6] |
| Triethylamine | Et₃N | 10.8 | Organic Amine | Standard base for Sonogashira coupling.[9][28] |
Experimental Protocol: General Procedure for Solvent and Base Screening
This protocol provides a framework for optimizing a generic Suzuki coupling of a pyrazine halide.
Materials:
-
Pyrazine halide (1.0 mmol)
-
Boronic acid or ester (1.2 - 1.5 mmol)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) or Pd source/ligand (e.g., Pd₂(dba)₃, 2 mol% / XPhos, 4 mol%)
-
Base (2.0 mmol)
-
Solvent (5 mL)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Setup: To a flame-dried Schlenk flask or reaction vial, add the pyrazine halide (1.0 mmol), the boronic acid partner (1.2 mmol), and the selected base (2.0 mmol).
-
Inert Atmosphere: Seal the vessel with a septum. Evacuate the flask and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[19][22]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst/ligand. Then, add the degassed solvent (5 mL) via syringe. If using a biphasic system (e.g., dioxane/water), add the degassed organic solvent first, followed by the degassed water.[22]
-
Reaction: Place the flask in a pre-heated oil bath or heating block at the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Screening involves running multiple parallel reactions, systematically varying the solvent (e.g., Toluene, Dioxane/H₂O, DMF) and the base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) to identify the optimal conditions.
Part 4: Visualization of Workflows and Mechanisms
Diagrams
Caption: Decision workflow for selecting initial solvent and base conditions.
Caption: Simplified catalytic cycle showing the roles of solvent and base.
Caption: A troubleshooting flowchart for low-yield coupling reactions.
References
- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. [sonar.rero.ch]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Transition metal-catalyzed functionalization of pyrazines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C3OB40460A [pubs.rsc.org]
- 9. DSpace [repository.kaust.edu.sa]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. gessnergroup.com [gessnergroup.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. reddit.com [reddit.com]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 22. benchchem.com [benchchem.com]
- 23. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 24. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 25. m.youtube.com [m.youtube.com]
- 26. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 27. arodes.hes-so.ch [arodes.hes-so.ch]
- 28. uwindsor.ca [uwindsor.ca]
Validation & Comparative
A Comparative Guide to Pyrazine Synthesis: Maillard Reaction vs. Microwave-Assisted Methods
For researchers, scientists, and professionals in drug development, the synthesis of pyrazine derivatives is a critical process, given their prevalence in pharmaceuticals, flavor chemistry, and materials science. The selection of a synthetic methodology profoundly impacts reaction efficiency, yield, purity, and overall sustainability. This guide provides an in-depth, objective comparison of two prominent methods for pyrazine synthesis: the traditional Maillard reaction and modern microwave-assisted synthesis. By examining the underlying mechanisms, experimental data, and practical considerations of each, this document aims to equip you with the knowledge to make informed decisions for your specific research and development needs.
The Scientific Underpinnings: Two Paths to the Pyrazine Ring
The formation of the pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, can be achieved through fundamentally different energetic and mechanistic pathways when comparing the Maillard reaction with microwave-assisted synthesis.
The Maillard Reaction: A Symphony of Complexity
The Maillard reaction is not a single reaction but a complex network of non-enzymatic browning reactions that occur when amino acids and reducing sugars are heated together.[1][2] This cascade is responsible for the characteristic flavors and aromas of cooked foods. Pyrazine formation is a key outcome of the later stages of this reaction. The process is initiated by the condensation of an amino group from an amino acid with a carbonyl group from a reducing sugar, forming an N-substituted glycosylamine. This unstable intermediate then undergoes an Amadori rearrangement to form a ketosamine, a crucial branching point in the reaction cascade that ultimately leads to the formation of α-aminocarbonyl intermediates. The self-condensation of two of these intermediates, followed by oxidation, yields the dihydropyrazine which is then oxidized to the stable pyrazine ring. The intricate nature of the Maillard reaction means that the final pyrazine profile is highly sensitive to the specific amino acid and sugar precursors, as well as reaction conditions like temperature, time, and pH.[1][3]
Microwave-Assisted Synthesis: A Focused and Rapid Approach
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to directly and efficiently heat the reaction mixture.[4][5] Unlike conventional heating which relies on conduction and convection, microwaves interact directly with polar molecules in the reaction medium, causing them to rapidly oscillate and generate heat.[2][6] This volumetric and uniform heating leads to a significant acceleration of reaction rates, often reducing reaction times from hours to minutes.[7] In the context of pyrazine synthesis, this rapid heating can favor specific reaction pathways, potentially leading to higher selectivity and yields of the desired pyrazine product while minimizing the formation of byproducts that can arise from the prolonged heating times and complex side reactions characteristic of the Maillard reaction.[4][5]
Head-to-Head Comparison: Performance Metrics
The choice between the Maillard reaction and microwave-assisted synthesis often comes down to a trade-off between tradition and speed, complexity and control. The following table summarizes key performance indicators based on experimental data from various studies.
| Parameter | Maillard Reaction | Microwave-Assisted Synthesis | Key Insights & Causality |
| Reaction Time | Typically hours (e.g., 90 minutes to 17-18 hours)[8][9] | Typically minutes (e.g., < 3 to 15 minutes)[7][10] | Microwave's direct energy transfer to polar molecules results in rapid and uniform heating, drastically reducing the time required to reach reaction temperature. |
| Reaction Temperature | Generally high (e.g., 120-160°C)[9][11] | Often comparable or slightly lower (e.g., 80-120°C)[10] | While both methods require elevated temperatures, microwave synthesis can sometimes achieve desired conversions at lower bulk temperatures due to localized "hot spots." |
| Yield | Highly variable, often moderate (yields can be influenced by many factors)[3][6] | Generally higher and more reproducible (e.g., up to 37.2% for specific pyrazines)[10] | The rapid and controlled heating in microwave synthesis can minimize the degradation of reactants and products and suppress side reactions, leading to improved yields. |
| Product Selectivity | Can produce a complex mixture of pyrazines and other Maillard products[6] | Can offer higher selectivity for the target pyrazine derivative[5] | The shorter reaction times and controlled conditions of microwave synthesis can favor the kinetic product over thermodynamic byproducts. |
| Energy Consumption | Can be less energy-efficient for long reaction times due to heat loss to the environment[12] | Generally more energy-efficient, especially for shorter reactions, as energy is targeted to the reaction mixture[4][12][13] | Conventional heating wastes significant energy heating the reaction vessel and surrounding environment, whereas microwaves directly heat the reactants. |
| Scalability | Well-established for large-scale industrial processes (e.g., food industry) | Scaling up can present challenges related to microwave penetration depth and uniform heating in larger reactors[8][14] | The Maillard reaction's scalability is proven in various industries. Microwave scalability is an active area of research with continuous flow reactors showing promise. |
Experimental Protocols: A Step-by-Step Guide
To provide a practical understanding of these methodologies, the following are representative, self-validating protocols for the synthesis of pyrazines via both the Maillard reaction and microwave-assisted methods.
Protocol 1: Pyrazine Synthesis via a Maillard Reaction Model System
This protocol is adapted from methodologies used in the study of pyrazine formation from amino acids and glucose.[8]
Materials:
-
Amino acid (e.g., L-lysine)
-
Reducing sugar (e.g., D-glucose)
-
Phosphate buffer (pH 8.0)
-
Reaction vials (e.g., 20 mL headspace vials with PTFE/silicone septa)
-
Heating block or oven
-
Solid-Phase Microextraction (SPME) fiber assembly with a suitable fiber (e.g., DVB/CAR/PDMS)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Procedure:
-
Reactant Preparation: In a reaction vial, combine the amino acid (e.g., 100 mg) and glucose (e.g., 100 mg).
-
pH Adjustment: Add a sufficient volume of phosphate buffer to dissolve the reactants and adjust the pH to 8.0.
-
Reaction: Tightly seal the vial and place it in a preheated oven or heating block at 140°C for 90 minutes.
-
Cooling: After the reaction is complete, remove the vial and allow it to cool to room temperature.
-
Volatile Collection (HS-SPME): Place the cooled vial in a water bath at a controlled temperature (e.g., 60°C). Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) to adsorb the volatile pyrazines.
-
GC-MS Analysis: Retract the fiber and immediately inject it into the GC-MS inlet for thermal desorption and analysis.
-
Data Analysis: Identify and quantify the pyrazine derivatives by comparing the obtained mass spectra and retention times with those of known standards and library data.
Protocol 2: Microwave-Assisted Synthesis of Poly(hydroxyalkyl)pyrazines
This protocol is based on the rapid synthesis of pyrazine derivatives from monosaccharides and ammonium formate under microwave irradiation.[10]
Materials:
-
Monosaccharide (e.g., fructose)
-
Ammonium formate
-
Microwave synthesis reactor with sealed reaction vessels and a magnetic stirrer
-
Infrared temperature sensor
-
High-Performance Liquid Chromatography (HPLC) system for analysis
Procedure:
-
Reactant Preparation: In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, add the monosaccharide (e.g., 0.5 g) and ammonium formate in a 1:1.5 molar ratio.
-
Vessel Sealing: Securely seal the vessel with the appropriate cap.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction temperature to 120°C, the reaction time to 3 minutes, and ensure vigorous stirring. The microwave power will be automatically adjusted by the instrument to maintain the set temperature.
-
Cooling: After the irradiation is complete, the vessel is automatically cooled to a safe temperature by the instrument's cooling system.
-
Sample Preparation for Analysis: Once cooled, open the vessel and dissolve the reaction mixture in a suitable solvent (e.g., deionized water).
-
HPLC Analysis: Analyze the resulting solution by HPLC to determine the yield of the target pyrazine product.
Visualizing the Pathways and Workflows
To further elucidate the differences between these two synthetic approaches, the following diagrams, generated using Graphviz (DOT language), illustrate the Maillard reaction pathway and a typical microwave-assisted synthesis workflow.
Caption: The complex multi-stage pathway of pyrazine formation in the Maillard reaction.
Caption: A streamlined workflow for microwave-assisted pyrazine synthesis.
Conclusion: Making an Informed Methodological Choice
The synthesis of pyrazines presents a fascinating case study in the evolution of chemical methodologies. The Maillard reaction, with its inherent complexity, remains a cornerstone of flavor chemistry and a valuable tool for generating diverse libraries of pyrazine compounds. Its scalability is a significant advantage in industrial applications.
However, for researchers and drug development professionals seeking rapid, efficient, and selective synthesis of specific pyrazine targets, microwave-assisted synthesis offers a compelling alternative. The dramatic reduction in reaction times, coupled with often higher yields and improved selectivity, makes it an invaluable tool for accelerating research and development timelines. The enhanced energy efficiency also aligns with the growing emphasis on green chemistry principles in the pharmaceutical and chemical industries.[4][13]
Ultimately, the optimal choice of synthesis method will depend on the specific goals of the project. For exploratory work and the generation of complex flavor profiles, the Maillard reaction is a powerful approach. For targeted synthesis, process optimization, and rapid lead compound generation, microwave-assisted synthesis provides a clear advantage in terms of speed, efficiency, and control.
References
- 1. benchchem.com [benchchem.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijrpas.com [ijrpas.com]
- 5. mdpi.com [mdpi.com]
- 6. img.perfumerflavorist.com [img.perfumerflavorist.com]
- 7. Comparison of Conventional and Microwave Synthesis of Phenyl-1H-pyrazoles and Phenyl-1H-pyrazoles-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Microwave-irradiated rapid synthesis of antimicrobial pyrazine derivatives in reactive eutectic media - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03122A [pubs.rsc.org]
- 11. Effect of free amino acids and peptide hydrolysates from sunflower seed protein on the formation of pyrazines under different heating conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 14. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Biological Activities of Pyrazine and Pyridine Derivatives
In the landscape of medicinal chemistry, the quest for novel therapeutic agents is a perpetual endeavor. Among the myriad of heterocyclic scaffolds available to drug discovery professionals, pyrazine and pyridine rings stand out for their remarkable versatility and profound impact on biological activity. This guide offers an in-depth, comparative analysis of the biological activities of pyrazine and pyridine derivatives, with a focus on their applications in oncology, infectious diseases, and kinase inhibition. By presenting supporting experimental data, detailed protocols, and mechanistic insights, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to inform their strategic decisions in the design and synthesis of next-generation therapeutics.
The Structural Nuances: Pyrazine vs. Pyridine
At a fundamental level, both pyrazine and pyridine are six-membered aromatic heterocycles containing nitrogen atoms. Pyridine, with its single nitrogen atom, possesses a dipole moment and is a weak base. In contrast, pyrazine contains two nitrogen atoms in a 1,4-para arrangement, rendering it a weaker base than pyridine. These subtle yet significant differences in electronic distribution and basicity have profound implications for their pharmacokinetic and pharmacodynamic properties, influencing how they interact with biological targets.
Anticancer Activity: A Tale of Two Scaffolds
Both pyrazine and pyridine derivatives have emerged as privileged scaffolds in the development of anticancer agents, demonstrating efficacy against a broad spectrum of cancer cell lines.[1] Their mechanisms of action are diverse, often involving the modulation of critical signaling pathways that govern cell proliferation, survival, and apoptosis.
A compelling head-to-head comparison can be drawn from studies on imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives. These fused heterocyclic systems provide a common framework to evaluate the influence of the core pyrazine or pyridine ring on anticancer potency.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) |
| Imidazo[1,2-a]pyrazine | Derivative 1 | Hep-2 | 11 |
| Derivative 1 | HepG2 | 13 | |
| Derivative 1 | MCF-7 | 11 | |
| Derivative 1 | A375 | 11 | |
| Imidazo[1,2-a]pyridine | Derivative 12b | Hep-2 | 11 |
| Derivative 12b | HepG2 | 13 | |
| Derivative 12b | MCF-7 | 11 | |
| Derivative 12b | A375 | 11 | |
| Derivative 16 | HT-29 | 12.98 ± 0.40 | |
| Derivative 16 | B16F10 | 27.54 ± 1.26 | |
| Derivative 18 | MCF-7 | 9.60 ± 3.09 |
As evidenced by the data, both imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives can exhibit potent anticancer activity, with some derivatives showing comparable IC50 values against the same cell lines.[1] The specific substitutions on the core scaffold play a crucial role in determining the ultimate potency and selectivity. For instance, in the imidazo[1,2-a]pyridine series, compound 18, with a 2,4-difluorophenyl substitution at C-2 and a p-fluorophenyl amine at C-3, demonstrated the most potent activity against the MCF-7 breast cancer cell line.[1]
Signaling Pathways in Oncology
The anticancer effects of these derivatives are often attributed to their ability to inhibit protein kinases, which are key regulators of cellular signaling.
-
Pyrazine Derivatives : A number of pyrazine-based compounds have been developed as potent inhibitors of various protein kinases.[1][2] For example, some pyrazine derivatives have been shown to target the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation.[3]
-
Pyridine Derivatives : Pyridine-containing compounds are also prominent as kinase inhibitors.[4][5] Notably, some pyridine derivatives act as modulators of cyclin-dependent kinase 9 (CDK9), a key transcriptional regulator, presenting a therapeutic strategy for certain cancers.[1] Furthermore, pyridine derivatives have been identified as inhibitors of the ErbB4 and MAPK signaling pathways, both of which are implicated in cancer progression.[1][6]
Figure 1: Generalized Kinase Inhibitor Signaling Pathway.
Antimicrobial Activity: Combating Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Both pyrazine and pyridine scaffolds have been extensively explored for their antimicrobial properties against a wide range of bacterial and fungal pathogens.
| Compound Class | Derivative | Microbial Strain | MIC (µg/mL) |
| Pyrazine | Thiazoline derivative 11 | S. aureus | - |
| Thiazoline derivative 12 | S. aureus | - | |
| Thiazoline derivative 40 | S. aureus | - | |
| Pyridine | 3H-imidazo[4,5-b]pyridine 91a-c, j | M. tuberculosis H37RV | 3.125 |
| 1H-imidazo[4,5-b]pyridine 92a, c, f | M. tuberculosis H37RV | 3.125-6.25 |
Note: Specific MIC values for the pyrazine derivatives against S. aureus were not provided in the source material, but they were described as the most potent.
The antimicrobial mechanisms of pyrazine and pyridine derivatives are varied and can include the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis.[1] For instance, certain pyridine derivatives have shown potent activity against Mycobacterium tuberculosis, with MIC values comparable to the first-line drug pyrazinamide.[7] The presence of electron-donating groups on the imidazole ring of imidazo[4,5-b]pyridine analogs was found to enhance antibacterial functionality.[7] Similarly, pyrazine-containing thiazoline and thiazolidinone derivatives have demonstrated significant antibacterial and antimycobacterial activity.
Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are paramount. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activities of pyrazine and pyridine derivatives.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding : Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment : Treat the cells with various concentrations of the test compounds (e.g., pyrazine or pyridine derivatives) and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition : After the incubation period, add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation : Incubate the plate for 1.5 to 4 hours at 37°C to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization : Remove the MTT solution and add 130-150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement : Measure the absorbance of the samples using a microplate reader at a wavelength between 550 and 600 nm.
-
Data Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined by plotting the percentage of cell viability against the compound concentration.[1]
Figure 2: Workflow for the MTT Assay.
Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
-
Prepare Inoculum : Prepare a standardized bacterial or fungal inoculum suspension.
-
Serial Dilutions : Perform serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium.
-
Inoculation : Inoculate each well with the standardized microbial suspension.
-
Incubation : Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
Determine MIC : The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the activity of a kinase by quantifying the amount of ADP produced in the phosphorylation reaction.
-
Prepare Reagents : Prepare the kinase, substrate, ATP, and test inhibitor solutions in a suitable kinase assay buffer.
-
Inhibitor Addition : In a 96-well plate, add serially diluted test compounds or a vehicle control (e.g., DMSO).
-
Kinase Addition : Add the kinase to each well and incubate briefly to allow for inhibitor binding.
-
Initiate Reaction : Start the kinase reaction by adding a mixture of the substrate and ATP. Incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
ADP Detection : Stop the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™). This typically involves a two-step process of depleting remaining ATP and then converting ADP to ATP to generate a luminescent signal.
-
Data Acquisition : Measure the luminescence using a plate reader.
-
Data Analysis : Plot the luminescent signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Clinical Significance and Future Perspectives
The therapeutic potential of both pyrazine and pyridine derivatives is underscored by the number of drugs containing these scaffolds that have received FDA approval. Pyridine is a particularly prevalent scaffold in FDA-approved drugs, with a significant number of approvals in the last decade, especially in the anticancer and central nervous system therapeutic areas.[4][5] Pyrazine-containing drugs have also made a significant impact, with several approved for various indications, including oncology.[2]
The continued exploration of these versatile heterocyclic systems holds immense promise for the future of drug discovery. The ability to fine-tune their biological activity through targeted substitutions, coupled with their favorable physicochemical properties, ensures that pyrazine and pyridine derivatives will remain at the forefront of medicinal chemistry research for years to come. Future efforts will likely focus on developing derivatives with enhanced selectivity for their biological targets to minimize off-target effects and improve their safety profiles.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Validation of Pyrazine Formation from Amino Acid Precursors
For researchers, scientists, and professionals in drug development and food chemistry, a deep understanding of the Maillard reaction is fundamental. This non-enzymatic browning reaction between amino acids and reducing sugars is a pivotal process, not only in flavor and aroma development in food science but also in understanding potential glycation events in biological systems.[1] This guide provides an objective comparison of pyrazine formation from various amino acid precursors within Maillard reaction models, supported by experimental data, to illuminate the factors governing the generation of these significant heterocyclic compounds.
Pyrazines, a class of volatile compounds produced during the Maillard reaction, are of particular interest due to their characteristic nutty, roasted, and toasted flavor profiles.[2] However, the intricate nature of the Maillard reaction presents a considerable challenge in predicting and controlling the formation of specific pyrazines.[1] This guide delves into a comparative analysis of different Maillard reaction models to foster a clearer understanding of how the selection of precursors and reaction conditions influences pyrazine formation.
The Chemical Maze: Understanding Pyrazine Formation
The formation of pyrazines is a complex cascade of reactions. It begins with the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, peptide, or protein under thermal processing.[3] This initial step leads to the formation of an unstable glycosylamine, which then undergoes Amadori rearrangement to form a ketosamine.[4] The subsequent degradation of this Amadori product is a critical juncture, leading to the formation of α-dicarbonyl compounds and α-aminoketones through the Strecker degradation pathway. The self-condensation of two α-aminoketone molecules, or their condensation with other reactive intermediates, ultimately yields the pyrazine ring.[3]
The structure of the precursor amino acid plays a determinative role in the final pyrazine profile. The side chain of the amino acid can be incorporated into the pyrazine structure, leading to a diverse array of substituted pyrazines.[5] For instance, simpler amino acids like glycine and alanine tend to produce less substituted pyrazines, while those with more complex side chains can lead to a wider variety of derivatives.[6]
dot graph "Pyrazine_Formation_Pathway" { rankdir="LR"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
"Amino Acid" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Reducing Sugar" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Glycosylamine" [fillcolor="#FBBC05"]; "Amadori Product" [fillcolor="#FBBC05"]; "Strecker Degradation" [shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "alpha-Dicarbonyls" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "alpha-Aminoketones" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pyrazines" [shape="diamond", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"];
"Amino Acid" -> "Glycosylamine"; "Reducing Sugar" -> "Glycosylamine"; "Glycosylamine" -> "Amadori Product" [label="Amadori\nRearrangement"]; "Amadori Product" -> "Strecker Degradation"; "Strecker Degradation" -> "alpha-Dicarbonyls"; "Strecker Degradation" -> "alpha-Aminoketones"; "alpha-Aminoketones" -> "Pyrazines" [label="Condensation"]; "alpha-Dicarbonyls" -> "Pyrazines" [label="Condensation"]; } Caption: Generalized pathway of pyrazine formation via the Maillard reaction.
Comparative Analysis of Pyrazine Formation from Different Amino Acid Precursors
The yield and type of pyrazines formed are highly dependent on the specific amino acid precursor. The following data, synthesized from various studies, highlights these differences in a model system with glucose as the reducing sugar.
Table 1: Comparison of Total Pyrazine Yield from Different Amino Acids
| Amino Acid | Total Pyrazine Yield (µg/g) | Key Pyrazines Identified | Reference |
| Lysine | Highest Yield | Pyrazine, Methylpyrazine, 2,5-Dimethylpyrazine | [6] |
| Glycine | Moderate Yield | Pyrazine, Methylpyrazine | [6] |
| Arginine | Lowest Yield | Low levels of various pyrazines | [6] |
| Phenylalanine | Moderate Yield | Phenyl-substituted pyrazines | [6] |
| Isoleucine | Moderate Yield | Alkyl-substituted pyrazines | [6] |
| Threonine | High Yield | 2,5-Dimethylpyrazine, Trimethylpyrazine | [7] |
| Serine | Moderate Yield | Pyrazine, Methylpyrazine, Ethylpyrazine | [7] |
Note: Yields are relative and can vary based on specific reaction conditions.
The structure of the amino acid is a key determinant of the resulting pyrazine profile. For example, a study on lysine-containing dipeptides demonstrated that the position of lysine (N-terminus vs. C-terminus) significantly impacts the types and quantities of pyrazines formed, with N-terminal lysine generally leading to a higher production of 2,5(6)-dimethylpyrazine and trimethylpyrazine.[5][8]
The Influence of Reaction Conditions on Pyrazine Formation
Controlling reaction parameters such as temperature and pH is crucial for directing the Maillard reaction towards the desired pyrazine profile.
Temperature
Temperature is a critical factor influencing the rate of the Maillard reaction and, consequently, pyrazine formation. Generally, higher temperatures accelerate the reaction, leading to a greater overall yield of pyrazines. However, the temperature also affects the distribution of different pyrazine derivatives. For instance, a study on the reaction of L-serine and L-threonine showed that different pyrazine profiles were obtained at 120°C compared to 300°C.[7]
Table 2: Effect of Temperature on Pyrazine Formation from L-Threonine
| Temperature (°C) | Key Pyrazines Formed | Relative Abundance | Reference |
| 120 | 2,5-Dimethylpyrazine, 2,6-Dimethylpyrazine, Trimethylpyrazine | Moderate | [7] |
| 300 | 2-Ethyl-3,6-dimethylpyrazine, 2-Ethyl-3,5-dimethylpyrazine | Higher | [7] |
pH
The pH of the reaction medium significantly influences the Maillard reaction cascade. Alkaline conditions generally favor the formation of pyrazines.[9] This is because a higher pH increases the concentration of the deprotonated, more nucleophilic amino groups, which accelerates the initial condensation step with the carbonyl compound.[4] Studies have shown that increasing the pH from acidic to alkaline can dramatically increase the yield of pyrazines.[10]
Table 3: Impact of Initial pH on Total Pyrazine Yield in a Lysine-Glucose Model
| Initial pH | Relative Total Pyrazine Yield | Reference |
| 5 | Low | [10] |
| 7 | Moderate | [10] |
| 9 | High | [10] |
Experimental Protocols for Validation
To ensure the reproducibility and validity of experimental results, detailed and well-controlled protocols are essential. Below are step-by-step methodologies for conducting a Maillard reaction in a model system and for the subsequent analysis of the generated pyrazines.
Protocol 1: Preparation of a Maillard Reaction Model System
This protocol outlines the preparation of a model system to study pyrazine formation from a specific amino acid and glucose.
Materials:
-
Amino acid of interest (e.g., L-Lysine)
-
D-Glucose
-
Phosphate buffer (0.1 M, pH 7.4, or other desired pH)
-
Reaction vials (e.g., 20 mL headspace vials with screw caps and PTFE/silicone septa)
-
Heating block or oven
Procedure:
-
Prepare Reactant Solutions:
-
Prepare a 1 M solution of the amino acid in the phosphate buffer.
-
Prepare a 1 M solution of D-glucose in the same phosphate buffer.
-
-
Combine Reactants:
-
In a reaction vial, combine equal volumes of the amino acid and glucose solutions (e.g., 1 mL of each).
-
-
Seal and Heat:
-
Tightly seal the vial.
-
Place the vial in a preheated heating block or oven at the desired temperature (e.g., 120°C) for a specific duration (e.g., 60 minutes).
-
-
Stop the Reaction:
-
After the designated heating time, immediately transfer the vial to an ice bath to quench the reaction.
-
-
Sample Preparation for Analysis:
-
The resulting Maillard reaction product (MRP) solution can be directly used for analysis or stored at -20°C.
-
dot graph "Maillard_Reaction_Protocol" { rankdir="TB"; node [shape="box", style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
subgraph "cluster_prep" { label="Preparation"; style="rounded"; bgcolor="#E8F0FE"; "Prepare_Solutions" [label="Prepare Amino Acid &\nGlucose Solutions"]; "Combine_Reactants" [label="Combine Reactants\nin Vial"]; }
subgraph "cluster_reaction" { label="Reaction"; style="rounded"; bgcolor="#E6F4EA"; "Seal_Vial" [label="Seal Vial"]; "Heat_Vial" [label="Heat at\nControlled Temperature"]; }
subgraph "cluster_post" { label="Post-Reaction"; style="rounded"; bgcolor="#FCE8E6"; "Quench_Reaction" [label="Quench Reaction\non Ice"]; "Prepare_for_Analysis" [label="Prepare for\nAnalysis"]; }
"Prepare_Solutions" -> "Combine_Reactants"; "Combine_Reactants" -> "Seal_Vial"; "Seal_Vial" -> "Heat_Vial"; "Heat_Vial" -> "Quench_Reaction"; "Quench_Reaction" -> "Prepare_for_Analysis"; } Caption: Workflow for the preparation of a Maillard reaction model system.
Protocol 2: Validation and Quantification of Pyrazines by GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is the most widely used technique for the separation and identification of volatile pyrazines.[11]
Instrumentation and Consumables:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Headspace autosampler with solid-phase microextraction (SPME) capability
-
SPME fiber (e.g., DVB/CAR/PDMS)
-
Pyrazine standards for calibration
Procedure:
-
Sample Preparation (HS-SPME):
-
Place a known volume (e.g., 2 mL) of the MRP solution into a headspace vial.
-
Add a known amount of an appropriate internal standard (e.g., a deuterated pyrazine analog) for accurate quantification.[12]
-
Equilibrate the vial at a specific temperature (e.g., 60°C) for a set time (e.g., 15 minutes) with agitation.
-
Expose the SPME fiber to the headspace of the vial to adsorb the volatile pyrazines for a defined period (e.g., 30 minutes).
-
-
GC-MS Analysis:
-
Inject the adsorbed analytes by desorbing the SPME fiber in the hot GC inlet (e.g., 250°C).
-
Set the GC oven temperature program to separate the pyrazines (e.g., initial temp 40°C, hold for 2 min, ramp to 250°C at 5°C/min, hold for 5 min).
-
The mass spectrometer is typically operated in electron ionization (EI) mode, scanning a mass range of m/z 35-350.
-
-
Data Analysis and Quantification:
-
Identify individual pyrazines by comparing their mass spectra and retention times to those of authentic standards and library data (e.g., NIST).
-
Quantify the identified pyrazines by creating a calibration curve using the peak area ratios of the analytes to the internal standard.
-
Protocol 3: Validation and Quantification of Pyrazines by HPLC
High-Performance Liquid Chromatography (HPLC) can be an alternative method for the analysis of less volatile or thermally labile pyrazine derivatives.[13]
Instrumentation and Consumables:
-
HPLC system with a UV or Mass Spectrometric detector (LC-MS)
-
Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: Acetonitrile and water with a modifier like formic acid.
-
Pyrazine standards for calibration.
Procedure:
-
Sample Preparation:
-
Filter the MRP solution through a 0.45 µm syringe filter to remove any particulate matter.
-
-
HPLC Analysis:
-
Inject a known volume of the filtered sample (e.g., 10 µL) onto the HPLC column.
-
Use a gradient elution program to separate the pyrazines. A typical gradient might start with a low percentage of acetonitrile and gradually increase to elute the more hydrophobic compounds.
-
Set the detector to the appropriate wavelength for pyrazine detection (typically around 270-280 nm for UV) or use MS for more selective detection.[14]
-
-
Data Analysis and Quantification:
-
Identify pyrazines by comparing their retention times with those of pure standards.
-
Quantify the pyrazines by constructing a calibration curve based on the peak areas of the standards.
-
Conclusion
The formation of pyrazines from amino acid precursors is a multifaceted process influenced by a variety of factors. This guide has provided a comparative overview of how different amino acids and reaction conditions direct the course of the Maillard reaction, leading to distinct pyrazine profiles. The detailed experimental protocols offer a framework for researchers to conduct their own validation studies with a high degree of scientific integrity. By understanding and controlling the variables at play, scientists and professionals in the food and pharmaceutical industries can better harness the Maillard reaction to achieve desired outcomes, whether it be for creating specific flavor profiles or for mitigating the formation of unwanted compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. perfumerflavorist.com [perfumerflavorist.com]
- 3. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Maillard reaction - Wikipedia [en.wikipedia.org]
- 5. Impact of the N-terminal amino acid on the formation of pyrazines from peptides in Maillard model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchwithrutgers.com [researchwithrutgers.com]
- 7. Pyrazine formation from serine and threonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Structural diversity and concentration dependence of pyrazine formation: Exogenous amino substrates and reaction parameters during thermal processing of l-alanyl-l-glutamine Amadori compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Quantitative Analysis of Pyrazines and Their Perceptual Interactions in Soy Sauce Aroma Type Baijiu | MDPI [mdpi.com]
- 14. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
A Comparative Guide to the Synthesis of Pyrazoline Derivatives: Efficacy, and Mechanistic Insights
Abstract
Pyrazoline derivatives represent a cornerstone in medicinal chemistry and drug development, exhibiting a broad spectrum of pharmacological activities. The efficacy of synthesizing these valuable heterocyclic compounds is highly dependent on the chosen methodology. This guide provides an in-depth, comparative analysis of various synthetic routes to pyrazoline derivatives, moving beyond a simple recitation of protocols to explore the underlying mechanistic principles and practical considerations that govern experimental outcomes. We will dissect conventional heating methods alongside modern, energy-efficient techniques such as microwave and ultrasound irradiation, providing the necessary data for researchers to make informed decisions in their synthetic strategies.
Introduction: The Significance of the Pyrazoline Scaffold
Pyrazolines are five-membered heterocyclic compounds containing two adjacent nitrogen atoms, with one endocyclic double bond. Their versatile structure has led to their investigation and application in a wide array of therapeutic areas, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer agents. The biological activity of these derivatives is often intrinsically linked to the substituents on the pyrazoline ring, making the development of efficient and versatile synthetic methods a critical endeavor for medicinal chemists.
The most prevalent and adaptable approach to pyrazoline synthesis involves the cyclization of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine derivatives. This foundational reaction serves as the basis for the comparative analysis within this guide.
The Foundational Reaction: Chalcone Synthesis
The precursor for the majority of pyrazoline syntheses is the chalcone, an α,β-unsaturated ketone. These are typically prepared via a Claisen-Schmidt condensation between an aryl ketone and an aryl aldehyde.
Experimental Protocol: General Chalcone Synthesis
-
Reactant Preparation: Dissolve equimolar quantities of a substituted acetophenone and a substituted benzaldehyde in ethanol.
-
Base Addition: To the stirred solution, add a catalytic amount of a strong base, such as aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH).
-
Reaction: Continue stirring at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, pour the reaction mixture into ice-cold water to precipitate the chalcone.
-
Purification: Collect the solid product by filtration, wash with water and a small amount of cold ethanol, and recrystallize from a suitable solvent like ethanol to yield the purified chalcone.
Comparative Analysis of Pyrazoline Synthesis Methodologies
This section will delve into the efficacy of three primary methods for the cyclization of chalcones to form pyrazoline derivatives: conventional heating, microwave-assisted synthesis, and ultrasound-assisted synthesis.
Method 1: Conventional Synthesis via Thermal Reflux
This classical approach involves heating the reactants in a suitable solvent under reflux conditions. It is a widely practiced and well-understood method.
The reaction proceeds through an initial Michael addition of the hydrazine to the β-carbon of the chalcone's enone system. This is followed by an intramolecular cyclization and subsequent dehydration to form the stable pyrazoline ring. The use of an acid catalyst, such as glacial acetic acid, protonates the carbonyl oxygen, increasing the electrophilicity of the β-carbon and facilitating the initial nucleophilic attack by hydrazine.
-
Reactant Mixture: In a round-bottom flask, dissolve the chalcone (1 mmol) and a hydrazine derivative (e.g., phenylhydrazine or hydrazine hydrate, 1-1.2 mmol) in a solvent such as ethanol or glacial acetic acid.
-
Catalyst Addition: Add a catalytic amount of a suitable acid, like glacial acetic acid or a few drops of sulfuric acid.
-
Reflux: Heat the mixture to reflux and maintain for a period ranging from 3 to 8 hours. Monitor the reaction's progress using TLC.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation and Purification: Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain the pure pyrazoline derivative.
Caption: Workflow for conventional pyrazoline synthesis.
Method 2: Microwave-Assisted Organic Synthesis (MAOS)
Microwave irradiation has emerged as a powerful tool in synthetic chemistry, often leading to dramatic reductions in reaction times and improved yields.
Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating. This efficient energy transfer accelerates the rate of reaction, often allowing for the completion of syntheses in minutes that would take hours conventionally. The underlying chemical mechanism of pyrazoline formation remains the same as in the conventional method.
-
Reactant Preparation: In a microwave-safe vessel, combine the chalcone (0.01 mol) and hydrazine hydrate (0.02 mol) in ethanol (20 mL).
-
Microwave Irradiation: Place the vessel in a microwave reactor and irradiate at a power of 300-600 watts for 2 to 10 minutes.
-
Monitoring: Monitor the reaction by TLC to determine completion.
-
Isolation: After cooling, pour the reaction mixture into ice-cold water.
-
Purification: Collect the solid product by filtration and recrystallize from a suitable solvent.
Caption: Workflow for microwave-assisted pyrazoline synthesis.
Method 3: Ultrasound-Assisted Synthesis
Ultrasound irradiation provides an alternative energy source that can enhance reaction rates and yields through the phenomenon of acoustic cavitation.
The collapse of cavitation bubbles generated by ultrasound creates localized hot spots with extremely high temperatures and pressures. This intense energy input promotes mass transfer and accelerates the chemical reaction. For pyrazoline synthesis, sonication can facilitate the initial Michael addition and subsequent cyclization, often at lower bulk temperatures than conventional heating.
Safety Operating Guide
Navigating the Safe Handling of 2-Chloro-3-(1,3-dithian-2-YL)pyrazine: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the proper handling of specialized chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides essential, immediate safety and logistical information for the handling and disposal of 2-Chloro-3-(1,3-dithian-2-YL)pyrazine, a compound that, while valuable in synthesis, presents notable health hazards. This document moves beyond a simple checklist to offer a framework for building a culture of safety and confidence in your laboratory.
Understanding the Hazard: A Proactive Approach to Safety
This compound is classified with the following hazards:
-
Skin Irritation (Category 2) [1]
-
Serious Eye Irritation (Category 2A) [1]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system [1]
These classifications, outlined in the Safety Data Sheet (SDS), are the foundation of our safety protocols.[1][2] The causality is clear: direct contact with the skin or eyes can cause irritation, and inhalation of its dust or fumes may irritate the respiratory tract.[1] Therefore, our primary objective is to establish effective barriers to these routes of exposure.
Core Directive: Personal Protective Equipment (PPE) Selection and Use
A multi-layered approach to PPE is essential when handling this compound. The Occupational Safety and Health Administration (OSHA) mandates that employers provide necessary PPE at no cost to employees, a directive that underscores the importance of this equipment.[2]
Engineering Controls: The First Line of Defense
Before considering wearable PPE, engineering controls must be in place. All handling of this compound should occur within a certified chemical fume hood to mitigate the risk of inhalation.[3] Emergency eyewash stations and safety showers must be readily accessible and tested regularly.[3]
Personal Protective Equipment: A Detailed Breakdown
The following table summarizes the recommended PPE for handling this compound. The selection is based on a thorough hazard assessment, prioritizing protection against the identified risks of skin, eye, and respiratory irritation.[4]
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Provides a robust barrier against splashes and airborne particles, addressing the serious eye irritation hazard.[2][5] |
| Skin Protection | Nitrile or neoprene gloves (double-gloving recommended). A chemical-resistant lab coat or apron. | Chemical-resistant gloves are crucial to prevent skin contact and subsequent irritation.[4][5] The choice of nitrile or neoprene is based on their general resistance to a wide range of chemicals. A lab coat provides an additional layer of protection for the body. |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates. | This is necessary for operations that may generate dust or aerosols, directly addressing the respiratory irritation hazard.[2][6] |
dot
References
- 1. aksci.com [aksci.com]
- 2. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. safeopedia.com [safeopedia.com]
- 5. hazmatschool.com [hazmatschool.com]
- 6. OSHA PPE Levels: Workplace Chemical Exposure Protection — MSC Industrial Supply [mscdirect.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
